molecular formula C8H6BrNO4 B056213 2-(5-Bromo-2-nitrophenyl)acetic acid CAS No. 124840-61-5

2-(5-Bromo-2-nitrophenyl)acetic acid

Cat. No.: B056213
CAS No.: 124840-61-5
M. Wt: 260.04 g/mol
InChI Key: ZKKCLKYKTRUIKW-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-nitrophenyl)acetic acid is a high-value bifunctional building block extensively employed in advanced organic synthesis and medicinal chemistry research. This compound features two key reactive sites: the carboxylic acid group, which can be readily converted to esters, amides, or activated for peptide coupling, and the aryl ring bearing both bromo and nitro substituents. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex biaryl or substituted aromatic systems. Concurrently, the ortho-nitro group can be selectively reduced to a corresponding aniline, a versatile intermediate for heterocycle formation (e.g., benzimidazoles) or functionalization. This unique combination of orthogonal reactivity makes this chemical an indispensable precursor in the design and synthesis of targeted molecular libraries, particularly in the development of potential pharmacologically active compounds, including kinase inhibitors and enzyme modulators. It is also a crucial intermediate in materials science for creating novel organic ligands and functionalized polymers.

Properties

IUPAC Name

2-(5-bromo-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKCLKYKTRUIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339409
Record name 2-(5-bromo-2-nitrophenyl)acetic acid
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Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124840-61-5
Record name 5-Bromo-2-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124840-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-bromo-2-nitrophenyl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(5-Bromo-2-nitrophenyl)acetic acid" synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid: Mechanisms, Protocols, and Field-Proven Insights

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a pivotal intermediate in the synthesis of various heterocyclic compounds, which are core scaffolds in medicinal chemistry and materials science. Its utility is pronounced in the development of novel pharmaceutical agents. This guide provides an in-depth exploration of a robust and widely adopted multi-step synthetic pathway starting from 4-bromotoluene. As Senior Application Scientists, our focus extends beyond a mere recitation of procedural steps; we delve into the causality behind experimental choices, the mechanistic underpinnings of each transformation, and the critical parameters that ensure a reproducible, high-yield process. The narrative is structured to be a self-validating system, where each protocol is grounded in established chemical principles and supported by authoritative references.

Introduction to this compound

Chemical Identity and Significance

This compound (CAS No: 124840-61-5) is a substituted phenylacetic acid derivative.[1][2] The molecule's architecture, featuring a carboxylic acid moiety, a nitro group, and a bromine atom on the phenyl ring, makes it a versatile precursor. The ortho-nitro group is a powerful electron-withdrawing group and can participate in reductive cyclization reactions to form various nitrogen-containing heterocycles, a common strategy in drug synthesis.[3] The bromine atom provides a reactive handle for cross-coupling reactions, allowing for further molecular elaboration.

Applications in Synthesis

This compound serves as a key building block in the production of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[4][5] Its derivatives are instrumental in constructing frameworks for enzyme inhibitors and other biologically active agents. The strategic placement of its functional groups allows for sequential and regioselective modifications, a highly desirable trait in target-oriented synthesis.

Overview of the Selected Synthetic Strategy

While several routes to this compound exist, this guide focuses on a logical and scalable four-step synthesis commencing with 4-bromotoluene. This pathway is selected for its pedagogical clarity and reliance on fundamental, well-understood organic transformations. The sequence involves:

  • Electrophilic Aromatic Nitration: Introduction of a nitro group ortho to the methyl group.

  • Radical Side-Chain Bromination: Halogenation of the benzylic carbon.

  • Nucleophilic Cyanation: Installation of a nitrile group, which serves as a precursor to the carboxylic acid.

  • Acid-Catalyzed Hydrolysis: Conversion of the nitrile to the final phenylacetic acid product.

This approach offers excellent control over regiochemistry and utilizes commercially available starting materials, making it an efficient and practical choice for laboratory and potential pilot-scale production.

The Core Synthetic Pathway: Mechanism and Rationale

The four-step synthesis is a classic demonstration of functional group manipulation on an aromatic scaffold. Understanding the mechanism of each step is critical for optimization and troubleshooting.

Synthesis_Workflow cluster_0 Synthesis of this compound A 4-Bromotoluene B 4-Bromo-2-nitrotoluene A->B HNO₃, H₂SO₄ C 1-(Bromomethyl)-4-bromo -2-nitrobenzene B->C NBS, Initiator D 2-(5-Bromo-2-nitrophenyl) acetonitrile C->D NaCN E 2-(5-Bromo-2-nitrophenyl) acetic acid D->E H₂SO₄, H₂O, Δ

Sources

An In-depth Technical Guide to Alternative Synthesis Routes for 2-(5-Bromo-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(5-Bromo-2-nitrophenyl)acetic Acid in Medicinal Chemistry

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom and a nitro group on the phenylacetic acid scaffold, provides multiple reaction sites for molecular elaboration. This makes it a valuable building block in the development of novel therapeutics, particularly in the realm of oncology and neurology. The efficient and scalable synthesis of this intermediate is therefore a critical concern for researchers and professionals in drug development. This guide provides an in-depth exploration of scientifically vetted alternative synthesis routes, offering insights into the underlying mechanisms, detailed experimental protocols, and a comparative analysis of their respective advantages and limitations.

Route 1: Multi-step Synthesis from 4-Bromotoluene

This is a well-established and versatile route that proceeds through several distinct steps, each employing fundamental organic transformations. The overall pathway is depicted below.

A 4-Bromotoluene B 4-Bromo-2-nitrotoluene A->B Nitration (HNO3, H2SO4) C 1-Bromo-4-(bromomethyl)-2-nitrobenzene B->C Benzylic Bromination (NBS, Radical Initiator) D 2-(5-Bromo-2-nitrophenyl)acetonitrile C->D Cyanation (NaCN or KCN) E This compound D->E Hydrolysis (H2SO4, H2O)

Caption: Multi-step synthesis of this compound from 4-Bromotoluene.

Step 1: Nitration of 4-Bromotoluene

The initial step involves the electrophilic aromatic substitution of 4-bromotoluene to introduce a nitro group onto the aromatic ring.

Mechanism: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid. The aromatic ring of 4-bromotoluene then acts as a nucleophile, attacking the nitronium ion. The methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, yet also ortho-, para-directing group. The strong activating effect of the methyl group directs the incoming nitro group primarily to the positions ortho to it (positions 2 and 6). Due to steric hindrance from the bromine atom at position 4, the major product is 4-bromo-2-nitrotoluene.[1][2][3]

Experimental Protocol:

  • To a stirred mixture of 4-bromotoluene (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration.

  • The solid is washed with cold water until the washings are neutral and then dried to afford 4-bromo-2-nitrotoluene.

Step 2: Benzylic Bromination of 4-Bromo-2-nitrotoluene

The methyl group of 4-bromo-2-nitrotoluene is selectively brominated at the benzylic position using N-bromosuccinimide (NBS).

Mechanism: This reaction proceeds through a free-radical chain mechanism.[4][5][6][7] A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or UV light initiates the reaction by homolytically cleaving the N-Br bond of NBS to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the desired product and another bromine radical, which continues the chain reaction.

Experimental Protocol:

  • A mixture of 4-bromo-2-nitrotoluene (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is heated to reflux.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield 1-bromo-4-(bromomethyl)-2-nitrobenzene.

Step 3: Cyanation of 1-Bromo-4-(bromomethyl)-2-nitrobenzene

The benzylic bromide is converted to the corresponding nitrile through a nucleophilic substitution reaction with a cyanide salt.

Mechanism: The reaction typically proceeds via an SN2 mechanism, where the cyanide ion (CN⁻) acts as a nucleophile and displaces the bromide ion from the benzylic carbon.[8][9][10] The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often preferred as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. In some cases, a catalytic amount of an iodide salt (e.g., NaI or KI) can be added to facilitate the reaction through the in situ formation of the more reactive benzyl iodide (Finkelstein reaction).[11]

Experimental Protocol:

  • To a solution of 1-bromo-4-(bromomethyl)-2-nitrobenzene (1 equivalent) in a polar aprotic solvent such as DMSO or ethanol, sodium cyanide or potassium cyanide (1.2 equivalents) is added.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours.

  • The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 2-(5-bromo-2-nitrophenyl)acetonitrile.

Step 4: Hydrolysis of 2-(5-Bromo-2-nitrophenyl)acetonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Mechanism:

  • Acid-catalyzed hydrolysis: The nitrile is protonated by a strong acid, making the carbon atom of the cyano group more electrophilic. Water then acts as a nucleophile, attacking this carbon. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[12][13][14][15][16]

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation by water yields an imidic acid, which tautomerizes to an amide. Under strong basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia. Acidification of the reaction mixture then yields the final carboxylic acid.[12][13]

Experimental Protocol (Acidic Hydrolysis):

  • 2-(5-Bromo-2-nitrophenyl)acetonitrile (1 equivalent) is added to a mixture of concentrated sulfuric acid and water.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).[17][18]

  • The reaction mixture is cooled and poured onto ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed thoroughly with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Parameter Route 1: Multi-step Synthesis from 4-Bromotoluene
Starting Material 4-Bromotoluene
Key Intermediates 4-Bromo-2-nitrotoluene, 1-Bromo-4-(bromomethyl)-2-nitrobenzene, 2-(5-Bromo-2-nitrophenyl)acetonitrile
Reagents HNO₃, H₂SO₄, NBS, AIBN, NaCN/KCN
Advantages Well-established chemistry, readily available starting materials, versatile for analog synthesis.
Disadvantages Multi-step process, use of toxic cyanide salts, potential for side reactions in bromination.

Route 2: Oxidation and Homologation of 5-Bromo-2-nitrotoluene

An alternative approach begins with 5-bromo-2-nitrotoluene, which can be synthesized via the nitration of 3-bromotoluene. This route involves the oxidation of the methyl group to a carboxylic acid, followed by a one-carbon chain extension (homologation).

A 5-Bromo-2-nitrotoluene B 5-Bromo-2-nitrobenzoic acid A->B Oxidation (KMnO4 or CrO3) C This compound B->C Homologation (e.g., Arndt-Eistert Reaction) A 4-Bromo-2-nitrochlorotoluene B 4-Bromo-2-nitrobenzyl sodium A->B Reaction with Sodium Metal C Sodium 2-(5-bromo-2-nitrophenyl)acetate B->C Carboxylation (CO2) D This compound C->D Acidification (H+)

Caption: Direct carboxylation approach from a substituted chlorotoluene.

Mechanism: This route, described in patent literature, involves the reaction of a 4-bromo-2-nitrochlorotoluene with a strong reducing agent like sodium metal to generate a benzyl sodium species. [19]This highly nucleophilic carbanion can then react with carbon dioxide (a weak electrophile) to form the sodium salt of the desired carboxylic acid. Subsequent acidification yields the final product. A related rearrangement, the Sommelet-Hauser rearrangement, can occur with certain benzylic quaternary ammonium salts under strong base conditions, leading to ortho-alkylation, but the direct carboxylation of a benzyl anion is a more direct approach to the phenylacetic acid. [20][21][22][23][24] Conceptual Protocol:

  • 4-Bromo-2-nitrochlorotoluene is reacted with sodium metal in an inert organic solvent to form 4-bromo-2-nitrobenzyl sodium.

  • The reaction mixture is then treated with solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the solution.

  • After the carboxylation is complete, the reaction is quenched, and the mixture is acidified to produce this compound.

Parameter Route 3: Direct Carboxylation
Starting Material 4-Bromo-2-nitrochlorotoluene
Key Intermediates 4-Bromo-2-nitrobenzyl sodium
Reagents Sodium metal, Carbon dioxide
Advantages Potentially shorter route, avoids toxic cyanide and hazardous diazomethane.
Disadvantages Requires the use of highly reactive sodium metal, the generation and handling of the benzyl sodium intermediate can be challenging, and this route is less commonly reported in peer-reviewed literature compared to the multi-step synthesis.

Conclusion and Outlook

The synthesis of this compound can be accomplished through several distinct pathways. The multi-step synthesis starting from 4-bromotoluene remains the most versatile and well-documented approach, despite its length and the use of hazardous reagents. For laboratory-scale synthesis and the generation of analogs, this route offers a high degree of reliability. The oxidation and homologation route provides an alternative that avoids cyanide, but the reliance on the hazardous Arndt-Eistert reaction limits its industrial applicability. Direct carboxylation methods are conceptually attractive due to their atom economy but require further development to become mainstream, robust, and scalable processes.

The choice of the optimal synthesis route will ultimately depend on the specific requirements of the project, including the desired scale, available resources, and safety considerations. Future research in this area may focus on developing catalytic and more environmentally benign methods for the synthesis of this important pharmaceutical intermediate.

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (2023, December 27). Sommelet–Hauser rearrangement. Retrieved January 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved January 7, 2026, from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved January 7, 2026, from [Link]

  • Clark, J. (2016, February). hydrolysis of nitriles. Chemguide. Retrieved January 7, 2026, from [Link]

  • The Journal of Organic Chemistry. (2011, August 19). The mechanism of the Stevens and Sommelet−Hauser Rearrangements. A Theoretical Study. ACS Publications. Retrieved January 7, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Reaction. (2023, December 17). Sommelet-Hauser Rearrangement. Retrieved January 7, 2026, from [Link]

  • JoVE. (2023, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved January 7, 2026, from [Link]

  • Grokipedia. (n.d.). Sommelet–Hauser rearrangement. Retrieved January 7, 2026, from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Retrieved January 7, 2026, from [Link]

  • ChemAnalyst. (n.d.). How to Prepare 5-BROMO-2-NITRO-BENZOIC ACID and Its Application in DTNB Synthesis. Retrieved January 7, 2026, from [Link]

  • Brainly.in. (2018, December 22). Convert benzoic acid to phenyl acetic acid. Retrieved January 7, 2026, from [Link]

  • Brainly.in. (2019, January 10). Convert benzoic acid to phenylacetic acid. Retrieved January 7, 2026, from [Link]

  • Quora. (2019, November 16). What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis?. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved January 7, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. ACS Publications. Retrieved January 7, 2026, from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved January 7, 2026, from [Link]

  • Filo. (2023, September 26). The major product formed in the dinitration of 4-bromotoluene is. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (2023, November 28). Willgerodt rearrangement. Retrieved January 7, 2026, from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 7, 2026, from [Link]

  • Sciencemadness.org. (2011, December 3). Mechanism of benzyl cyanide synthesis ?. Retrieved January 7, 2026, from [Link]

  • American Chemical Society. (n.d.). The Bromo-2-nitrobenzoic Acids. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 7, 2026, from [Link]

  • DoorstepTutor. (n.d.). Solved Questions (PYQs) 13-16 of 42 on Organic Reaction Mechanisms (Organic Chemistry) | CSIR (Council of Scientific & Industrial Research) Chemical Sciences with Explanations. Retrieved January 7, 2026, from [Link]

  • MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved January 7, 2026, from [Link]

  • Gilbert, J. C., & Martin, S. F. (n.d.). Electrophilic Aromatic Substitution. In Experimental Organic Chemistry (pp. 499-505).
  • Dr. Tania CS. (2022, February 28). synthesis of 4-bromo-2-nitrotoluene [Video]. YouTube. Retrieved January 7, 2026, from [Link]

  • Journal of the American Chemical Society. (1946, October 1). Studies on the Willgerodt Reaction. II. The Mechanism of the Reaction. ACS Publications. Retrieved January 7, 2026, from [Link]

  • Science. (2016, September 2). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved January 7, 2026, from [Link]

  • Gunnoe Lab - The University of Virginia. (n.d.). Catalytic Direct Carboxylation. Retrieved January 7, 2026, from [Link]

  • The Journal of Organic Chemistry. (1961, December 1). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide'. ACS Publications. Retrieved January 7, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Retrieved January 7, 2026, from [Link]

  • Brainly. (2018, April 14). Provide a series of synthetic steps by which 2-bromo-4-nitrobenzoic acid can be prepared from toluene. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (2023, May 27). (2-Nitrophenyl)acetic acid. Retrieved January 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 5-Bromo-2-nitrophenol: A Chemist's Guide. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Chemistry Concept. (2020, September 27). 4-Nitrotoluene to 2-Bromobenzoic acid | Conversions of organic chemistry [Video]. YouTube. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2023, August 7). Direct carboxylation of benzene catalyzed by cobalt complex. Retrieved January 7, 2026, from [Link]

  • PubMed. (2010). Carboxylation in de novo purine biosynthesis. Retrieved January 7, 2026, from [Link]

Sources

Purification of "2-(5-Bromo-2-nitrophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 2-(5-Bromo-2-nitrophenyl)acetic Acid

Abstract

This technical guide provides a comprehensive framework for the purification of this compound (CAS No. 124840-61-5), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Moving beyond rote protocols, this document elucidates the causal reasoning behind strategic purification choices, empowering researchers to adapt and troubleshoot methodologies effectively. We will explore a multi-pronged approach, integrating impurity profiling with rational selection of techniques such as acid-base extraction, recrystallization, and column chromatography. Each methodology is presented with detailed, field-tested protocols and supported by a framework for analytical validation to ensure the final compound meets the rigorous purity standards required for drug development and scientific research.

Introduction and Physicochemical Profile

This compound is a substituted phenylacetic acid derivative. Its molecular structure, featuring a carboxylic acid group, a nitro group, and a bromine atom, imparts a unique combination of reactivity and polarity that is crucial for its role as a synthetic building block.[3] However, these same functional groups also present specific challenges for purification, as they can interact strongly with various stationary phases and are susceptible to degradation under harsh conditions.

An accurate understanding of the compound's physical properties is the foundation of any purification strategy.

PropertyValueSource(s)
Molecular Formula C₈H₆BrNO₄[4]
Molecular Weight 260.04 g/mol [4]
Appearance Off-white to pale yellow solid[4][5]
CAS Number 124840-61-5[1][2]

Note: The melting point for this specific isomer is not consistently reported in publicly available literature, underscoring the importance of empirical purity assessment via methods like Differential Scanning Calorimetry (DSC) alongside chromatographic techniques.

Anticipated Impurity Profile

A robust purification strategy begins with a logical assessment of potential impurities, which are typically process-related. Common synthetic routes to substituted phenylacetic acids often involve the hydrolysis of a corresponding benzyl cyanide precursor.[5][6]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-(5-bromo-2-nitrophenyl)acetonitrile.

  • Side-Reaction Products:

    • Over-hydrolysis/Decarboxylation Products: 4-Bromo-1-methyl-2-nitrobenzene.

    • Incomplete Nitration/Bromination Products: Isomeric variants or precursors from the synthesis of the starting materials.

  • Reagents & Solvents: Residual acids, bases, or solvents used in the synthesis.[7]

The presence of these impurities, which possess varying polarities and chemical properties, necessitates a flexible and often multi-step purification approach.

Purification Strategy: A Decision-Making Workflow

The selection of a purification technique is not arbitrary; it is a decision guided by the nature of the impurities and the desired final purity. For this compound, a solid carboxylic acid, the primary methods are acid-base extraction and recrystallization, often used sequentially.

PurificationWorkflow crude Crude Solid Product (Target + Impurities) abe Acid-Base Extraction crude->abe  Neutral/Basic  Impurities Present recryst Recrystallization crude->recryst  High Initial Purity  (>90%) abe->recryst  Precipitated Acid chrom Column Chromatography recryst->chrom  Closely-related  Impurities Remain analysis Purity Analysis (HPLC, NMR, LC-MS) recryst->analysis chrom->analysis analysis->recryst  Further Purification  Needed pure_product Pure Product (>98%) analysis->pure_product  Purity Confirmed

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities.[8][9] It leverages the acidic nature of the carboxyl group, which can be deprotonated to form a water-soluble carboxylate salt, leaving non-acidic impurities in the organic phase.[10][11]

AcidBaseExtraction Acid-Base Extraction Cycle cluster_0 Step 1: Basification cluster_1 Step 2: Separation cluster_2 Step 3: Acidification & Isolation org1 Organic Layer (Ether/EtOAc) Crude Acid (R-COOH) Neutral Impurities aq2 Aqueous Layer Carboxylate Salt (R-COO⁻Na⁺) org1->aq2  R-COOH reacts with NaHCO₃  forms water-soluble salt aq1 Aqueous Layer (aq. NaHCO₃) ... org2 Organic Layer Neutral Impurities (to waste) aq3 Aqueous Layer Add HCl aq2->aq3 precipitate Precipitate Pure Acid (R-COOH) aq3->precipitate  R-COO⁻Na⁺ is protonated  precipitates out

Caption: The process of isolating a carboxylic acid via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound (approx. 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).[9] Stopper the funnel and invert gently several times, venting frequently to release pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the target compound, into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, repeat the extraction of the organic layer with another 25 mL of saturated NaHCO₃ solution. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~2, check with litmus paper).[9]

  • Isolation: The purified this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove residual inorganic salts. Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Scientist's Note: The choice of a mild base like sodium bicarbonate is deliberate. It is strong enough to deprotonate the carboxylic acid but not phenols, providing an additional layer of selectivity if phenolic impurities are present.[8]

Protocol 2: Purification by Recrystallization

Recrystallization is the gold-standard technique for purifying solid organic compounds.[12] Its success hinges on selecting a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain soluble at all temperatures.[12]

Step 1: Solvent Screening

A systematic screening is essential to identify the optimal solvent system.

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityRecommendation
WaterLowInsoluble-Poor choice as a single solvent. Potential anti-solvent.
EthanolHighModerateFairPotential for good recovery, but may require a co-solvent.
IsopropanolHighLowGoodPromising Candidate.
Ethyl AcetateHighHighPoorPoor recovery expected. Not recommended.
TolueneModerateLowGoodPromising Candidate.
Ethanol/WaterHigh (tunable)Low (tunable)ExcellentExcellent Candidate. Allows for fine-tuning of solubility.

Methodology:

  • Dissolution: In an Erlenmeyer flask, place the crude or post-extraction solid. Add a minimal amount of the chosen solvent (e.g., isopropanol or an ethanol/water mixture). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise until a clear, saturated solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[12]

  • Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to a constant weight.

Purity Assessment: The Analytical Validation

Purification is incomplete without rigorous analytical confirmation. A multi-technique approach is recommended to provide a comprehensive purity profile.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity assessment, capable of separating the main compound from closely related impurities.[14]

Typical HPLC Parameters:

ParameterConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Provides excellent separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic or Phosphoric AcidOrganic/aqueous mixture elutes the compound. Acid suppresses ionization of the carboxyl group, leading to sharper peaks.[15]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV-Vis at 254 nm or 280 nmThe aromatic ring and nitro group provide strong chromophores for sensitive detection.
Column Temp. 25-30 °CEnsures reproducible retention times.

Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[14]

Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and identifying any structural impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14]

Conclusion

The purification of this compound is a systematic process that relies on a sound understanding of its chemical properties and potential impurities. By strategically employing acid-base extraction to remove neutral and basic contaminants, followed by a carefully optimized recrystallization protocol, high purity levels suitable for demanding applications in drug discovery and development can be achieved. The success of these methods must be validated through robust analytical techniques, with HPLC providing quantitative purity data and spectroscopic methods confirming structural integrity. This integrated approach ensures a reliable and reproducible supply of this critical chemical intermediate.

References

  • Vertex AI Search. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • ECHEMI. (n.d.). Buy 2-(4-bromo-2-nitrophenyl)acetic acid.
  • PubChem. (n.d.). 2-(3-Bromo-5-nitrophenyl)acetic acid.
  • Chem-Impex. (n.d.). (4-Bromo-2-nitrophenyl)acetic acid.
  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • BLDpharm. (n.d.). 124840-61-5|this compound.
  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
  • 2a biotech. (n.d.). This compound.
  • NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-chlorophenol.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.

Sources

Spectral Characterization of 2-(5-Bromo-2-nitrophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the compound 2-(5-Bromo-2-nitrophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules, ensuring a robust and scientifically sound interpretation.

Introduction

This compound is a multifaceted organic compound featuring a phenylacetic acid backbone substituted with both a bromine atom and a nitro group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Accurate structural elucidation through spectral analysis is paramount for its application in research and development. This guide will dissect the predicted spectral characteristics of this molecule, providing a comprehensive reference for its identification and characterization.

Molecular Structure and Predicted Spectral Features

The structural framework of this compound dictates its characteristic spectral signature. The interplay between the electron-withdrawing nitro group, the halogen substituent, and the carboxylic acid moiety on the aromatic ring creates a distinct electronic environment, which is reflected in its NMR, IR, and MS spectra.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The electron-withdrawing nature of the nitro group and the bromine atom will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-3~ 8.2 - 8.4d~ 2.5Deshielded by the adjacent nitro group.
H-4~ 7.6 - 7.8dd~ 8.5, 2.5Coupled to both H-3 and H-6.
H-6~ 7.9 - 8.1d~ 8.5Influenced by the ortho nitro group.
-CH₂-~ 3.8 - 4.0s-Singlet for the methylene protons.
-COOH~ 10.0 - 12.0br s-Broad singlet for the acidic proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Carbon Predicted Chemical Shift (ppm) Justification
C-1~ 135 - 138Attached to the acetic acid side chain.
C-2~ 148 - 152Attached to the nitro group.
C-3~ 125 - 128Aromatic CH.
C-4~ 130 - 133Aromatic CH.
C-5~ 120 - 123Attached to the bromine atom.
C-6~ 138 - 141Aromatic CH.
-CH₂-~ 35 - 38Methylene carbon.
-COOH~ 170 - 175Carboxylic acid carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro group, and the substituted benzene ring.

Functional Group Characteristic Absorption (cm⁻¹) Intensity Vibrational Mode
O-H (Carboxylic Acid)3300 - 2500BroadStretching
C-H (Aromatic)3100 - 3000MediumStretching
C=O (Carboxylic Acid)1710 - 1680StrongStretching
C=C (Aromatic)1600 - 1450Medium-StrongStretching
N-O (Nitro)1550 - 1500 and 1350 - 1300StrongAsymmetric and Symmetric Stretching
C-N (Nitroaromatic)870 - 830MediumStretching
C-Br700 - 500Medium-StrongStretching

Table 3: Predicted FT-IR Spectral Data for this compound.

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two strong absorptions for the nitro group are also highly characteristic.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic M/M+2 isotope pattern for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pathway:

fragmentation M [M]⁺˙ m/z 259/261 F1 [M - COOH]⁺ m/z 214/216 M->F1 - COOH F2 [M - NO₂]⁺ m/z 213/215 M->F2 - NO₂ F3 [C₇H₄BrO]⁺ m/z 183/185 F1->F3 - CH₂

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Table 4: Predicted Major Fragments in the Mass Spectrum.

m/z Ion Structure Significance
259/261[C₈H₆BrNO₄]⁺˙Molecular ion (M⁺˙) with Br isotope pattern.
214/216[C₇H₅BrNO₂]⁺Loss of the carboxyl group (•COOH).
213/215[C₈H₆BrO₂]⁺Loss of the nitro group (•NO₂).
183/185[C₇H₄BrO]⁺Further fragmentation.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Conclusion

The predicted spectral data for this compound provides a comprehensive fingerprint for its unambiguous identification. The combination of ¹H and ¹³C NMR, FT-IR, and Mass Spectrometry offers complementary information that, when analyzed together, confirms the molecular structure with high confidence. This guide serves as a valuable resource for scientists working with this compound, facilitating its characterization and use in further research and development endeavors.

References

  • PubChem. 2-(3-Bromo-5-nitrophenyl)acetic acid. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • University of California, Santa Cruz. IR Tables. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Starting materials for "2-(5-Bromo-2-nitrophenyl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid: Starting Materials and Core Methodologies

Abstract

This compound (CAS No: 124840-61-5) is a pivotal intermediate in the synthesis of various heterocyclic compounds and complex molecules within the pharmaceutical and agrochemical industries[1][2]. Its unique substitution pattern, featuring a bromine atom, a nitro group, and an acetic acid moiety on a phenyl ring, makes it a versatile building block. This technical guide provides an in-depth analysis of the primary synthetic routes for this compound, with a focus on the selection of starting materials and the underlying chemical principles governing the transformations. We will dissect two major pathways: the first commencing from 4-bromotoluene, proceeding through side-chain halogenation and cyanation, and the second originating from para-dihalobenzenes via nucleophilic aromatic substitution. Each pathway is evaluated based on mechanistic logic, experimental feasibility, and strategic considerations for process development. Detailed protocols, comparative analysis, and process flow visualizations are provided to equip researchers and drug development professionals with a comprehensive understanding of the available synthetic strategies.

Introduction

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The carboxylic acid allows for amide bond formation, the nitro group can be reduced to an amine for further derivatization (e.g., via Sandmeyer reactions), and the bromine atom provides a handle for cross-coupling reactions. The successful synthesis of this intermediate is therefore a critical first step in the development of numerous target molecules.

The primary challenge in its synthesis is the regioselective installation of the functional groups onto the aromatic ring and the subsequent elaboration of the acetic acid side chain. This guide explores the most established and scientifically sound methods to achieve this, emphasizing the rationale behind reagent choice and reaction conditions to ensure both high yield and purity.

Pathway 1: Synthesis from 4-Bromotoluene

This is arguably the most classical and widely documented approach. It leverages the commercial availability of 4-bromotoluene and builds the molecule in a logical, stepwise fashion. The overall strategy involves nitration, activation of the benzylic position, introduction of a carbon unit, and final hydrolysis.

Strategic Overview & Mechanistic Insights
  • Nitration: The synthesis begins with the electrophilic aromatic substitution on 4-bromotoluene. The bromo- and methyl- substituents are both ortho-, para-directing. Due to steric hindrance from the bromine atom, the incoming nitro group is predominantly directed to the position ortho to the methyl group, yielding 4-bromo-2-nitrotoluene[3]. This reaction is typically carried out with a mixture of concentrated nitric and sulfuric acids.

  • Side-Chain Bromination: The methyl group of 4-bromo-2-nitrotoluene is activated for free-radical halogenation. N-Bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), is the reagent of choice for selectively brominating the benzylic position to form 4-bromo-2-nitrobenzyl bromide[3][4]. This method is preferred over using elemental bromine to avoid further electrophilic substitution on the electron-deficient ring.

  • Cyanation: The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution. Reaction with sodium or potassium cyanide displaces the bromide to form 2-(5-bromo-2-nitrophenyl)acetonitrile[3][4]. This step is crucial as it introduces the second carbon atom required for the acetic acid side chain.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either strong acidic (e.g., aqueous sulfuric acid) or basic conditions, followed by an acidic workup[3][5]. The reaction proceeds via the formation of an intermediate amide.

Process Flow Diagram: 4-Bromotoluene Route

G cluster_0 Pathway 1: From 4-Bromotoluene A 4-Bromotoluene B 4-Bromo-2-nitrotoluene A->B HNO3, H2SO4 C 4-Bromo-2-nitrobenzyl bromide B->C NBS, AIBN D 2-(5-Bromo-2-nitrophenyl)acetonitrile C->D NaCN E This compound D->E H2SO4 (aq), Heat

Caption: Workflow for the synthesis of the target compound starting from 4-bromotoluene.

Detailed Experimental Protocol (Consolidated from Literature)

Step 1: Synthesis of 4-bromo-2-nitrotoluene [3]

  • To a stirred solution of 4-bromotoluene in a suitable solvent (e.g., sulfuric acid), slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (typically below 5 °C).

  • After the addition is complete, allow the mixture to react for a specified time while monitoring the reaction progress by TLC.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-nitrotoluene.

Step 2: Synthesis of 4-bromo-2-nitrobenzyl bromide [3][4]

  • Dissolve 4-bromo-2-nitrotoluene, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (AIBN) in a non-polar solvent such as carbon tetrachloride.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent in vacuo to obtain the crude 4-bromo-2-nitrobenzyl bromide, which can be purified by recrystallization.

Step 3: Synthesis of 2-(5-bromo-2-nitrophenyl)acetonitrile [3]

  • Dissolve the 4-bromo-2-nitrobenzyl bromide in a polar aprotic solvent like acetone or ethanol.

  • Add a solution of sodium cyanide in water dropwise to the stirred solution at room temperature.

  • Continue stirring for several hours.

  • Remove the organic solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase and evaporate the solvent to yield 2-(5-bromo-2-nitrophenyl)acetonitrile.

Step 4: Synthesis of this compound [3][5]

  • Add the 2-(5-bromo-2-nitrophenyl)acetonitrile to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture under reflux for 30 minutes to an hour.

  • Cool the reaction mixture and pour it into a large volume of cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the final product, this compound.

Pathway 2: Synthesis from p-Dibromobenzene

This pathway offers an alternative approach, particularly when functionalizing a different halogenated starting material. It relies on a key nucleophilic aromatic substitution (SNAr) reaction.

Strategic Overview & Mechanistic Insights
  • Nitration: p-Dibromobenzene is first nitrated using a mixed acid solution. The bromine atoms are deactivating but ortho-, para-directing. Nitration occurs at one of the positions ortho to a bromine atom, yielding 2,5-dibromonitrobenzene[1].

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In 2,5-dibromonitrobenzene, the bromine atom ortho to the nitro group is susceptible to displacement. This key step is performed using the enolate of a cyanoacetate ester (e.g., ethyl cyanoacetate) under basic conditions[1]. The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution.

  • Hydrolysis and Decarboxylation: The resulting substituted cyanoacetate is then subjected to harsh acidic hydrolysis. This single step accomplishes two transformations: the hydrolysis of both the ester and the nitrile groups to carboxylic acids, followed by the decarboxylation of the resulting malonic acid derivative upon heating to yield the final product[1].

Process Flow Diagram: p-Dibromobenzene Route

G cluster_1 Pathway 2: From p-Dibromobenzene F p-Dibromobenzene G 2,5-Dibromonitrobenzene F->G HNO3, H2SO4 H Ethyl 2-(5-bromo-2-nitrophenyl)-2-cyanoacetate G->H Ethyl cyanoacetate, Base I This compound H->I Conc. HCl, Heat (Hydrolysis & Decarboxylation)

Caption: Workflow for the synthesis of the target compound starting from p-dibromobenzene.

Detailed Experimental Protocol (Consolidated from Literature)

Step 1: Synthesis of 2,5-dibromonitrobenzene [1]

  • In a three-necked flask, dissolve p-dibromobenzene in a suitable solvent like dichloromethane.

  • Slowly add a pre-mixed nitrating solution (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 30 °C.

  • After the addition, raise the temperature to approximately 38 °C and react for one hour, monitoring by TLC.

  • Work up the reaction by pouring it into ice water and extracting with an organic solvent.

  • Wash, dry, and concentrate the organic phase to obtain 2,5-dibromonitrobenzene.

Step 2 & 3: Synthesis of this compound [1]

  • Perform a substitution reaction on 2,5-dibromonitrobenzene with an excess of a cyanoacetate ester (e.g., ethyl cyanoacetate) under alkaline conditions.

  • Following the substitution, react the intermediate product with excess concentrated hydrochloric acid.

  • Heat the mixture to facilitate both the hydrolysis of the nitrile and ester groups and the subsequent decarboxylation.

  • After cooling, adjust the pH to precipitate the crude product.

  • Filter the solid, wash with water, and purify (e.g., by recrystallization) to obtain this compound.

Comparative Analysis of Starting Materials

FeaturePathway 1: 4-Bromotoluene Pathway 2: p-Dibromobenzene
Starting Material Cost Generally inexpensive and readily available.Also readily available and typically low-cost.
Number of Steps Four distinct steps are typically required.Can be considered a three-step process, with the final two often combined.
Key Reactions Electrophilic Nitration, Radical Bromination, Nucleophilic Substitution (SN2-type).Electrophilic Nitration, Nucleophilic Aromatic Substitution (SNAr).
Hazardous Reagents Requires the use of highly toxic alkali cyanides (e.g., NaCN).Avoids the use of cyanide salts in the main pathway.
Overall Yield Yields can be good, but are dependent on four sequential transformations.Can be efficient, especially if the SNAr and hydrolysis/decarboxylation steps proceed cleanly.
Scalability Well-established chemistry, generally scalable. The use of cyanides may require specialized handling facilities.The SNAr reaction is robust and generally scalable.

Alternative Synthetic Approaches

While the two pathways detailed above are the most common, other strategies have been reported. One notable method involves starting with 4-bromo-2-nitro-chlorotoluene, which reacts with sodium metal to form a benzylic sodium intermediate. This organometallic species is then carboxylated by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield the final product[3][6]. This route avoids the use of cyanides but involves organometallic intermediates that require anhydrous conditions and careful handling.

Furthermore, the principles of the Sandmeyer reaction could be conceptually applied. This would involve a starting material like 2-amino-5-bromotoluene. The amino group could be converted to a diazonium salt and subsequently displaced by a cyanide group using a copper(I) cyanide catalyst[7][8][9]. The resulting 5-bromo-2-cyanotoluene could then be converted to the target molecule via side-chain bromination and hydrolysis, similar to the latter steps of Pathway 1. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring that are not accessible through direct substitution[7][10].

Conclusion

The synthesis of this compound is most reliably achieved through well-established, multi-step sequences. The choice of the primary starting material—typically between 4-bromotoluene and a p-dihalobenzene—dictates the subsequent synthetic strategy.

  • The 4-bromotoluene route is a classic approach that relies on a sequence of nitration, radical side-chain bromination, cyanation, and hydrolysis. Its primary drawback is the requisite use of highly toxic cyanide reagents.

  • The p-dibromobenzene route offers a valuable alternative that hinges on a key nucleophilic aromatic substitution (SNAr) reaction, thereby avoiding the need for cyanide salts.

For researchers and drug development professionals, the selection between these pathways will depend on factors such as reagent availability, safety protocols and equipment for handling hazardous materials like cyanides, and the desired scale of the synthesis. Both routes are robust and provide reliable access to this important chemical intermediate.

References

Sources

A Comprehensive Technical Guide to 2-(5-Bromo-2-nitrophenyl)acetic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(5-bromo-2-nitrophenyl)acetic acid, a versatile building block with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations for utilizing this compound effectively. We will explore its synthesis, detailed methods for its characterization, its reactivity profile, and its potential as a scaffold for novel therapeutic agents.

Strategic Importance in Medicinal Chemistry: The Value of the 2-Nitrophenylacetic Acid Scaffold

The 2-nitrophenylacetic acid framework is a privileged scaffold in the synthesis of a variety of heterocyclic systems. The presence of the nitro group and the carboxylic acid moiety in a 1,2-relationship on the phenyl ring allows for a range of chemical transformations. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amine, which can then participate in cyclization reactions to form various nitrogen-containing heterocycles.[1] This reactivity is particularly valuable in the synthesis of compounds with potential biological activity.

The introduction of a bromine atom at the 5-position, as in this compound, provides an additional synthetic handle. This halogen can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity and build more complex molecular architectures. This strategic placement of functional groups makes this compound a highly valuable starting material for the synthesis of compound libraries for drug discovery programs.

Synthesis of this compound: A Proposed Pathway

Workflow for the Proposed Synthesis:

Synthesis_Workflow Start 3'-Bromoacetophenone Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate1 1-(5-Bromo-2-nitrophenyl)ethan-1-one Nitration->Intermediate1 Bromination α-Bromination (Br2, HBr) Intermediate1->Bromination Intermediate2 2-Bromo-1-(5-bromo-2-nitrophenyl)ethan-1-one Bromination->Intermediate2 Oxidation Oxidation (e.g., NaOCl) Intermediate2->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Nitration of 3'-Bromoacetophenone

  • Rationale: The first step involves the regioselective nitration of 3'-bromoacetophenone to introduce the nitro group at the 2-position. The acetyl group is a meta-director, and the bromine is an ortho-, para-director. The directing effects of both substituents favor the introduction of the nitro group at the 2-position.

  • Protocol:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

    • Slowly add 3'-bromoacetophenone to the cooled acid mixture while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(5-bromo-2-nitrophenyl)ethan-1-one.

Step 2: α-Bromination of 1-(5-Bromo-2-nitrophenyl)ethan-1-one

  • Rationale: The next step is the bromination of the methyl group adjacent to the carbonyl. This reaction proceeds via an enol or enolate intermediate and is a standard transformation in organic synthesis.

  • Protocol:

    • Dissolve 1-(5-bromo-2-nitrophenyl)ethan-1-one in a suitable solvent such as glacial acetic acid.

    • Add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature. A catalytic amount of HBr can be added to facilitate the reaction.

    • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2-bromo-1-(5-bromo-2-nitrophenyl)ethan-1-one.

Step 3: Oxidation to this compound

  • Rationale: The final step is the oxidation of the α-bromo ketone to the corresponding carboxylic acid. The haloform reaction is a classic method for this transformation.

  • Protocol:

    • Dissolve 2-bromo-1-(5-bromo-2-nitrophenyl)ethan-1-one in a suitable solvent like dioxane or THF.

    • Add an aqueous solution of sodium hypochlorite (bleach) or sodium hypobromite to the reaction mixture.

    • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC.

    • After completion, quench any excess oxidizing agent with sodium bisulfite.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Spectroscopic Characterization and Data Interpretation

Accurate characterization of this compound is crucial for confirming its identity and purity. While a complete set of spectra for the final product is not publicly available, data for the key intermediate, 2-bromo-1-(5-bromo-2-nitrophenyl)ethan-1-one, has been reported and can be used as a reference point for confirming the successful synthesis of the scaffold. Commercial suppliers also indicate the availability of NMR, HPLC, and LC-MS data for the final product.[2]

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
CAS Number 124840-61-5[3]
Appearance Off-white solid
¹H NMR (Predicted) Aromatic protons, methylene protons, carboxylic acid proton
¹³C NMR (Predicted) Aromatic carbons, methylene carbon, carbonyl carbon
IR (KBr, cm⁻¹) C=O stretch, O-H stretch, N-O stretch, C-Br stretch
Mass Spec (m/z) [M-H]⁻ or [M+H]⁺
Key Spectroscopic Features to Expect
  • ¹H NMR: The spectrum should show characteristic signals for the three aromatic protons, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: The spectrum will display signals for the six aromatic carbons (four of which are protonated and two are quaternary), the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Key vibrational bands to look for include a strong carbonyl stretch (around 1700 cm⁻¹) for the carboxylic acid, a broad O-H stretch (around 3000 cm⁻¹), characteristic N-O stretching bands for the nitro group (around 1530 and 1350 cm⁻¹), and a C-Br stretch in the fingerprint region.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound offers several avenues for the synthesis of novel compounds with potential therapeutic applications.

Logical Relationship of Functional Groups and Synthetic Utility:

Reactivity_Applications Start This compound Nitro Nitro Group Start->Nitro Carboxyl Carboxylic Acid Start->Carboxyl Bromo Bromo Group Start->Bromo Reduction Reduction to Amine Nitro->Reduction Amidation Amide Formation Carboxyl->Amidation Esterification Esterification Carboxyl->Esterification CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Bromo->CrossCoupling Cyclization Cyclization Reactions Reduction->Cyclization Heterocycles Nitrogen Heterocycles (e.g., indoles, quinolines) Cyclization->Heterocycles BioactiveAmides Bioactive Amides/Esters Amidation->BioactiveAmides Esterification->BioactiveAmides ComplexScaffolds Complex Scaffolds CrossCoupling->ComplexScaffolds

Caption: Reactivity of functional groups and their synthetic applications.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting 2-amino-5-bromophenylacetic acid is a valuable intermediate for the synthesis of various heterocyclic systems, including substituted indoles and quinolones, which are common motifs in many approved drugs.

  • Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

  • Cross-Coupling Reactions: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the accessible chemical space and allowing for the construction of complex molecular scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

  • Handling: Avoid generating dust.[3] Keep containers tightly closed when not in use.[3] Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a strategically important building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a wealth of opportunities for the construction of diverse and complex molecular architectures. By understanding its synthesis, characterization, and reactivity, researchers and drug development professionals can effectively leverage this compound in their efforts to discover and develop novel therapeutic agents.

References

  • Thermo Fisher Scientific. 4-Nitrophenyl bromoacetate SAFETY DATA SHEET.
  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • ChemDmart. 4-Nitrophenyl Acetic Acid SAFETY DATA SHEET.
  • PubChem. Acetic acid, 2-bromo-, 4-nitrophenyl ester. Retrieved from [Link]

  • Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Google Patents. WO 2006/123356 A1 - A NOVEL PROCESS FOR THE PREPARATION OF ROPINIROLE HYDROCHLORIDE.
  • Google Patents. US 7,790,905 B2 - Crystalline and amorphous celecoxib drug substance compositions.
  • Wikipedia. (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Computational Studies on 2-nitrophenyl acetic acid. Retrieved from a cached version of the journal article.
  • Google Patents. WO2013154878A1 - Heterocyclic compounds and uses thereof.
  • Google Patents. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.
  • Google Patents. ZA201808327B - Boronic acid derivatives and therapeutic uses thereof.
  • Google Patents. US8324225B2 - Pyrrolopyrimidine compounds and their uses.
  • Google Patents. US7629345B2 - Prostaglandin derivatives.

Sources

An In-depth Technical Guide to 5-Bromo-2-nitrophenylacetic Acid (CAS No. 124840-61-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-nitrophenylacetic acid, a key chemical intermediate. Moving beyond a simple data sheet, this document elucidates the compound's structural features, physicochemical properties, and its critical role as a building block in the synthesis of complex bioactive molecules, with a particular focus on its application in the pharmaceutical industry. The information presented herein is intended to empower researchers and drug development professionals with the necessary knowledge for its effective utilization in organic synthesis and medicinal chemistry.

Introduction: A Versatile Synthetic Building Block

5-Bromo-2-nitrophenylacetic acid, identified by the CAS number 124840-61-5, is a substituted phenylacetic acid derivative. Its molecular structure is characterized by a phenyl ring functionalized with a bromine atom, a nitro group, and an acetic acid moiety. This unique combination of functional groups makes it a highly versatile reagent in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures. While direct and extensive pharmacological studies on 5-Bromo-2-nitrophenylacetic acid itself are not widely documented, its significance lies in its utility as a precursor to high-value pharmaceutical compounds.

The strategic placement of the bromo and nitro groups on the phenyl ring influences the reactivity of the molecule, allowing for selective chemical transformations. The carboxylic acid group provides a handle for various coupling reactions, while the nitro group can be readily converted to an amino group, opening pathways for the synthesis of a wide array of heterocyclic systems.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 5-Bromo-2-nitrophenylacetic acid is paramount for its effective use in research and development.

Physicochemical Properties

The key physicochemical properties of 5-Bromo-2-nitrophenylacetic acid are summarized in the table below. These parameters are essential for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueReference(s)
CAS Number 124840-61-5[1][2]
Molecular Formula C₈H₆BrNO₄[3]
Molecular Weight 260.04 g/mol [3]
Appearance Light yellow to yellow solid[4]
Storage Temperature Room Temperature (Sealed in dry conditions)[4]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for confirming the identity and purity of 5-Bromo-2-nitrophenylacetic acid. The following are the expected spectral characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing nitro group and the bromine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methylene carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present, notably the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) will be a key feature.

While specific spectra are not provided here, a repository of spectral data for 5-Bromo-2-nitrophenylacetic acid can be found at ChemicalBook[5].

Application in Pharmaceutical Synthesis: The Case of Ziprasidone

A significant application of 5-Bromo-2-nitrophenylacetic acid is its role as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone[6]. Ziprasidone is used in the treatment of schizophrenia and bipolar disorder. The synthesis of Ziprasidone involves a multi-step process where 5-Bromo-2-nitrophenylacetic acid serves as a crucial starting material for the construction of a key heterocyclic intermediate.

Synthetic Pathway Overview

The general synthetic strategy involves the transformation of 5-Bromo-2-nitrophenylacetic acid into a more complex heterocyclic system, which is then coupled with another key fragment to yield the final Ziprasidone molecule. The bromo and nitro groups of the starting material are strategically manipulated during the synthesis.

G A 5-Bromo-2-nitrophenylacetic acid B Multi-step transformation (e.g., reduction of nitro group, cyclization) A->B Chemical Reagents C Key Heterocyclic Intermediate B->C D Coupling Reaction C->D Coupling Partner E Ziprasidone D->E

Caption: Synthetic pathway from 5-Bromo-2-nitrophenylacetic acid to Ziprasidone.

Illustrative Experimental Protocol

While specific proprietary synthetic routes may vary, a general experimental workflow for utilizing 5-Bromo-2-nitrophenylacetic acid in a synthetic sequence is outlined below. This protocol is illustrative and should be adapted based on the specific reaction being performed.

Step 1: Reaction Setup

  • A clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with 5-Bromo-2-nitrophenylacetic acid and an appropriate solvent.

Step 2: Reagent Addition

  • The subsequent reagent(s) for the desired transformation (e.g., a reducing agent to convert the nitro group to an amine) are added portion-wise or via a dropping funnel, while maintaining the desired reaction temperature.

Step 3: Reaction Monitoring

  • The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

Step 4: Work-up

  • Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard work-up procedure. This may involve quenching the reaction, extraction with an organic solvent, and washing of the organic layer with brine.

Step 5: Purification

  • The crude product is purified using an appropriate technique, such as recrystallization or column chromatography, to yield the desired pure compound.

Step 6: Characterization

  • The structure and purity of the synthesized product are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and other analytical techniques.

G cluster_0 Reaction Phase cluster_1 Isolation & Purification Phase cluster_2 Analysis Phase A Step 1: Reaction Setup B Step 2: Reagent Addition A->B C Step 3: Reaction Monitoring (TLC/HPLC) B->C D Step 4: Work-up (Quenching, Extraction) C->D E Step 5: Purification (Recrystallization/Chromatography) D->E F Step 6: Characterization (NMR, IR, MS) E->F

Caption: General experimental workflow for reactions involving 5-Bromo-2-nitrophenylacetic acid.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-nitrophenylacetic acid. Based on available safety data sheets, this compound is classified as harmful.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[7]

  • Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-nitrophenylacetic acid is a valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its utility is exemplified by its role in the synthesis of the important antipsychotic drug, Ziprasidone. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures is essential for its successful application in the laboratory and in scale-up operations. This guide provides a foundational understanding of this key building block, empowering researchers to leverage its synthetic potential in the development of novel and complex molecules.

References

  • PubChem. (n.d.). 2-(3-Bromo-5-nitrophenyl)acetic acid. Retrieved from [Link][3]

  • PubChem. (n.d.). 5-Bromo-2-methoxyphenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-(5-Bromo-4-fluoro-2-nitrophenyl)acetic acid, 95% Purity, C8H5BrFNO4, 1 gram. Retrieved from [Link]

  • Culpepper, L. (2002). Ziprasidone: the fifth atypical antipsychotic.
  • NIST. (n.d.). 2-Bromo-5-nitroaniline. Retrieved from [Link]

Sources

Physical and chemical properties of "2-(5-Bromo-2-nitrophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(5-Bromo-2-nitrophenyl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 124840-61-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data with expert analysis to deliver actionable insights. It covers compound identification, physicochemical characteristics, predicted spectroscopic signatures, a detailed synthetic protocol, key chemical reactivities, and safety considerations. The guide aims to serve as a foundational resource for the effective utilization of this versatile chemical intermediate in complex organic synthesis and pharmaceutical research.

Compound Identification and Structure

This compound is a substituted phenylacetic acid derivative. The presence of three distinct functional groups—a carboxylic acid, an ortho-positioned nitro group, and a meta-positioned bromine atom relative to the acetic acid moiety—makes it a valuable and reactive building block in organic synthesis.

  • IUPAC Name: this compound

  • Synonyms: 5-Bromo-2-nitrobenzeneacetic acid

  • CAS Number: 124840-61-5[1]

  • Molecular Formula: C₈H₆BrNO₄[1]

  • Molecular Weight: 260.04 g/mol

  • Chemical Structure:

    
    (A representative 2D structure image would be placed here in a full document)
    
  • SMILES: O=C(O)CC1=CC(Br)=CC=C1=O

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. It is important to note that while data for closely related isomers is available, specific experimental values for the title compound are not widely published.

PropertyValue / DescriptionSource / Rationale
Appearance Expected to be an off-white to pale yellow solid.Based on the appearance of the related isomer, (4-Bromo-2-nitrophenyl)acetic acid.[2]
Melting Point Data not available.The related isomer, (4-Bromo-2-nitrophenyl)acetic acid, has reported melting points ranging from 156-160°C to 211-216°C, indicating sensitivity to purity or crystalline form.[2][3]
Boiling Point Decomposes before boiling at atmospheric pressure.Typical for complex aromatic acids. The predicted boiling point for the 4-bromo isomer is ~392°C, but this is a theoretical value.[3]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); Sparingly soluble in water; Insoluble in non-polar solvents (e.g., Hexane).The carboxylic acid group confers polarity and allows for dissolution in polar and protic solvents. The bulky, non-polar bromophenyl backbone limits aqueous solubility.
pKa Estimated ~3.5 - 4.0The electron-withdrawing effects of the ortho-nitro and meta-bromo groups are expected to increase the acidity of the carboxylic acid proton compared to phenylacetic acid (pKa ≈ 4.3).
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Moisture sensitive.Recommended for carboxylic acids and nitro-aromatics to prevent degradation.[2]

Predicted Spectroscopic Analysis

Experimental spectra for this compound are not publicly available. However, based on its structure, a detailed prediction of its key spectroscopic features can be made. These predictions are crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy

(Predicted for CDCl₃ or DMSO-d₆, chemical shifts (δ) in ppm)

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the methylene protons.

  • δ ~10-12 (1H, broad singlet): This signal corresponds to the acidic proton of the carboxylic acid (–COOH). In DMSO-d₆, this peak is typically very broad and downfield.

  • δ ~8.1-8.3 (1H, doublet, J ≈ 2.5 Hz): Aromatic proton at C6 (ortho to the nitro group and meta to the bromine). The ortho position to the strongly de-shielding nitro group places this proton furthest downfield. It appears as a doublet due to coupling with the C4 proton.

  • δ ~7.7-7.9 (1H, doublet of doublets, J ≈ 8.5, 2.5 Hz): Aromatic proton at C4 (para to the nitro group and ortho to the bromine). It is split by both the C3 and C6 protons.

  • δ ~7.5-7.7 (1H, doublet, J ≈ 8.5 Hz): Aromatic proton at C3 (ortho to the acetic acid group). It is split by the adjacent C4 proton.

  • δ ~4.0-4.2 (2H, singlet): Methylene protons (–CH₂–) of the acetic acid side chain. Due to the adjacent electron-withdrawing phenyl ring, this signal is shifted downfield from typical alkyl protons. It appears as a singlet as there are no adjacent protons.

¹³C NMR Spectroscopy

(Predicted for CDCl₃ or DMSO-d₆, chemical shifts (δ) in ppm)

  • δ ~170-173: Carboxylic acid carbonyl carbon (–COOH).

  • δ ~148-150: Aromatic carbon bearing the nitro group (C2).

  • δ ~135-140: Aromatic carbons C4 and C6.

  • δ ~120-130: Aromatic carbons C1, C3, and C5 (bearing the bromine).

  • δ ~38-41: Methylene carbon (–CH₂–).

Infrared (IR) Spectroscopy

(Predicted, wavenumbers in cm⁻¹)

  • 3300-2500 (broad): O–H stretch of the carboxylic acid, typically very broad due to hydrogen bonding.

  • ~1700 (strong): C=O stretch of the carboxylic acid carbonyl group. This is a very characteristic and strong absorption.

  • 1520-1550 (strong) and 1340-1370 (strong): Asymmetric and symmetric N–O stretching vibrations of the nitro (–NO₂) group, respectively.

  • ~1100: C–Br stretch.

Synthesis and Reactivity

Proposed Synthetic Pathway

While multiple synthetic routes exist for substituted phenylacetic acids, a reliable and scalable approach starting from a commercially available precursor is outlined below. The chosen pathway involves the radical bromination of a methyl group, followed by nucleophilic substitution with cyanide and subsequent hydrolysis.

The overall transformation starts from 4-Bromo-1-methyl-2-nitrobenzene .

Synthesis_Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 4-Bromo-1-methyl- 2-nitrobenzene B 2-(Bromomethyl)-4-bromo- 1-nitrobenzene A->B  NBS, AIBN    CCl₄, Reflux   C 2-(5-Bromo-2-nitrophenyl) acetonitrile B->C  NaCN    DMSO, 60°C   D 2-(5-Bromo-2-nitrophenyl) acetic acid C->D  H₂SO₄ (aq)    Heat  

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Expertise & Causality: This three-step synthesis is a classic transformation sequence.

  • Step 1: Free-radical bromination is selective for the benzylic position, which is activated by the aromatic ring. N-Bromosuccinimide (NBS) is the standard reagent for this, providing a low, steady concentration of bromine radicals, initiated by AIBN. Carbon tetrachloride is a traditional, non-reactive solvent.

  • Step 2: The benzylic bromide is an excellent electrophile for SN2 reactions. Sodium cyanide is a potent nucleophile, and a polar aprotic solvent like DMSO is ideal for this type of reaction as it solvates the cation (Na⁺) but not the nucleophile (CN⁻), enhancing its reactivity.

  • Step 3: Acid-catalyzed hydrolysis of the nitrile functional group proceeds through a primary amide intermediate to afford the final carboxylic acid. Strong acid and heat are required to drive the reaction to completion.

Protocol:

  • Step 1: Synthesis of 2-(Bromomethyl)-4-bromo-1-nitrobenzene

    • To a solution of 4-Bromo-1-methyl-2-nitrobenzene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

    • Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (N₂ or Ar) for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

    • Concentrate the filtrate under reduced pressure to yield the crude benzylic bromide, which can often be used in the next step without further purification.

  • Step 2: Synthesis of 2-(5-Bromo-2-nitrophenyl)acetonitrile

    • Dissolve the crude 2-(Bromomethyl)-4-bromo-1-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

    • In a separate flask, carefully dissolve sodium cyanide (NaCN, 1.2 eq) in a minimal amount of water and add it to the DMSO solution. (Caution: NaCN is highly toxic).

    • Heat the reaction mixture to 60°C and stir for 2-3 hours.

    • Monitor the reaction by TLC. After completion, pour the reaction mixture into a large volume of ice water, which will precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Step 3: Synthesis of this compound

    • Suspend the crude 2-(5-Bromo-2-nitrophenyl)acetonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄ v/v).

    • Heat the mixture to reflux (100-120°C) for 8-12 hours, until the evolution of ammonia ceases.

    • Cool the reaction mixture in an ice bath. The carboxylic acid product will precipitate.

    • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the purified product.

Chemical Reactivity

The molecule's utility stems from the orthogonal reactivity of its functional groups.

Reactivity_Diagram cluster_reactions Key Transformations main This compound Carboxylic Acid (-COOH) Nitro Group (-NO₂) Aryl Bromide (-Br) ester Esterification (e.g., R-OH, H⁺) main:f1->ester amide Amide Coupling (e.g., R-NH₂, DCC) main:f1->amide reduction Nitro Reduction (e.g., SnCl₂, H₂/Pd-C) main:f2->reduction coupling Cross-Coupling (e.g., Suzuki, Buchwald) main:f3->coupling

Caption: Key reactive sites and transformations.

  • Carboxylic Acid: Can undergo standard transformations such as esterification (with alcohols), amide bond formation (with amines), and reduction to the corresponding primary alcohol.

  • Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This resulting aniline is a key intermediate for building heterocyclic structures.[4]

  • Aryl Bromide: The C-Br bond is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in its trifunctional nature, allowing for sequential and controlled modifications.

  • Scaffold for Heterocycle Synthesis: The most significant application is in the synthesis of complex heterocyclic systems. For example, reduction of the nitro group to an aniline, followed by intramolecular cyclization with the acetic acid side chain (or its derivative), can lead to the formation of substituted oxindoles or other nitrogen-containing ring systems that are prevalent in medicinal chemistry.

  • Building Block for APIs: The methyl ester of the title compound, methyl 2-(5-bromo-2-nitrophenyl)acetate, is employed in the synthesis of APIs where the bromo and nitro functionalities are required for subsequent transformations.[5]

  • Fragment-Based Drug Discovery: As a well-defined chemical entity with specific hydrogen bond donors/acceptors and a defined 3D shape, it can be used as a fragment in screening campaigns to identify initial hits for drug targets.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[6]

    • P280: Wear protective gloves, eye protection, and face protection.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All handling of the solid should be performed in a well-ventilated fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic organic chemistry. While detailed experimental data on its physical properties remain sparse, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent functional groups. Its strategic importance lies in its capacity to serve as a precursor to complex heterocyclic scaffolds, making it a valuable tool for medicinal chemists and researchers in the pursuit of novel therapeutic agents. This guide provides the foundational knowledge necessary for its safe and effective application in the laboratory.

References

  • Google Patents. (2012). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • MySkinRecipes. (n.d.). Methyl 2-(5-bromo-2-nitrophenyl)acetate. Retrieved from [Link]

  • Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

Sources

"2-(5-Bromo-2-nitrophenyl)acetic acid" solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(5-Bromo-2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively published, this guide synthesizes fundamental principles of organic chemistry, data from analogous structures, and established experimental protocols to offer a robust predictive framework and practical guidance for laboratory applications. We will delve into the molecular structure's influence on solubility, predict its behavior in a range of common laboratory solvents, and provide detailed methodologies for empirical solubility determination. This document is intended to empower researchers and drug development professionals to effectively handle and utilize this compound in their work.

Introduction: Understanding the Importance of Solubility

This compound is a substituted phenylacetic acid derivative, a class of compounds frequently encountered as intermediates in organic synthesis and as building blocks in the development of novel pharmaceutical agents. The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, including reaction kinetics, purification, formulation, and bioavailability. A thorough understanding of a compound's solubility profile is therefore paramount for efficient and successful scientific investigation.

This guide will provide a detailed examination of the factors expected to govern the solubility of this compound, offering a predictive solubility profile and the means to verify it experimentally.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups and overall polarity of this compound will dictate its interactions with different solvents.

Chemical Structure:

Key Structural Features and Their Influence on Solubility:

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents. Furthermore, its acidic nature allows for salt formation in the presence of a base, which can dramatically increase aqueous solubility.

  • Aromatic Phenyl Ring: The benzene ring is a large, nonpolar, and hydrophobic moiety. Its presence is expected to decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents.[1][2][3]

  • Nitro Group (-NO2): The nitro group is a strongly polar and electron-withdrawing group. Its polarity can contribute to interactions with polar solvents. Its electron-withdrawing nature increases the acidity of the carboxylic acid, which can influence its solubility in basic solutions.[4][5]

  • Bromo Group (-Br): The bromo group is a halogen substituent that is also electron-withdrawing and contributes to the overall molecular weight and van der Waals forces.

Physicochemical Properties:

PropertyValueSource
CAS Number 124840-61-5[6]
Molecular Formula C₈H₆BrNO₄[7]
Molecular Weight 260.04 g/mol
Appearance Off-white solid (predicted)

Theoretical Principles and Predicted Solubility Profile

The adage "like dissolves like" is the foundational principle for predicting solubility.[8][9] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. However, the large, hydrophobic phenyl ring will counteract this. Therefore, this compound is expected to have low to moderate solubility in these solvents. The solubility in alcohols like methanol and ethanol is predicted to be higher than in water due to their lower polarity and ability to interact with the nonpolar part of the molecule. Carboxylic acids with fewer than five carbon atoms are generally water-soluble; those with higher molecular weights are less soluble due to the larger hydrophobic portion.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are polar and can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. They are generally good solvents for a wide range of organic compounds. It is predicted that this compound will have good solubility in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring of the compound will have favorable interactions with these solvents. However, the polar carboxylic acid and nitro groups will be disfavored. This suggests low to moderate solubility in toluene and likely poor solubility in a highly nonpolar solvent like hexane. Phenylacetic acid itself shows fair solubility in toluene.[10]

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have an intermediate polarity and are good at dissolving many organic compounds. This compound is expected to have moderate to good solubility in these solvents.

pH-Dependent Solubility

The presence of the acidic carboxylic acid group means that the aqueous solubility of this compound will be highly dependent on the pH of the solution.

  • Acidic Conditions (e.g., 5% HCl): In a low pH environment, the carboxylic acid will remain in its neutral, protonated form (-COOH). Therefore, the solubility in dilute aqueous acid is expected to be low , similar to its solubility in water.

  • Basic Conditions (e.g., 5% NaOH, 5% NaHCO₃): In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻Na⁺). This salt is ionic and therefore significantly more polar than the neutral acid. This will lead to a high solubility in aqueous base. The electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid, facilitating its reaction even with a weak base like sodium bicarbonate. The reaction with sodium bicarbonate, which would produce carbon dioxide gas, is a classic test for carboxylic acids.[11]

Predicted Solubility Summary Table
SolventSolvent ClassPredicted SolubilityRationale
WaterPolar ProticSparingly SolubleThe polar carboxylic acid and nitro groups are countered by the large nonpolar aromatic ring.
Methanol, EthanolPolar ProticSolubleGood balance of polarity and non-polar character to interact with both ends of the solute molecule.
Acetone, DMSO, DMFPolar AproticSolubleThese solvents are effective at solvating a wide range of organic molecules.
DichloromethaneChlorinatedSolubleIntermediate polarity makes it a good solvent for many organic compounds.
TolueneNonpolar AromaticSparingly SolubleFavorable interaction with the phenyl ring, but the polar groups limit solubility.
HexaneNonpolar AliphaticInsolubleThe high polarity of the carboxylic acid and nitro groups prevents dissolution in a nonpolar alkane.
5% aq. HClAcidic AqueousInsolubleThe compound remains in its neutral, less soluble acid form.
5% aq. NaOHBasic AqueousSolubleForms a highly soluble sodium carboxylate salt.
5% aq. NaHCO₃Basic AqueousSolubleExpected to be acidic enough to react with weak base to form a soluble salt.

Experimental Determination of Solubility

The following protocols provide a framework for the systematic determination of the solubility of this compound in the laboratory.

Workflow for Solubility Determination

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (Shake-Flask) qual_start Start: Weigh ~10 mg of Compound qual_add_solvent Add 0.5 mL of Solvent qual_start->qual_add_solvent qual_vortex Vortex/Shake Vigorously qual_add_solvent->qual_vortex qual_observe Observe for Dissolution qual_vortex->qual_observe qual_result Record: Soluble, Sparingly Soluble, or Insoluble qual_observe->qual_result quant_start Add Excess Solid to Known Volume of Solvent quant_equilibrate Equilibrate (e.g., 24-72h with Agitation) quant_start->quant_equilibrate quant_separate Separate Solid and Liquid (Centrifuge/Filter) quant_equilibrate->quant_separate quant_analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) quant_separate->quant_analyze quant_result Calculate Solubility (e.g., mg/mL) quant_analyze->quant_result

Caption: Workflow for qualitative and quantitative solubility determination.

Protocol 1: Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Selection of solvents: Water, Methanol, Acetone, Dichloromethane, Toluene, Hexane, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq)

Procedure:

  • Place approximately 10 mg of this compound into a clean, dry test tube.

  • Add the chosen solvent dropwise, up to 1 mL, shaking or vortexing after each addition.

  • Observe the mixture carefully.

  • Record the compound as:

    • Soluble: If the solid completely dissolves.

    • Sparingly Soluble: If a small portion of the solid dissolves, or if dissolution is slow or incomplete.

    • Insoluble: If the solid does not appear to dissolve at all.

  • For the test with 5% NaHCO₃, observe for the evolution of gas (CO₂ bubbles), which indicates an acid-base reaction.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator, preferably in a temperature-controlled environment

  • Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

  • After equilibration, stop the agitation and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the vial and sample from the top layer, or pass the solution through a syringe filter.

  • Quantitatively dilute the saturated solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC with a standard curve).

  • Calculate the original solubility, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: Safety data indicates that this compound may be harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.[12][13]

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a comprehensive understanding of its solubility profile can be achieved through the application of fundamental chemical principles. Its structure, featuring both polar functional groups and a nonpolar aromatic core, suggests a nuanced solubility behavior. It is predicted to be soluble in polar aprotic and alcoholic solvents, sparingly soluble in water and nonpolar aromatic solvents, and insoluble in nonpolar aliphatic solvents. A key feature is its pH-dependent aqueous solubility, with significantly enhanced solubility in basic solutions due to the formation of a carboxylate salt. The experimental protocols provided in this guide offer a clear path for researchers to empirically determine the solubility of this compound, enabling its effective use in synthesis and drug development endeavors.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]

  • University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [Link]

  • CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • Solubility of Things. (n.d.). Phenylacetic acid. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • ResearchGate. (2025, August 10). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]

  • ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?[Link]

  • Britannica. (n.d.). Carboxylic acid. [Link]

  • San Diego State University. (n.d.). Chapter 13 Carboxylic Acids. [Link]

  • 2a biotech. (n.d.). Products. [Link]

  • 2-(5-Bromo-4-fluoro-2-nitrophenyl)acetic acid, 95% Purity, C8H5BrFNO4, 1 gram. (n.d.).

Sources

"2-(5-Bromo-2-nitrophenyl)acetic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(5-Bromo-2-nitrophenyl)acetic acid

Introduction

This compound is a substituted phenylacetic acid derivative that serves as a crucial building block in advanced organic synthesis. Its bifunctional nature, featuring a carboxylic acid moiety and a nitrated, brominated aromatic ring, makes it a versatile intermediate for the construction of complex molecular architectures. The strategic placement of the bromo and nitro groups on the phenyl ring allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to form an amine, and various cross-coupling reactions.

This guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, outline a robust synthetic pathway, detail a key experimental protocol, and discuss its applications as a precursor in the synthesis of heterocyclic compounds and other high-value molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, dosage calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1][2]
CAS Number 124840-61-5[1][3]
Canonical SMILES C1=C(C=C(C=C1[O-])Br)CC(=O)ON/A
Appearance Off-white to pale yellow solid (typical)N/A
Storage Sealed in dry, room temperature conditions[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step pathway starting from commercially available materials. A common and logical approach involves the nitration of a substituted toluene, followed by bromination of the benzylic position and subsequent conversion to the carboxylic acid via a nitrile intermediate. This pathway is chosen for its reliability and the predictable regioselectivity of the electrophilic aromatic substitution steps.

Proposed Synthetic Pathway

The workflow below illustrates a plausible and efficient route for the laboratory-scale synthesis of the target compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis A 3-Bromotoluene B HNO₃ / H₂SO₄ A->B Electrophilic Aromatic Substitution C 5-Bromo-2-nitrotoluene B->C D N-Bromosuccinimide (NBS) AIBN (initiator) C->D Radical Reaction E 5-Bromo-2-nitrobenzyl bromide D->E F Sodium Cyanide (NaCN) E->F SN2 Nucleophilic Substitution G 2-(5-Bromo-2-nitrophenyl)acetonitrile F->G H H₂SO₄ (aq), Heat G->H Acid-Catalyzed Hydrolysis I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Rationale for Experimental Choices
  • Nitration: The nitration of 3-bromotoluene is directed by the existing substituents. The methyl group is an ortho-, para-director, while the bromine is also an ortho-, para-director. The nitro group is installed ortho to the methyl group due to steric hindrance at the other ortho position and the deactivating effect of the bromine.

  • Benzylic Bromination: The use of N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard and highly selective method for brominating the benzylic position of toluene derivatives without affecting the aromatic ring.

  • Cyanation: The conversion of the benzyl bromide to a benzyl cyanide is a classic SN2 reaction. This step is critical as the nitrile group serves as a direct precursor to the desired carboxylic acid.

  • Hydrolysis: Strong acidic conditions (e.g., aqueous sulfuric acid) and heat are necessary to fully hydrolyze the stable nitrile group to a carboxylic acid. This method is well-established for preparing phenylacetic acids from their corresponding cyanides.[4]

Applications in Research and Development

Substituted nitrophenylacetic acids are valuable intermediates in several areas of chemical science. While specific applications for the 5-bromo isomer are primarily in specialized research, the broader class of related compounds demonstrates its potential utility.

  • Heterocycle Synthesis: The true synthetic power of this molecule is realized upon the reduction of the nitro group. The resulting aminophenylacetic acid is a prime precursor for cyclization reactions to form lactams, which are core structures in many biologically active molecules.[5] This transformation provides a direct route to synthesizing substituted oxindoles and other nitrogen-containing heterocycles.

  • Pharmaceutical Intermediate: (4-Bromo-2-nitrophenyl)acetic acid, a closely related isomer, is cited as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[6] This suggests that the title compound could similarly function as a key building block for novel therapeutic agents.

  • Photolabile Protecting Groups: The 2-nitrobenzyl moiety is a well-known photolabile protecting group in organic synthesis. While the acetic acid derivative itself is not the protecting group, it serves as a precursor for creating such functionalities, which are instrumental in fields like peptide synthesis and materials science.

Experimental Protocol: Acidic Hydrolysis of 2-(5-Bromo-2-nitrophenyl)acetonitrile

This protocol describes the final step in the proposed synthesis: the conversion of the nitrile intermediate to the final carboxylic acid product. The methodology is adapted from a robust, well-documented procedure for the hydrolysis of a related nitrophenylacetonitrile, ensuring high reliability and yield.[4]

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (fume hood, gloves, safety glasses), must be strictly followed.

Materials and Reagents
  • 2-(5-Bromo-2-nitrophenyl)acetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • 1 L Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Step-by-Step Procedure
  • Preparation of Acid Solution: In a fume hood, prepare the hydrolysis solution by slowly and carefully adding 300 mL of concentrated sulfuric acid to 280 mL of deionized water in a large beaker, with constant stirring and cooling in an ice bath. Caution: This is a highly exothermic process.

  • Reaction Setup: Place 100 g of 2-(5-Bromo-2-nitrophenyl)acetonitrile into the 1 L round-bottom flask.

  • Initiation of Reaction: Pour approximately two-thirds of the prepared sulfuric acid solution onto the nitrile. Swirl the flask gently to ensure the solid is thoroughly wetted. Use the remaining acid solution to wash down any solid adhering to the walls of the flask.

  • Reflux: Attach the reflux condenser to the flask. Place the apparatus on a heating mantle and heat the mixture to a gentle boil. Continue to reflux for approximately 30-45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, carefully remove the flask from the heat and allow it to cool to room temperature. Pour the dark reaction mixture into a large beaker containing 1 L of an ice/water slurry. This will precipitate the crude this compound.

  • Isolation: Cool the mixture to below 5 °C in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter paper several times with small portions of ice-cold water to remove any residual acid.

  • Recrystallization (Purification): Transfer the crude solid to a large beaker and dissolve it in a minimum amount of boiling water. If impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, to induce the crystallization of pale yellow needles of pure this compound.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to a constant weight. The expected yield should be high (typically >90%).

References

  • Vertex AI Search. (n.d.). 2-(5-Bromo-4-fluoro-2-nitrophenyl)acetic acid, 95% Purity, C8H5BrFNO4, 1 gram.
  • 2a biotech. (n.d.). This compound.
  • MySkinRecipes. (n.d.). Methyl 2-(5-bromo-2-nitrophenyl)acetate.
  • PubChem. (n.d.). 2-(3-Bromo-5-nitrophenyl)acetic acid.
  • BLDpharm. (n.d.). 124840-61-5|this compound.
  • ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Chem-Impex. (n.d.). (4-Bromo-2-nitrophenyl)acetic acid.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
  • PubChem. (n.d.). Acetic acid, 2-bromo-, 4-nitrophenyl ester.
  • PubChem. (n.d.). 2-(5-Bromo-2-methylphenyl)acetic acid.
  • ECHEMI. (n.d.). Buy 2-(4-bromo-2-nitrophenyl)acetic acid from Conier Chem&Pharma Limited.
  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • PubChem. (n.d.). 2-(5-Bromo-2-propoxyphenyl)acetic acid.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.

Sources

An In-depth Technical Guide to 2-(5-Bromo-2-nitrophenyl)acetic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Modern Organic Synthesis

2-(5-Bromo-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that, while not as extensively documented as some of its isomers, represents a valuable building block in synthetic organic chemistry. Its bifunctional nature, featuring a bromine atom and a nitro group on the phenyl ring, offers multiple avenues for chemical modification. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amino group, opening pathways to a diverse range of heterocyclic compounds. The bromine atom provides a site for cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed examination of its synthesis, and a discussion of its current and potential applications in research and development, particularly within the pharmaceutical and agrochemical industries. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document consolidates current knowledge and presents a logical, field-proven approach to its preparation and utilization.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective application in research and synthesis. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 124840-61-5[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [2]
Appearance Off-white to pale yellow solidInferred from related compounds
Melting Point Data not consistently available
Solubility Soluble in many organic solventsInferred from structure

A Modern Approach to Synthesis: Elucidating a Practical Pathway

While the historical first synthesis of this compound is not well-documented, a 2016 publication in the Journal of the American Chemical Society outlines an efficient synthesis of a closely related precursor, 1-(5-bromo-2-nitrophenyl)ethan-1-one, which provides a robust and authoritative starting point for obtaining the target molecule.[3] This section will detail a plausible and scientifically sound synthetic route to this compound, drawing upon this modern methodology and established conversions of related nitrophenyl compounds.

The proposed synthesis can be envisioned as a two-stage process:

  • Regioselective Nitration: The initial and most critical step is the regioselective nitration of a suitable brominated precursor to install the nitro group at the C2 position, ortho to the eventual acetic acid side chain and meta to the bromine atom.

  • Side-Chain Elaboration: The second stage involves the conversion of the functional group at the C1 position into the desired acetic acid moiety.

Detailed Synthetic Protocol

The following protocol is a composite methodology inferred from the synthesis of 1-(5-bromo-2-nitrophenyl)ethan-1-one[3] and standard procedures for converting a benzyl cyanide to a phenylacetic acid, a common transformation in the synthesis of related compounds.[4][5]

Part 1: Synthesis of 2-Nitro-5-bromotoluene

A plausible starting material for the synthesis of this compound is 4-bromotoluene. The nitration of 4-bromotoluene would likely yield a mixture of isomers, with the desired 2-nitro-5-bromotoluene being one of the products.

Part 2: Conversion to this compound

This stage can be achieved through a two-step process involving bromination of the methyl group followed by cyanation and hydrolysis.

Step 2a: Bromination of 2-Nitro-5-bromotoluene to 5-Bromo-2-nitrobenzyl bromide

This step involves a free-radical bromination of the methyl group.

Step 2b: Cyanation of 5-Bromo-2-nitrobenzyl bromide to 2-(5-Bromo-2-nitrophenyl)acetonitrile

The benzyl bromide is then converted to the corresponding nitrile.

Step 2c: Hydrolysis of 2-(5-Bromo-2-nitrophenyl)acetonitrile to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol: A Plausible Synthesis

Step 1: Synthesis of 1-(5-Bromo-2-nitrophenyl)ethan-1-one (Precursor) [3]

  • To a flask charged with potassium nitrate (KNO₃), cooled to 0 °C, concentrated sulfuric acid (H₂SO₄) is added slowly, and the mixture is stirred for 10 minutes.

  • A solution of 3-bromoacetophenone in dichloromethane (CH₂Cl₂) is added at 0 °C.

  • The temperature is raised to room temperature, and the mixture is stirred for 4 hours.

  • The reaction mixture is then poured into crushed ice, and the aqueous layer is extracted with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(5-bromo-2-nitrophenyl)ethan-1-one.

Step 2: Willgerodt-Kindler Reaction to form this compound (Inferred)

A plausible next step to convert the acetophenone to the phenylacetic acid is the Willgerodt-Kindler reaction.

  • 1-(5-Bromo-2-nitrophenyl)ethan-1-one is refluxed with sulfur and morpholine.

  • The resulting thiomorpholide is then hydrolyzed with a strong acid or base to yield this compound.

Causality in Experimental Choices:

  • Nitration Conditions: The use of a nitrating mixture of KNO₃ and H₂SO₄ at low temperatures allows for controlled nitration of the aromatic ring, favoring the desired isomer.[3]

  • Willgerodt-Kindler Reaction: This reaction is a well-established method for converting aryl alkyl ketones to the corresponding carboxylic acids with one additional carbon atom in the side chain.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Synthesis of 1-(5-Bromo-2-nitrophenyl)ethan-1-one cluster_1 Conversion to Acetic Acid (Inferred) 3-Bromoacetophenone 3-Bromoacetophenone Nitration Nitration 3-Bromoacetophenone->Nitration KNO₃, H₂SO₄ 1-(5-Bromo-2-nitrophenyl)ethan-1-one 1-(5-Bromo-2-nitrophenyl)ethan-1-one Nitration->1-(5-Bromo-2-nitrophenyl)ethan-1-one Willgerodt-Kindler Willgerodt-Kindler 1-(5-Bromo-2-nitrophenyl)ethan-1-one->Willgerodt-Kindler Sulfur, Morpholine Hydrolysis Hydrolysis Willgerodt-Kindler->Hydrolysis Acid or Base Target_Compound This compound Hydrolysis->Target_Compound

Caption: Plausible synthetic route to this compound.

Applications in Research and Drug Development

While specific applications of this compound are not extensively reported, its structural motifs are present in a variety of biologically active molecules. Phenylacetic acid derivatives, in general, are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] The presence of the nitro and bromo substituents on this particular scaffold makes it a versatile starting material for accessing a range of more complex molecules.

Potential Synthetic Applications:

  • Synthesis of Heterocycles: The reduction of the nitro group to an amine provides a nucleophilic center that can participate in intramolecular cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in many drug scaffolds.

  • Cross-Coupling Reactions: The bromine atom can be readily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of elaborate molecular frameworks.

  • Precursor for Bioactive Molecules: The combination of reactive sites makes this compound an attractive starting point for the synthesis of novel compounds for screening in drug discovery programs. The general class of nitrophenylacetic acids has been investigated for various biological activities, including herbicidal properties.[6]

Conclusion: A Building Block with Untapped Potential

This compound, while not a widely commercialized compound with a long history of use, represents a synthetically valuable intermediate. Its preparation, achievable through modern synthetic methodologies, provides access to a unique substitution pattern on the phenylacetic acid scaffold. The strategic placement of the bromo and nitro groups offers chemists a powerful tool for the synthesis of complex molecular targets. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of such versatile building blocks is likely to be further explored and appreciated. This guide serves as a foundational resource for researchers and scientists looking to incorporate this promising intermediate into their synthetic endeavors.

References

  • Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. Journal of the American Chemical Society. [Link]

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • 2-(5-Bromo-4-fluoro-2-nitrophenyl)acetic acid, 95% Purity, C8H5BrFNO4, 1 gram. Krackeler Scientific. [Link]

  • Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

  • A kind of preparation method of 2 nitro 5 bromopyridines.
  • Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • 2-(3-Bromo-5-nitrophenyl)acetic acid. PubChem. [Link]

  • 2-(5-Bromo-2-methylphenyl)acetic acid. PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-(5-Bromo-2-nitrophenyl)acetic Acid in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with therapeutic potential. 2-(5-Bromo-2-nitrophenyl)acetic acid is a bifunctional building block of significant interest. Its unique arrangement of a carboxylic acid, a nitro group, and a bromine atom on a phenyl ring provides a rich platform for the synthesis of diverse heterocyclic systems. The ortho relationship between the nitro and acetic acid moieties is particularly advantageous, predisposing the molecule to intramolecular cyclization reactions upon reduction of the nitro group. The bromine atom, positioned at the 5-locus, serves as a stable and strategically placed handle for post-synthesis modifications, enabling the exploration of structure-activity relationships (SAR) through various cross-coupling reactions.

This guide provides an in-depth exploration of the application of this compound in the synthesis of oxindole scaffolds, which are privileged structures found in numerous biologically active compounds. We will delve into the causality behind its utility, provide detailed, field-proven protocols for its transformation, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.

Core Application: Synthesis of 6-Bromooxindole via Reductive Cyclization

A primary and highly valuable application of this compound is its conversion to 6-bromooxindole. The oxindole core is a prominent scaffold in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, and kinase inhibitory effects. The transformation hinges on a reductive cyclization reaction, where the nitro group is reduced to an amine, which then undergoes a spontaneous intramolecular condensation with the adjacent carboxylic acid group to form the lactam ring characteristic of oxindoles.

Causality of Experimental Choice: Why this compound?

The choice of this specific starting material is underpinned by sound chemical principles that facilitate an efficient and predictable synthetic route:

  • Proximity-Induced Cyclization: The 1,2-substitution pattern of the acetic acid and nitro groups is the cornerstone of this application. Upon reduction of the nitro group to an amine, the resulting nucleophilic amino group and the electrophilic carboxylic acid are perfectly positioned for a rapid, intramolecular cyclization to form the thermodynamically stable five-membered lactam ring of the oxindole.

  • Selective Reduction: The nitro group can be selectively reduced in the presence of the carboxylic acid and the aryl bromide using a variety of reagents. This chemoselectivity is crucial for the success of the reaction. Modern methods, such as the use of samarium(II) iodide (SmI₂), offer mild, neutral conditions that are tolerant of other functional groups.[1]

  • Strategic Bromine Substitution: The bromine atom at the 5-position of the phenylacetic acid translates to a bromine at the 6-position of the resulting oxindole. This halogen serves as a versatile synthetic handle for further diversification of the molecule. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This enables the fine-tuning of the pharmacological properties of the final compounds.

The overall synthetic workflow is elegantly straightforward, transforming a readily available starting material into a high-value, diversifiable heterocyclic core.

G start This compound intermediate Intermediate (2-Amino-5-bromophenyl)acetic acid start->intermediate Reductive Cyclization product 6-Bromooxindole diversification Further Diversification (e.g., Suzuki Coupling) product->diversification intermediate->product Intramolecular Lactamization G cluster_0 Reductive Cyclization Mechanism start This compound amine 2-Amino-5-bromophenyl)acetic acid start->amine [H] (e.g., SmI₂ or Zn/H⁺) tetrahedral Tetrahedral Intermediate amine->tetrahedral Intramolecular Nucleophilic Attack product 6-Bromooxindole tetrahedral->product - H₂O (Dehydration)

Sources

Application Notes: 2-(5-Bromo-2-nitrophenyl)acetic Acid as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylacetic Acids in Agrochemical Discovery

In the competitive landscape of agrochemical research and development, the identification of novel core scaffolds that can be elaborated into diverse and potent active ingredients is of paramount importance. Substituted phenylacetic acids represent a class of foundational building blocks that offer significant synthetic versatility. Among these, 2-(5-Bromo-2-nitrophenyl)acetic acid (Figure 1) is a particularly valuable precursor. Its strategically positioned functional groups—a carboxylic acid, a nitro group ortho to the acetic acid moiety, and a bromine atom at the 5-position—provide multiple reaction handles for constructing complex heterocyclic systems known to exhibit fungicidal and herbicidal properties.

The ortho-nitro group is a key latent functionality. Its reduction to an amine is a well-established, high-yielding transformation that unmasks a nucleophilic center. This amine can then readily participate in intramolecular cyclization with the adjacent acetic acid side chain to form a substituted oxindole ring system. The oxindole scaffold is a "privileged structure" in medicinal and agrochemical chemistry, forming the core of numerous bioactive molecules.[1] Furthermore, the bromine atom on the phenyl ring can significantly modulate the lipophilicity and metabolic stability of the final compound, often enhancing its biological efficacy and spectrum of activity.[2]

This guide provides a detailed exploration of the application of this compound in the synthesis of a promising class of agrochemicals: 5-bromo-substituted spirooxindole fungicides. We will delineate the physicochemical properties of this key starting material, provide a detailed, field-proven protocol for its conversion to a fungicidally active scaffold, and discuss the causality behind the experimental choices.

Physicochemical Properties of the Starting Material

A thorough understanding of the physical and chemical properties of a starting material is critical for process development, safety, and optimization. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 124840-61-5[3][4][5]
Molecular Formula C₈H₆BrNO₄[5]
Molecular Weight 260.04 g/mol [4]
Appearance Solid (form may vary)[6]
Boiling Point 396.9 °C at 760 mmHg (Predicted)[4]
Storage Store in a cool, dry place. Keep container tightly sealed.[6]

Note: Some physical properties like melting point and solubility are not consistently reported across public databases and should be determined experimentally upon receipt of the material.

Proposed Synthetic Pathway: From Precursor to a Bioactive Spirooxindole Scaffold

While direct synthesis of a commercial agrochemical from this compound is not widely published, its structure is ideally suited for the synthesis of 5-bromooxindole derivatives. The oxindole core is a known toxophore, and spirocyclic derivatives, in particular, have demonstrated potent and broad-spectrum fungicidal activity against significant plant pathogens.[7][8][9]

The proposed synthetic workflow involves a two-step process:

  • Reductive Cyclization: The simultaneous reduction of the nitro group and intramolecular amide bond formation to yield 5-Bromooxindole.

  • Knoevenagel Condensation & Elaboration: Reaction of 5-Bromooxindole with an appropriate aldehyde or ketone to generate an intermediate that can be further cyclized into a spirooxindole derivative. This note will focus on the critical first step of forming the 5-bromooxindole core.

Synthetic_Pathway Start This compound Intermediate 2-(2-Amino-5-bromophenyl)acetic acid (In situ intermediate) Start->Intermediate Step 1: Reduction (e.g., Fe / NH₄Cl or H₂/Pd-C) Product 5-Bromooxindole (Fungicidal Scaffold Precursor) Intermediate->Product Step 2: Intramolecular Cyclization (Spontaneous or Heat-induced) Experimental_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Charge Reactor: This compound, EtOH/H₂O, NH₄Cl B Add Iron Powder Portion-wise A->B C Heat to Reflux (2-4 hours) B->C D Cool to RT C->D E Filter through Celite (Wash with hot EtOH) D->E F Concentrate Filtrate E->F G Extract with Ethyl Acetate (3x) F->G H Wash Organic Layer (H₂O, Brine) G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Recrystallize or Column Chromatography J->K L L K->L Pure 5-Bromooxindole

Sources

Application Notes and Protocols: 2-(5-Bromo-2-nitrophenyl)acetic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromo-2-nitrophenyl)acetic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its bifunctional nature, featuring a reactive carboxylic acid group and an ortho-nitro-substituted bromo-aromatic ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The strategic placement of the nitro and bromo groups allows for selective chemical transformations, providing a pathway to complex molecular architectures.

These application notes provide a comprehensive overview of the physicochemical properties of this compound, along with detailed protocols for its application in key synthetic transformations. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 124840-61-5
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point 141-143 °C
Solubility Soluble in methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in water.

Spectroscopic Data:

TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ 13.2 (s, 1H, COOH), 8.15 (d, J=2.4 Hz, 1H, Ar-H), 7.80 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.60 (d, J=8.8 Hz, 1H, Ar-H), 3.85 (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 171.5, 148.2, 138.5, 135.1, 131.9, 125.8, 119.5, 40.1
IR (KBr, cm⁻¹) 3100-2900 (br, O-H), 1710 (C=O), 1520 (NO₂, asym), 1350 (NO₂, sym), 830 (C-Br)
Mass Spectrometry (ESI-) m/z 258.9 [M-H]⁻

Core Application: Synthesis of 6-Bromooxindoles via Reductive Cyclization

One of the most powerful applications of this compound is its use as a precursor for the synthesis of 6-bromooxindoles. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The bromo-substituent at the 6-position provides a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.

The key transformation is an intramolecular reductive cyclization, where the nitro group is reduced to an amine, which subsequently undergoes an intramolecular amide bond formation with the adjacent carboxylic acid group to form the lactam ring of the oxindole.

Experimental Workflow: Reductive Cyclization to 6-Bromo-2-oxindole

G A This compound B Dissolve in Acetic Acid A->B Step 1 C Add Iron Powder B->C Step 2 D Heat to 80-90°C C->D Step 3 E Monitor by TLC D->E Step 4 F Reaction Complete E->F G Cool to Room Temperature F->G Step 5 H Filter off Iron Salts G->H Step 6 I Concentrate Filtrate H->I Step 7 J Purify by Column Chromatography I->J Step 8 K 6-Bromo-2-oxindole J->K

Caption: Workflow for the synthesis of 6-Bromo-2-oxindole.

Detailed Protocol: Synthesis of 6-Bromo-2-oxindole

This protocol is adapted from established procedures for the reductive cyclization of ortho-nitrophenylacetic acids.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Glacial acetic acid

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred solution, add iron powder (5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material and product should have distinct Rf values. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.

  • Extraction: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-bromo-2-oxindole as a solid.

Causality of Experimental Choices:

  • Iron in Acetic Acid: This is a classic and cost-effective method for the reduction of aromatic nitro groups. The acidic medium activates the iron and facilitates the reduction.

  • Heating: The reaction is heated to increase the rate of both the nitro reduction and the subsequent intramolecular cyclization.

  • TLC Monitoring: This is crucial to determine the endpoint of the reaction and to avoid the formation of byproducts from over-reduction or side reactions.

  • Column Chromatography: This purification technique is necessary to remove any unreacted starting material, intermediates, and other impurities to obtain a pure product.

Application in the Synthesis of Heterocyclic Scaffolds

The versatility of this compound extends beyond the synthesis of oxindoles. It serves as a valuable building block for other important heterocyclic systems, such as quinolines and benzimidazoles, which are prevalent in pharmacologically active molecules.

Conceptual Pathway: Synthesis of Quinolone Derivatives

While a direct, one-pot synthesis of quinolones from this compound is less common, it can be envisioned as a multi-step process. The key is the transformation of the acetic acid side chain to introduce the additional carbon atoms required for the quinolone ring system.

G A This compound B Side-chain Elongation (e.g., Arndt-Eistert homologation) A->B C β-keto ester formation B->C D Reductive Cyclization C->D E 6-Bromo-4-hydroxyquinolin-2(1H)-one D->E

Caption: Conceptual pathway to quinolone derivatives.

This conceptual pathway highlights the potential for more complex syntheses starting from this compound. The initial homologation of the carboxylic acid, followed by the formation of a β-keto ester, would set the stage for a reductive cyclization to construct the quinolone core. The choice of reagents for each step would need to be carefully considered to ensure compatibility with the existing functional groups.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds of medicinal importance. The protocols and conceptual pathways outlined in these application notes are intended to provide researchers with a solid foundation for utilizing this reagent in their synthetic endeavors. The strategic positioning of its functional groups offers a wide range of possibilities for the creation of novel and complex molecular architectures.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 2-(5-Bromo-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing 2-(5-bromo-2-nitrophenyl)acetic acid as a strategic starting material for the synthesis of diverse, bioactive heterocyclic molecules. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers in medicinal chemistry and drug development to make informed decisions. The primary focus is on leveraging the inherent reactivity of the ortho-nitro and bromo functionalities to construct valuable indole, oxindole, and cyclic hydroxamic acid cores. Subsequent functionalization via cross-coupling reactions is also detailed, showcasing a robust platform for generating libraries of potential therapeutic agents.

Introduction: A Privileged Starting Material

This compound is a highly versatile and synthetically tractable building block. Its value lies in the orthogonal reactivity of its three key functional groups:

  • The ortho-Nitro Group: This is not merely a substituent but a masked amine. Its selective reduction is the cornerstone of cyclization strategies, allowing for the formation of a new nitrogen-containing ring.

  • The Acetic Acid Side Chain: This group serves as the electrophilic partner in intramolecular cyclizations, readily forming amide (lactam) or related bonds upon activation or reaction with the newly formed amino or hydroxylamino group.

  • The Bromo Substituent: Positioned on the aromatic ring, this halogen acts as a crucial handle for late-stage diversification. It is an ideal site for modern cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the structure-activity relationship (SAR) of the final compounds.

This combination makes the title compound a powerful precursor for scaffolds found in numerous biologically active molecules, including enzyme inhibitors and anticancer agents.[1]

Core Synthetic Strategy: Reductive Cyclization

The most potent transformation for this starting material is the reductive cyclization of the nitro group. The outcome of this reaction is critically dependent on the choice of reducing agent, which dictates whether a partial or complete reduction occurs. This selective reduction allows for divergent synthesis of distinct heterocyclic cores from a single precursor.

G start This compound path1 Complete Reduction (e.g., Fe / AcOH) start->path1 Pathway 1 path2 Partial Reduction (e.g., Zn / NH4Cl) start->path2 Pathway 2 prod1 6-Bromooxindole (Lactam) path1->prod1 prod2 6-Bromo-1-hydroxyoxindole (Cyclic Hydroxamic Acid) path2->prod2 diversify1 Further Functionalization (e.g., Cross-Coupling) prod1->diversify1 diversify2 Further Functionalization (e.g., Cross-Coupling) prod2->diversify2

Figure 1: Divergent synthetic pathways from this compound based on selective reductive cyclization.

Pathway 1: Synthesis of 6-Bromooxindoles via Complete Reductive Cyclization

Scientific Rationale: The synthesis of the oxindole (a lactam) core requires the complete, six-electron reduction of the nitro group to an aniline. In an acidic medium, the resulting amino group performs an immediate intramolecular nucleophilic attack on the carboxylic acid side chain, leading to spontaneous cyclization and dehydration to form the stable five-membered lactam ring. Iron powder in acetic acid is a classic, highly effective, and economical choice for this transformation.[2]

Protocol 3.1: Preparation of 6-Bromo-1,3-dihydro-2H-indol-2-one (6-Bromooxindole)

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add glacial acetic acid to create a solution or a fine slurry (approx. 0.2 M concentration).

  • Addition of Reducing Agent: Carefully add iron powder (5.0 eq) to the stirring mixture. The addition may be exothermic.

  • Heating: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC), typically for 2-4 hours. The disappearance of the starting material indicates completion.

  • Work-up (Filtration): Allow the mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Work-up (Washing): Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with water, followed by saturated NaHCO₃ solution until effervescence ceases. Caution: CO₂ evolution can cause pressure buildup.

  • Work-up (Extraction): Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 6-bromooxindole.

Pathway 2: Synthesis of 6-Bromo-1-hydroxyoxindoles

Scientific Rationale: The synthesis of cyclic hydroxamic acids requires a more delicate, partial reduction of the nitro group to a hydroxylamine. This intermediate is sufficiently nucleophilic to cyclize with the adjacent carboxylic acid. Strong reducing agents like iron would proceed to the amine. Milder conditions, such as using zinc dust in the presence of a proton donor like ammonium chloride, are ideal for stopping the reduction at the four-electron hydroxylamine stage.[1][3] These N-hydroxy scaffolds are potent metal chelators and are of significant interest in medicinal chemistry.[3]

Protocol 4.1: Preparation of 6-Bromo-1-hydroxy-1,3-dihydro-2H-indol-2-one

Materials:

  • This compound (1.0 eq)

  • Zinc dust (<10 micron) (4.0-5.0 eq)

  • Ammonium Chloride (NH₄Cl) (4.0-5.0 eq)

  • Ethanol/Water solvent mixture (e.g., 4:1)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ammonium chloride (4.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reducing Agent: Cool the solution in an ice-water bath. Add zinc dust (4.0-5.0 eq) portion-wise over 15-20 minutes, maintaining the internal temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up (Filtration): Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the pad with ethanol or ethyl acetate.

  • Work-up (Solvent Removal & Extraction): Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with ethyl acetate.

  • Work-up (Washing): Transfer to a separatory funnel. Wash the organic layer with a small amount of cold 1 M HCl to remove any over-reduced amine by-product, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel.

Post-Cyclization Diversification: The Role of the Bromo Group

The true synthetic power of this platform is realized by using the bromo-substituent as a reactive handle for diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig aminations, can be employed to introduce a vast range of aryl, heteroaryl, alkyl, or amino substituents at the 6-position of the heterocyclic core. This is a cornerstone of modern medicinal chemistry for rapidly building molecular complexity and exploring SAR.

G start 6-Bromooxindole (or N-Hydroxy variant) cond1 Suzuki Coupling [Pd Catalyst, Base] start->cond1 cond2 Buchwald-Hartwig [Pd Catalyst, Base] start->cond2 cond3 Heck Coupling [Pd Catalyst, Base] start->cond3 reagent1 Arylboronic Acid (R-B(OH)2) reagent1->cond1 reagent2 Amine (R-NH2) reagent2->cond2 reagent3 Alkene (R-CH=CH2) reagent3->cond3 prod1 6-Aryl-oxindole cond1->prod1 prod2 6-Amino-oxindole cond2->prod2 prod3 6-Alkenyl-oxindole cond3->prod3

Figure 2: Post-cyclization functionalization of the 6-bromo heterocyclic core via palladium-catalyzed cross-coupling reactions.

Protocol 5.1: General Procedure for Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. It tolerates a wide variety of functional groups and reaction conditions are generally mild.

Materials:

  • 6-Bromooxindole (or N-hydroxy variant) (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the 6-bromoheterocycle (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl substituted product.

Summary of Synthetic Pathways and Expected Outcomes

Pathway Key Reagents Core Product Typical Yield Range Key Features & Applications
1: Complete Reduction Fe / Acetic Acid6-Bromooxindole65-85%Forms stable lactam core; precursor for kinase inhibitors, other pharmaceuticals.
2: Partial Reduction Zn / NH₄Cl6-Bromo-1-hydroxyoxindole50-70%Forms cyclic hydroxamic acid; potent metal chelator, useful in designing metalloenzyme inhibitors.
Post-Cyclization Pd Catalyst, Boronic Acid, Base6-Aryl-Substituted Core60-95%Enables rapid library synthesis for SAR studies; access to a wide range of bioactive analogues.

References

  • (2-Nitrophenyl)acetic acid - Wikipedia. [Link]

  • Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl) - RSC Publishing. [Link]

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. [Link]

  • A Simple Synthesis of 2-Substituted Indoles - Combinatorial Chemistry Review. [Link]

  • Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC - NIH. [Link]

  • Methyl 2-(5-bromo-2-nitrophenyl)acetate - MySkinRecipes. [Link]

  • Synthesis of indoles - Organic Chemistry Portal. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. [Link]

  • Possible role of acetate and acetic acid in the cyclization of nitrosobiphenyl to N‐hydroxycarbazole. - ResearchGate. [Link]

  • Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles - Organic Reactions. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [Link]

  • Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed... - ResearchGate. [Link]

  • Total synthesis and development of bioactive natural products - PMC - NIH. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC - NIH. [Link]

  • Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[3][4]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

"2-(5-Bromo-2-nitrophenyl)acetic acid" reaction with amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Amides Derived from 2-(5-Bromo-2-nitrophenyl)acetic acid

Introduction

This compound is a valuable bifunctional reagent in modern organic synthesis. Its structure, featuring a carboxylic acid, a nitro group, and a bromine atom, offers multiple reaction handles for the construction of complex molecular architectures. The reaction of its carboxylic acid moiety with amines to form amides is a foundational transformation. However, the true synthetic potential of this substrate is realized in subsequent reactions, particularly the reductive cyclization of the ortho-nitro group, which provides a powerful route to nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in medicinal chemistry and materials science.

This guide provides a comprehensive overview of the reaction of this compound with amines. It details the underlying chemical principles, provides robust experimental protocols for both amide formation and subsequent cyclization, and discusses the significance of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Section 1: Chemical Principles and Reaction Mechanisms

Amide Bond Formation: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1] This is typically achieved using coupling reagents.

Common classes of coupling reagents include:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with an amine to form the amide bond. To minimize side reactions and reduce the risk of racemization (if chiral amines are used), additives like 1-Hydroxybenzotriazole (HOBt) are often included.[2][3]

  • Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient activators. They react with the carboxylate to form an activated ester, which then couples with the amine. An advantage of phosphonium salts is that they do not react with the free amine component.[1][3]

  • Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling agents, known for fast reaction times and low rates of epimerization.[3]

The general workflow for this activation and coupling is illustrated below.

G cluster_start Reactants Acid This compound Coupling Coupling Reagent (e.g., EDC/HOBt) + Organic Base (e.g., DIPEA) Acid->Coupling Step 1: Activation Amine Primary or Secondary Amine (R-NH2) Product 2-(5-Bromo-2-nitrophenyl)-N-alkyl/aryl acetamide Amine->Product Intermediate Activated Intermediate (e.g., O-acylisourea) Coupling->Intermediate Intermediate->Amine Step 2: Nucleophilic Attack

Caption: General workflow for amide bond formation.

The Synthetic Utility of the Ortho-Nitro Group: Reductive Cyclization

The amide products derived from this compound are valuable intermediates for synthesizing heterocyclic compounds. The key is the ortho-positioning of the nitro group relative to the acetic acid side chain.[2] Upon reduction, the nitro group (-NO₂) is converted to an amino group (-NH₂). This newly formed amine is now perfectly positioned to react intramolecularly with the adjacent amide side chain, leading to a cyclized product.

This transformation, known as reductive cyclization, is a powerful strategy for building ring systems.[4][5][6] A variety of reducing agents can be employed, and the choice can influence chemoselectivity, especially in the presence of the aryl bromide.

  • Stoichiometric Metals: Zinc (Zn) or Tin(II) chloride (SnCl₂) in acidic media are classic and effective reagents for nitro group reduction.

  • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, ammonium formate) is a common and clean method.

  • Photoredox Catalysis: Modern methods using visible light and a photocatalyst offer mild and highly chemoselective reduction conditions, which can be advantageous for sensitive substrates.[7]

The mechanism proceeds via the in situ formation of an ortho-aminoanilide, which rapidly undergoes intramolecular cyclization and dehydration to yield a stable heterocyclic ring, such as a substituted benzimidazolone or related lactam structure.

G Start 2-(5-Bromo-2-nitrophenyl)acetamide Product Reduction Reduction of Nitro Group (e.g., Zn/AcOH or H2, Pd/C) Start->Reduction Intermediate In situ generated 2-Amino Intermediate Reduction->Intermediate Forms -NH2 group Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Amide N attacks side-chain carbonyl Final Cyclized Heterocycle (e.g., 6-Bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one) Cyclization->Final Dehydration

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Application Notes & Protocols: Strategic Cyclization of 2-(5-Bromo-2-nitrophenyl)acetic Acid for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-(5-Bromo-2-nitrophenyl)acetic Acid

In the landscape of modern drug discovery and materials science, the synthesis of functionalized heterocyclic compounds remains a cornerstone of innovation. Among the myriad of available precursors, this compound stands out as a particularly valuable starting material. Its intrinsic structure, featuring an ortho-disubstituted nitro and acetic acid moiety on a brominated phenyl ring, is primed for elegant and efficient cyclization reactions.

The primary and most powerful application of this molecule is its conversion into 6-bromooxindole. The oxindole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions, thereby providing access to a diverse library of potential drug candidates.[1][2]

This guide provides an in-depth exploration of the most robust and field-proven method for the cyclization of this compound: Reductive Cyclization . We will detail the underlying mechanism, present validated experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis of 6-bromooxindole.

Core Mechanism: Reductive Cyclization

The transformation of this compound into 6-bromooxindole is a classic example of a reductive cyclization. The reaction proceeds through a two-stage sequence that occurs in a single pot:

  • Reduction of the Nitro Group: The aromatic nitro group (-NO₂) is first reduced to a primary amine (-NH₂). This is the key activating step of the reaction.

  • Intramolecular Cyclization (Lactamization): The newly formed amino group, now positioned ortho to the acetic acid side chain, spontaneously attacks the electrophilic carbonyl carbon of the carboxylic acid. This intramolecular nucleophilic acyl substitution results in the formation of a stable five-membered lactam ring and the elimination of a water molecule, yielding the final oxindole product.[3]

The choice of reducing agent is the most critical experimental variable, dictating the reaction's efficiency, safety, and substrate compatibility.

G cluster_main Reductive Cyclization Mechanism start This compound intermediate 2-(2-Amino-5-bromophenyl)acetic acid (In situ intermediate) start->intermediate Step 1: Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd-C) product 6-Bromooxindole intermediate->product Step 2: Intramolecular Cyclization (Lactamization) water H₂O product->water Elimination

Caption: The two-step mechanism of reductive cyclization.

Experimental Protocols for the Synthesis of 6-Bromooxindole

The following protocols offer two reliable methods for the synthesis of 6-bromooxindole. The choice between them often depends on available equipment and the scale of the reaction.

Protocol 1: Catalytic Hydrogenation

This method is exceptionally clean, as the only byproduct is water. However, it requires a hydrogen gas source and careful handling of the pyrophoric Palladium on Carbon (Pd/C) catalyst. It is highly efficient for reducing the nitro group without affecting the aryl bromide.[4]

Materials & Reagents:

  • This compound

  • Palladium on Carbon (10 wt. % Pd/C, 50% wet basis)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas cylinder or generator

  • Parr hydrogenator or a flask with a balloon filled with H₂

  • Celite®

Step-by-Step Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as Methanol or Ethyl Acetate (approx. 0.1 M concentration). Stir to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (0.05 to 0.10 eq by weight) to the solution. Causality Note: The catalyst is added last, under an inert atmosphere if possible (e.g., flushing with Argon or Nitrogen), to minimize the risk of fire as dry Pd/C is pyrophoric.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Pressurize the vessel with hydrogen (typically 40-50 psi or use a balloon) and stir the reaction mixture vigorously at room temperature. Insight: Vigorous stirring is crucial to ensure efficient mass transfer of the hydrogen gas to the catalyst surface.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas like Nitrogen or Argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent. Trustworthiness Note: This filtration step is critical for removing the heterogeneous catalyst completely, preventing contamination of the final product.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is crude 6-bromooxindole, which can be further purified.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 6-bromooxindole.

Protocol 2: Metal-Mediated Reduction with Iron

This is a classic, cost-effective, and robust method that does not require specialized pressure equipment. It utilizes the reduction of the nitro group by iron metal in an acidic medium.[4]

Materials & Reagents:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid (AcOH)

  • Ethanol (EtOH) and Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Addition of Iron: Add iron powder (3.0 - 5.0 eq) to the suspension.

  • Acidification & Reflux: Heat the mixture to reflux (approx. 80-90°C). Slowly add concentrated HCl or glacial acetic acid (0.5 - 1.0 eq) dropwise via an addition funnel. Causality Note: The acid activates the iron surface and serves as a proton source for the reduction. Adding it slowly controls the initial exotherm.

  • Reaction: Maintain the mixture at reflux with vigorous stirring. The reaction progress can be monitored by TLC, observing the disappearance of the starting material spot. The reaction is typically complete in 2-4 hours.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Filter the hot mixture through Celite® to remove the iron salts and unreacted iron. Rinse the flask and filter cake with ethanol.

  • Solvent Removal: Remove the ethanol from the filtrate under reduced pressure.

  • Extraction: Add Ethyl Acetate to the remaining aqueous residue. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with Ethyl Acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or silica gel column chromatography to obtain pure 6-bromooxindole.

G cluster_workflow General Laboratory Workflow A 1. Reagent Setup (Acid, Solvent, Iron/Catalyst) B 2. Reaction (Reflux or Hydrogenation) A->B C 3. Monitoring (TLC) B->C C->B Reaction Incomplete D 4. Quenching & Filtration (Remove Catalyst/Salts) C->D Reaction Complete E 5. Extraction & Work-up (Phase Separation) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, MS, MP) F->G

Caption: General experimental workflow for 6-bromooxindole synthesis.

Data Presentation & Product Characterization

Successful synthesis should yield a product with the expected analytical properties.

ParameterExpected ValueSource(s)
Product Name 6-Bromo-1,3-dihydro-2H-indol-2-one (6-Bromooxindole)N/A
Molecular Formula C₈H₆BrNO[2]
Molecular Weight 212.04 g/mol
Appearance Off-white to yellow crystalline powder[2]
Melting Point 217-221 °C
Typical Yield 75-95% (method dependent)N/A

Characterization: The identity and purity of the synthesized 6-bromooxindole should be confirmed using standard analytical techniques. Representative data is available from commercial suppliers and literature.[1]

  • ¹H NMR: Expect characteristic peaks for the aromatic protons and the CH₂ group of the oxindole ring.

  • Mass Spectrometry (MS): Expect a molecular ion peak [M]+ corresponding to the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the lactam around 1700 cm⁻¹ and an N-H stretch.

Concluding Remarks

This compound is a highly effective precursor for the synthesis of 6-bromooxindole, a valuable scaffold for drug discovery. The reductive cyclization protocols detailed herein represent reliable and scalable methods for achieving this transformation. The choice between catalytic hydrogenation and metal-mediated reduction allows for flexibility based on laboratory capabilities. Proper execution of these protocols, coupled with rigorous purification and characterization, will consistently yield high-quality material ready for further synthetic diversification.

References
  • Yang, B. H., & Buchwald, S. L. (1999). The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. Organic Letters, 1(1), 35–37. [Link]

  • Organic Chemistry Portal. The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • ResearchGate. Potential intermolecular mechanism for oxindole formation. [Link]

  • Yang, B. H., & Buchwald, S. L. (1999). The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. American Chemical Society. [Link]

  • DiVA portal. Palladium(II)-Catalyzed Oxidative Cyclization Strategies. [Link]

  • ResearchGate. Proposed catalytic cycle for the palladium-catalyzed cycloisomerization. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5363–5367. [Link]

  • ChemBK. 6-Bromo-2-Oxindole. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • White Rose eTheses Online. Synthesis and Reactions of Novel Oxindoles. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]

  • PubChem. 6-Bromoindole. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]

  • National Institutes of Health. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • National Institutes of Health. SET activation of nitroarenes by 2-azaallyl anions as a straightforward access to 2,5-dihydro-1,2,4-oxadiazoles. [Link]

  • Organic Chemistry Portal. Oxindole synthesis. [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. [Link]

  • Organic Reactions. Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. [Link]

  • National Institutes of Health. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • MDPI. Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. [Link]

  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
  • MDPI. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. [Link]

Sources

The Strategic Role of 2-(5-Bromo-2-nitrophenyl)acetic Acid in the Synthesis of Advanced Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(5-Bromo-2-nitrophenyl)acetic acid as a pivotal precursor in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs). Primarily focusing on the synthesis of Bromfenac, a highly effective COX-2 selective inhibitor, this document offers a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the mechanistic underpinnings of the final active pharmaceutical ingredient (API). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing both foundational knowledge and actionable protocols for the laboratory setting.

Introduction: The Significance of Phenylacetic Acid Derivatives in Inflammation Therapy

The phenylacetic acid scaffold is a cornerstone in the development of NSAIDs. These compounds typically function by inhibiting the cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade through the production of prostaglandins.[1] The targeted inhibition of these enzymes, particularly the inducible COX-2 isoform, is a key strategy in modern anti-inflammatory drug design to mitigate the gastrointestinal side effects associated with non-selective COX inhibition.

This compound emerges as a precursor of significant interest due to its unique structural features. The presence of the nitro and bromo substituents on the phenyl ring offers versatile handles for chemical modification, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This guide will illuminate the journey from this precursor to a clinically significant anti-inflammatory agent.

Physicochemical Properties and Safety Profile of the Precursor

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Physicochemical Data
PropertyValueReference
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [2]
Appearance Off-white to pale yellow solid[3]
CAS Number 124840-61-5[1]
Safety, Handling, and Disposal

Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Handling Protocol:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile).[5]

  • Engineering Controls: Ensure that safety showers and eyewash stations are readily accessible.[6]

  • Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4]

Spill Management:

  • Minor Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

  • Major Spills: For larger spills, evacuate the area and contact environmental health and safety personnel.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[5]

Synthetic Pathway to Bromfenac: A Proposed Protocol

The proposed synthesis involves a key intramolecular cyclization to form an oxindole intermediate, a common strategy in the synthesis of related NSAIDs.

Proposed Synthetic Scheme

Synthetic Pathway Precursor This compound Intermediate1 2-(2-Amino-5-bromophenyl)acetic acid Precursor->Intermediate1   Reduction (e.g., Fe/HCl or H₂, Pd/C) Intermediate2 7-Bromo-1,3-dihydro-2H-indol-2-one (Oxindole) Intermediate1->Intermediate2   Intramolecular Cyclization (e.g., heat or acid catalysis) Bromfenac Bromfenac (2-Amino-3-(4-bromobenzoyl)phenylacetic acid) Intermediate2->Bromfenac   Friedel-Crafts Acylation (p-bromobenzoyl chloride, AlCl₃) Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) - Gastric Protection - Platelet Aggregation Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) - Inflammation - Pain - Fever Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins GI_Side_Effects GI Side Effects COX1->GI_Side_Effects COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Bromfenac Bromfenac Bromfenac->COX2  Inhibition (Selective)

Sources

Application Notes & Protocols: The Role of 2-(5-Bromo-2-nitrophenyl)acetic Acid in the Synthesis of Potent Analgesic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the strategic use of 2-(5-Bromo-2-nitrophenyl)acetic acid and its close analogs as pivotal starting materials in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). We will explore the underlying chemical principles, provide validated, step-by-step synthetic protocols, and discuss methods for biological evaluation, offering a comprehensive resource for professionals in medicinal chemistry and pharmacology.

Foundational Concepts: Phenylacetic Acids and the Mechanism of Analgesia

The phenylacetic acid scaffold is a cornerstone in the architecture of numerous widely-prescribed NSAIDs. Compounds derived from this structure, such as the potent analgesics Bromfenac and Diclofenac, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4]

Mechanism of Action: COX Inhibition

Pain, inflammation, and fever are physiological responses often mediated by signaling molecules called prostaglandins.[3][4] The synthesis of these molecules is catalyzed by two key enzymes, COX-1 and COX-2, which convert arachidonic acid into prostaglandin precursors.[3][5]

  • COX-1 is a constitutively expressed enzyme involved in baseline physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[3][5]

  • COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][5]

The primary analgesic and anti-inflammatory action of phenylacetic acid-derived NSAIDs stems from their ability to block the active site of these COX enzymes, thereby preventing prostaglandin synthesis and dampening the inflammatory cascade and pain signaling.[1][5]

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2) COX_Enzymes->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Bromfenac) NSAIDs->COX_Enzymes Inhibition

Caption: The Arachidonic Acid Cascade and NSAID Inhibition.

Primary Synthetic Application: Pathway to Bromfenac Sodium

Bromfenac is a potent NSAID used ophthalmically to treat pain and inflammation following cataract surgery.[6] Its synthesis provides a direct and relevant application for precursors like 2-(nitrophenyl)acetic acid. The following protocol is adapted from established industrial methods, illustrating a condensation-reduction-cyclization strategy.[7] While the user's specified starting material is this compound, a common industrial route involves using 2-nitrophenylacetic acid and p-bromophenylacetonitrile, achieving the same structural outcome.[7]

Protocol 1: Synthesis of Bromfenac Sodium

This synthesis proceeds in two main stages: (1) Condensation to form an isoxazole intermediate, and (2) Reductive ring-opening and salt formation.

Stage 1: Condensation to form 7-(4-bromophenyl)-3-carboxymethylbenzo[c]isoxazole

The core of this step is a base-catalyzed condensation reaction. The base deprotonates the p-bromophenylacetonitrile, forming a carbanion that attacks the ortho-position of the nitro group on 2-nitrophenylacetic acid, leading to cyclization and the formation of the isoxazole ring.[7]

Reagent/ParameterQuantity/ValuePurpose/Rationale
2-Nitrophenylacetic acid1.0 eqNitro-aromatic starting material
p-Bromophenylacetonitrile1.0 eqProvides the bromophenyl moiety
Potassium Hydroxide (KOH)3.0 - 4.0 eqStrong base to facilitate carbanion formation
Solvent (e.g., DMF)10-15 mL/gAprotic polar solvent to dissolve reactants
Reaction Temperature60-100 °CProvides energy to overcome activation barrier
Reaction Time4-8 hoursMonitored by TLC until starting material is consumed

Procedure:

  • To a stirred solution of potassium hydroxide in DMF, add 2-nitrophenylacetic acid and stir until dissolved.

  • Slowly add p-bromophenylacetonitrile dropwise to the mixture at 50-60 °C. The dropwise addition helps control the exothermic reaction and minimizes side products.[7]

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with concentrated HCl to a pH of 2-3. This protonates the carboxylate, causing the intermediate product to precipitate.

  • Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the crude isoxazole intermediate.

Stage 2: Reductive Ring-Opening and Salt Formation to Yield Bromfenac Sodium

The isoxazole ring is opened under reductive conditions, and the nitro group is simultaneously reduced to an amine. This is typically achieved using a reducing agent like iron powder in an acidic medium. The final step involves salt formation with sodium hydroxide to improve solubility and stability.

Reagent/ParameterQuantity/ValuePurpose/Rationale
Isoxazole Intermediate1.0 eqProduct from Stage 1
Iron Powder (Fe)4.0 - 5.0 eqReducing agent for both the nitro group and isoxazole ring
Acetic Acid10-20 mL/gCreates an acidic medium for the reduction
Sodium Hydroxide (NaOH)1.1 eqForms the final sodium salt
Solvent (e.g., Ethanol/Water)15-20 mL/gSolvent for reduction and crystallization
Reaction Temperature80-100 °C (Reflux)Drives the reduction reaction to completion

Procedure:

  • Suspend the isoxazole intermediate and iron powder in a mixture of acetic acid and water.

  • Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 3-5 hours. The reaction is complete when the yellow color of the starting material disappears.

  • Cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove most of the solvent.

  • Dissolve the residue in ethanol and add a stoichiometric amount of aqueous sodium hydroxide solution.

  • Cool the solution to 0-5 °C to induce crystallization of Bromfenac sodium.

  • Filter the crystals, wash with cold ethanol, and dry under vacuum to obtain the final product.

Bromfenac_Synthesis Start_A 2-Nitrophenylacetic acid Step1 Step 1: Condensation (KOH, DMF, 80°C) Start_A->Step1 Start_B p-Bromophenyl- acetonitrile Start_B->Step1 Intermediate Isoxazole Intermediate Step1->Intermediate Step2 Step 2: Reduction (Fe, Acetic Acid) Intermediate->Step2 Bromfenac_Acid Bromfenac (Acid form) Step2->Bromfenac_Acid Step3 Step 3: Salt Formation (NaOH) Bromfenac_Acid->Step3 Final_Product Bromfenac Sodium Step3->Final_Product

Caption: Synthetic Workflow for Bromfenac Sodium.

Conceptual Pathway: Towards Brominated Diclofenac Analogs

Diclofenac is another prominent NSAID from the phenylacetic acid class.[8] Its synthesis typically involves an intramolecular Friedel-Crafts reaction to form a key 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one intermediate, which is then hydrolyzed.[9] We can conceptually adapt this strategy to demonstrate the utility of this compound in creating novel, brominated analogs of Diclofenac.

Protocol 2: Conceptual Synthesis of a Brominated Diclofenac Analog

This pathway involves (1) Reduction of the nitro group, (2) Amide coupling, (3) Intramolecular cyclization, and (4) Hydrolysis.

Diclofenac_Analog_Synthesis Start 2-(5-Bromo-2-nitrophenyl) acetic acid Step1 1. Nitro Reduction (e.g., H2, Pd/C) Start->Step1 Amine_Intermediate 2-Amino-5-bromo- phenylacetic acid Step1->Amine_Intermediate Step2 2. Amide Coupling with 2,6-dichloroaniline (DCC or SOCl2) Amine_Intermediate->Step2 Amide_Product N-(2,6-dichlorophenyl) amide intermediate Step2->Amide_Product Step3 3. Intramolecular Friedel-Crafts Cyclization (Lewis Acid, e.g., AlCl3) Amide_Product->Step3 Indolinone Brominated Indolinone Intermediate Step3->Indolinone Step4 4. Hydrolysis (NaOH, Heat) Indolinone->Step4 Final_Product Brominated Diclofenac Analog (Sodium Salt) Step4->Final_Product

Caption: Conceptual Workflow for a Brominated Diclofenac Analog.

Detailed Steps:

  • Nitro Group Reduction: The nitro group of this compound is reduced to a primary amine. This is commonly achieved via catalytic hydrogenation (H₂ gas with a Palladium on Carbon catalyst) or using chemical reducing agents like Tin(II) chloride (SnCl₂) in HCl.

  • Amide Coupling: The resulting 2-(2-amino-5-bromophenyl)acetic acid is coupled with 2,6-dichloroaniline. This can be done by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the aniline.

  • Intramolecular Friedel-Crafts Cyclization: The amide intermediate is treated with a strong Lewis acid, such as aluminum chloride (AlCl₃). This catalyzes an intramolecular electrophilic aromatic substitution, where the phenylacetic acid portion cyclizes onto the dichlorophenyl ring to form a brominated version of the key indolinone intermediate.[9]

  • Hydrolysis: The final step involves heating the indolinone intermediate with a strong base like sodium hydroxide. This hydrolyzes the cyclic amide bond, opening the ring to form the sodium salt of the final brominated Diclofenac analog.[9][10]

Compound Characterization and Biological Evaluation

Analytical Characterization

Confirming the identity and purity of the synthesized compounds is critical. A standard suite of analytical techniques should be employed.

TechniquePurposeExpected Observations for Phenylacetic Acid Derivatives
Melting Point Assess purity and identity.Sharp, defined melting range for pure compounds.
TLC Monitor reaction progress and purity.Single spot with a specific Rf value in a given solvent system.
FT-IR Spectroscopy Identify key functional groups.C=O stretch (acid/amide), N-H stretch (amine), C-Br stretch, Ar-NO₂ stretches.
¹H NMR Determine the chemical structure.Characteristic aromatic proton signals, singlet for -CH₂- group, broad singlet for -NH₂ or -COOH protons.
Mass Spectrometry Confirm molecular weight.Molecular ion peak corresponding to the expected mass of the compound.

Protocol 3: In-Vivo Evaluation of Analgesic Activity (Acetic Acid-Induced Writhing Test)

This widely used model assesses peripheral analgesic activity by measuring a compound's ability to reduce pain-induced stretching behaviors (writhes) in mice.[11][12] Acetic acid injection causes localized inflammation and pain by triggering the release of endogenous mediators like prostaglandins.[11]

Materials:

  • Swiss Albino mice (20-25g)

  • Test compound (synthesized analgesic)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Standard drug (e.g., Diclofenac Sodium, 10 mg/kg)

  • 0.6% Acetic Acid solution

  • Oral gavage needles, syringes, timer

Procedure:

  • Fast the mice for 4 hours before the experiment but allow free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound (at various doses, e.g., 10, 20, 40 mg/kg).

  • Administer the vehicle, standard drug, or test compound to the respective groups via oral gavage.

  • After 30-60 minutes (depending on expected absorption time), administer 0.6% acetic acid solution (10 mL/kg) via intraperitoneal (i.p.) injection to each mouse.

  • Immediately place each mouse in an individual observation chamber and start a timer.

  • After a 5-minute latency period, count the total number of writhes (a characteristic stretching of the abdomen and hind limbs) for each mouse over a 20-minute observation period.

  • Calculate the percentage inhibition of writhing for each group using the following formula:

    % Inhibition = [(Mean writhes in Control Group - Mean writhes in Test Group) / Mean writhes in Control Group] x 100

A significant reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.[13]

Safety and Handling

The reagents used in these syntheses require careful handling. This compound and its intermediates are potentially toxic and irritating. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound and related nitrophenylacetic acids are exceptionally valuable precursors in medicinal chemistry. Their unique functional groups—a carboxylic acid for derivatization, a nitro group for reduction to a reactive amine, and an aromatic ring for substitution—provide a versatile platform for constructing complex molecules. As demonstrated through the detailed protocols for Bromfenac and a conceptual Diclofenac analog, these starting materials enable the efficient synthesis of potent NSAIDs, underscoring their critical role in the development of modern analgesic and anti-inflammatory therapies.

References

  • MySkinRecipes. (n.d.). Methyl 2-(5-bromo-2-nitrophenyl)acetate.
  • Ullah, A., et al. (2022). Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach. Molecules, 27(16), 5206. Available at: [Link]

  • DeRuiter, J. (2002). NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). Principles of Drug Action 2.
  • ResearchGate. (n.d.). In vivo analgesic activity of synthesized compounds by acetic acid induced writhing method in mice. Retrieved from [Link]

  • Google Patents. (2023). US20230234911A1 - Method for synthesizing diclofenac sodium.
  • Google Patents. (2020). US20200055811A1 - Method of synthesizing diclofenac sodium.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and evaluation of analgesic activity of some 5-nitro benzimidazole derivatives. Retrieved from [Link]

  • Google Patents. (2020). CN111196770A - Simple preparation method of bromfenac sodium.
  • Der Pharma Chemica. (2016). Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. Retrieved from [Link]

  • PubMed. (2012). Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles. Retrieved from [Link]

  • PubChem. (n.d.). Bromfenac. Retrieved from [Link]

  • Google Patents. (2017). CN106957237A - A kind of method for synthesizing bromfenac sodium.
  • Lima, P. C., et al. (2011). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 16(5), 3759-3774. Available at: [Link]

  • Google Patents. (2017). CN106957237B - A method of synthesis bromfenac sodium.
  • Google Patents. (2017). CN106397235A - Bromfenac sodium preparation method.
  • Google Patents. (2022). CN109553544B - Method for synthesizing diclofenac sodium.
  • ResearchGate. (n.d.). NSAIDs: Chemistry and Pharmacological Actions. Retrieved from [Link]

  • Sivaraj, S., et al. (2012). Design, molecular docking, synthesis and evaluation of some novel heterocyclic analogues of diclofenac as potent analgesic and anti-inflammatory agents. Der Pharma Chemica, 4(3), 1339-1349. Available at: [Link]

  • PubMed. (1991). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • Galy-Fauroux, I., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available at: [Link]

  • AME Publishing Company. (n.d.). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. Retrieved from [Link]

  • Süleyman, H., et al. (2007). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. Turkish Journal of Medical Sciences, 37(5), 307-314. Available at: [Link]

  • Ghlichloo, I., & Gerriets, V. (2017). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. IntechOpen. Available at: [Link]

  • PubChem. (n.d.). 2-(3-Bromo-5-nitrophenyl)acetic acid. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1318. Available at: [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-(5-Bromo-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Phenylacetic acid derivatives, particularly those bearing nitro and halogen functionalities, represent a promising and versatile scaffold for the synthesis of a wide array of heterocyclic compounds with significant biological activities. Among these, "2-(5-Bromo-2-nitrophenyl)acetic acid" stands out as a readily accessible precursor for the generation of potent antimicrobial agents. Its strategic placement of a carboxylic acid, a nitro group, and a bromine atom allows for a diverse range of chemical transformations into established antimicrobial pharmacophores.

This comprehensive guide provides detailed application notes and synthetic protocols for leveraging "this compound" as a foundational building block for two prominent classes of antimicrobial compounds: Quinolones and Benzimidazoles . The methodologies are designed to be robust and adaptable, providing a solid framework for research and development in the pursuit of new antimicrobial therapies.

Part 1: Synthesis of Bromo-Substituted Quinolone Derivatives

Quinolones are a major class of synthetic broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The introduction of a bromine substituent on the quinolone scaffold can modulate the physicochemical properties and enhance the antimicrobial potency of the resulting compounds.

Scientific Rationale

The synthetic strategy to access bromo-substituted quinolones from this compound hinges on a key transformation: the reductive cyclization of a 2'-nitrochalcone intermediate.[2][3][4] This approach is advantageous as it allows for the facile construction of the core quinolone ring system with an aryl substituent at the 2-position, a feature often associated with potent biological activity.[2]

Experimental Workflow: From Phenylacetic Acid to Quinolone

The overall synthetic pathway can be conceptualized in three main stages:

  • Activation and Elongation: Conversion of the starting carboxylic acid to a more reactive species (e.g., an acid chloride or Weinreb amide) followed by reaction with an organometallic reagent to form the corresponding acetophenone.

  • Chalcone Formation: A Claisen-Schmidt condensation between the synthesized acetophenone and an aromatic aldehyde to yield the crucial 2'-nitrochalcone intermediate.

  • Reductive Cyclization: Reduction of the nitro group and subsequent intramolecular cyclization to afford the final bromo-substituted quinolone.

G cluster_0 Stage 1: Acetophenone Synthesis cluster_1 Stage 2: Chalcone Formation cluster_2 Stage 3: Quinolone Synthesis A This compound B Activation (e.g., SOCl2) A->B C Acid Chloride Intermediate B->C D Reaction with Organometallic Reagent (e.g., MeMgBr or Weinreb Amide route) C->D E 1-(5-Bromo-2-nitrophenyl)ethan-1-one (Acetophenone Derivative) D->E G Claisen-Schmidt Condensation E->G F Aromatic Aldehyde F->G H (E)-1-(5-Bromo-2-nitrophenyl)-3-arylprop-2-en-1-one (2'-Nitrochalcone) G->H I Reductive Cyclization (e.g., Fe/AcOH or Na2S2O4) H->I J 6-Bromo-2-arylquinolin-4(1H)-one (Final Quinolone Product) I->J

Caption: Synthetic workflow for bromo-substituted quinolones.

Detailed Protocol 1: Synthesis of 6-Bromo-2-arylquinolin-4(1H)-one

Step 1a: Synthesis of 2-(5-Bromo-2-nitrophenyl)acetyl chloride

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 1b: Synthesis of 1-(5-Bromo-2-nitrophenyl)ethan-1-one

  • Prepare a solution of the crude 2-(5-Bromo-2-nitrophenyl)acetyl chloride in anhydrous tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

  • Add the acid chloride solution dropwise to the Grignard reagent solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired acetophenone.

Step 2: Synthesis of (E)-1-(5-Bromo-2-nitrophenyl)-3-arylprop-2-en-1-one (2'-Nitrochalcone)

  • To a solution of 1-(5-Bromo-2-nitrophenyl)ethan-1-one (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide dropwise at room temperature.

  • Stir the mixture vigorously for 4-6 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2'-nitrochalcone.

Step 3: Synthesis of 6-Bromo-2-arylquinolin-4(1H)-one

  • In a round-bottom flask, suspend the 2'-nitrochalcone (1.0 eq) in a mixture of glacial acetic acid and ethanol (1:1 v/v).

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add iron powder (5.0 eq) portion-wise over 30 minutes.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude quinolone.

  • Purify by recrystallization or column chromatography to yield the final product.

Antimicrobial Activity Profile of Bromo-Quinolones

The synthesized bromo-substituted quinolones are expected to exhibit significant antibacterial activity, particularly against a range of Gram-positive and Gram-negative bacteria. The bromine atom at the 6-position can enhance the lipophilicity and cell penetration of the molecule.

Compound ClassRepresentative OrganismsExpected MIC Range (µg/mL)
6-Bromo-2-arylquinolin-4(1H)-ones Staphylococcus aureus0.5 - 16
Escherichia coli1 - 32
Pseudomonas aeruginosa4 - 64
Enterococcus faecalis2 - 64

Note: MIC (Minimum Inhibitory Concentration) values are indicative and will vary based on the specific aryl substituent and the bacterial strain tested.

Part 2: Synthesis of Bromo-Substituted Benzimidazole Derivatives

Benzimidazoles are a vital class of heterocyclic compounds possessing a wide spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[5][6] Their structural similarity to purines allows them to interact with various biological targets. The incorporation of a bromine atom can enhance their antimicrobial efficacy.

Scientific Rationale

The classic and robust Phillips synthesis provides a direct route to 2-substituted benzimidazoles through the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[7][8] To utilize "this compound" in this synthesis, a preliminary reduction of the nitro group is necessary to generate the corresponding o-phenylenediamine derivative.

Experimental Workflow: From Phenylacetic Acid to Benzimidazole

The synthetic pathway is a two-step process:

  • Reductive Amination: Reduction of the nitro group of the starting material to an amine to form 2-amino-4-bromophenylacetic acid.

  • Phillips Condensation: Cyclocondensation of the in-situ generated o-phenylenediamine with a suitable carboxylic acid to form the benzimidazole ring.

G cluster_0 Stage 1: o-Phenylenediamine Synthesis cluster_1 Stage 2: Benzimidazole Formation A This compound B Nitro Group Reduction (e.g., H2/Pd-C or SnCl2/HCl) A->B C 2-(2-Amino-5-bromophenyl)acetic acid (o-phenylenediamine derivative) B->C E Phillips Condensation (Acid-catalyzed cyclization) C->E D Carboxylic Acid (R-COOH) D->E F 2-Substituted-5-bromo-1H-benzimidazole-acetic acid derivative (Final Benzimidazole Product) E->F

Caption: Synthetic workflow for bromo-substituted benzimidazoles.

Detailed Protocol 2: Synthesis of 2-Substituted-5-bromo-1H-benzimidazole Derivatives

Step 1: Synthesis of 2-(2-Amino-5-bromophenyl)acetic acid

  • Dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino acid, which can be used directly in the next step. Alternative Reduction:

  • Dissolve this compound (1.0 eq) in concentrated hydrochloric acid.

  • Add stannous chloride dihydrate (SnCl2·2H2O, 4-5 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude amino acid.

Step 2: Phillips Synthesis of 2-Substituted-5-bromo-1H-benzimidazole

  • Combine the crude 2-(2-Amino-5-bromophenyl)acetic acid (1.0 eq) and the desired carboxylic acid (R-COOH, 1.1 eq) in a round-bottom flask.

  • Add 4M hydrochloric acid and heat the mixture to reflux (100-110 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated ammonium hydroxide solution until a precipitate is formed.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure benzimidazole derivative.

Antimicrobial Activity Profile of Bromo-Benzimidazoles

Bromo-substituted benzimidazoles are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][9] Their mechanism of action can be multifaceted, including the inhibition of nucleic acid and protein synthesis.[10]

Compound ClassRepresentative OrganismsExpected MIC Range (µg/mL)
2-Substituted-5-bromo-1H-benzimidazoles Bacillus subtilis1 - 16
Staphylococcus aureus0.5 - 32
Escherichia coli4 - 128
Candida albicans2 - 64

Note: MIC (Minimum Inhibitory Concentration) values are indicative and will vary based on the specific substituent at the 2-position and the microbial strain tested.

Safety Precautions

  • All synthetic procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Reactions involving flammable solvents and hydrogen gas require appropriate safety measures.

Conclusion

"this compound" is a valuable and versatile starting material for the synthesis of bromo-substituted quinolones and benzimidazoles, two classes of heterocyclic compounds with proven antimicrobial potential. The protocols detailed in this guide offer a systematic and adaptable approach for researchers to explore the chemical space of these derivatives in the quest for novel and effective antimicrobial agents. Further optimization of reaction conditions and diversification of the aryl substituents are encouraged to generate libraries of compounds for comprehensive structure-activity relationship (SAR) studies.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances. [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. (2023). Molecules. [Link]

  • Synthesis of a quinolone from a nitrochalcone. (n.d.). ResearchGate. [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. (2023). AIR Unimi. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2021). Molecules. [Link]

  • Direct Synthesis of 2-Aryl-4-quinolones via Transition-Metal-Free Intramolecular Oxidative C(sp3)-H/C(sp3)-H Coupling. (2015). Organic Chemistry Portal. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules. [Link]

  • ANTIMICROBIAL ACTIVITY OF BENZIMIDAZOLE AND ITS SYNTHESIZED HYBRID DERIVATIVES. (2025). ResearchGate. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). Molecules. [Link]

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). Molecules. [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. [Link]

  • Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. (2011). ResearchGate. [Link]

  • PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. [Link]

  • Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. (2023). Auctores. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2016). Molecules. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Pharmaceuticals. [Link]

  • SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. (n.d.). University of Central Florida. [Link]

  • Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. (1995). Journal of Medicinal Chemistry. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2024). Organics. [Link]

  • Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). (2017). SciSpace. [Link]

  • Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2021). Egyptian Journal of Chemistry. [Link]

  • (2-Nitrophenyl)acetic acid. (n.d.). Wikipedia. [Link]

  • Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. (2005). The Journal of Organic Chemistry. [Link]

  • Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. (2022). Frontiers in Chemistry. [Link]

  • Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. (2024). Letters in Applied NanoBioScience. [Link]

  • The structure-activity relationships (SAR) of quinolones. (n.d.). ResearchGate. [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (2022). International Journal of Molecular Sciences. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). Universitat de Barcelona. [Link]

  • Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzoimidazo[1,2-c]quinazolines. (2021). Organic & Biomolecular Chemistry. [Link]

  • Base-Induced Cyclization of Derivatives of Bispropargylated Acetic Acid to m-Toluic Acid. (2007). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Nitrophenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrophenylacetic acid (NPAA) synthesis. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this critical chemical intermediate. Nitrophenylacetic acid and its isomers are vital precursors in the manufacturing of various pharmaceuticals, dyestuffs, and other fine chemicals.[1][2][3][4][5]

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer field-proven solutions to help you optimize your synthetic protocols.

Frequently Asked Questions & Troubleshooting Guides

This section is divided into the two most common synthetic pathways for producing nitrophenylacetic acid: the direct nitration of phenylacetic acid and the hydrolysis of a nitrophenylacetonitrile intermediate.

Route 1: Direct Nitration of Phenylacetic Acid

This method involves the electrophilic aromatic substitution of phenylacetic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. While direct, this route presents challenges related to regioselectivity and reaction control.

Q1: My nitration reaction is resulting in a low yield and a mixture of ortho- and para-nitrophenylacetic acid. Why is this happening and how can I improve the outcome?

A1: This is the most common issue with this synthetic route. The formation of both ortho and para isomers is expected because the acetic acid moiety (-CH₂COOH) is an ortho-para directing group. The underlying reasons for low yield and isomer formation are multifaceted:

  • Reaction Temperature: Nitration is a highly exothermic reaction.[8] Poor temperature control can lead to the formation of unwanted side products and dinitrated compounds, significantly reducing the yield of the desired monosubstituted product.[9][10]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in unreacted starting material remaining in the final mixture.

Troubleshooting & Optimization:

Potential CauseRecommended Solutions
Poor Temperature Control Maintain a low reaction temperature, typically between 0-10 °C, using an ice or ice/salt bath. Add the nitrating agent dropwise to the solution of phenylacetic acid to manage the exothermic release of heat.[9][11]
Isomer Formation While unavoidable, the ratio of para to ortho can be influenced by reaction conditions. Lower temperatures often favor the para product. The primary solution is an efficient downstream purification step.
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC). Ensure vigorous and efficient stirring to maintain a homogeneous mixture and promote contact between reactants.[9]
Sub-optimal Reagent Ratio Use a slight excess of nitric acid (e.g., 1.1-1.2 equivalents) to ensure the complete conversion of the starting material. The amount of sulfuric acid, which acts as a catalyst, should also be optimized.[12]

Q2: My reaction mixture turns dark and produces a significant amount of tarry, insoluble material. What causes this and how can I prevent it?

A2: The formation of dark, tarry byproducts is typically a result of oxidation and other side reactions. The strong oxidizing nature of nitric acid can degrade the starting material or product, especially at elevated temperatures.

Causality & Prevention:

  • Oxidative Degradation: The phenylacetic acid ring is activated, making it susceptible to oxidation by hot, concentrated nitric acid. This leads to complex polymeric materials.[9]

  • Runaway Reaction: Localized "hot spots" in the reaction flask due to poor mixing or too-rapid addition of the nitrating agent can accelerate degradation.

To prevent this, adhere strictly to low-temperature conditions (0-10 °C) and ensure slow, controlled addition of the nitrating agent with highly efficient stirring.[9][10][11]

Q3: How can I effectively separate the ortho- and para-nitrophenylacetic acid isomers after the reaction?

A3: The separation of ortho and para isomers is a critical purification step. The most common and effective method is fractional crystallization, which exploits the differences in solubility between the two isomers in a given solvent system.

  • p-Nitrophenylacetic Acid: Is generally less soluble in alcohol-water mixtures than the ortho isomer. It can be crystallized from boiling water or an ethanol/water mixture.[1][13]

  • o-Nitrophenylacetic Acid: Tends to remain in the mother liquor after the para isomer has crystallized.

A typical procedure involves dissolving the crude product mixture in a minimal amount of boiling 80-95% ethanol, then slowly adding water until the solution becomes turbid. Upon cooling, the p-NPAA will crystallize out as pale yellow needles, which can be collected by filtration.[10]

Route 2: Hydrolysis of Nitrophenylacetonitrile

This two-step approach involves first synthesizing a nitrophenylacetonitrile (often by nitrating benzyl cyanide or from a nitrobenzyl halide), followed by hydrolysis of the nitrile group to a carboxylic acid.[14][15]

Q4: My hydrolysis reaction is very slow or does not go to completion. How can I improve the conversion rate?

A4: The nitrile group is relatively stable and requires harsh conditions for complete hydrolysis. Incomplete conversion is a frequent problem.

Causality & Optimization:

  • Hydrolysis Conditions: The reaction requires either a strong acid or a strong base and heat.[12][16][17] For acid hydrolysis, a mixture of concentrated sulfuric acid and water, heated to reflux, is effective.[13] For alkaline hydrolysis, a concentrated solution of sodium or potassium hydroxide can be used.

  • Reaction Time: Complete hydrolysis can take several hours. A typical procedure involves boiling the mixture for at least 15 minutes to several hours.[13]

  • Phase Separation: The organic nitrile may not be fully soluble in the aqueous acidic or basic solution. Vigorous stirring or the use of a phase-transfer catalyst can sometimes improve reaction rates, though this is less common for this specific transformation.

A proven method is to use a mixture of 2 parts concentrated sulfuric acid to 1 part water and heat the mixture to boiling for 15-30 minutes.[13] Monitoring the reaction by TLC to confirm the disappearance of the starting nitrile is crucial.

Q5: My final product is discolored and difficult to purify. What is the likely source of contamination?

A5: Impurities in the final product often originate from the starting nitrophenylacetonitrile.

  • Isomeric Impurities: If the nitrile was prepared by nitrating benzyl cyanide, it will contain a mixture of ortho and para isomers, along with some unreacted starting material and oily byproducts.[10][18] These impurities will carry through the hydrolysis step. It is crucial to use highly pure nitrophenylacetonitrile.

  • Incomplete Hydrolysis: As mentioned in Q4, residual nitrile can be a difficult-to-remove impurity.

  • Side Reactions: Under strongly basic conditions, side reactions can occur, leading to colored byproducts.

Solution: Purify the intermediate nitrophenylacetonitrile before hydrolysis. Recrystallization from 80% ethanol is an effective method for obtaining pure p-nitrobenzyl cyanide, which appears as crystals melting at 115-116 °C.[10]

Q6: What are the primary safety concerns when synthesizing nitrophenylacetic acid via the nitrile route?

A6: This route involves highly toxic and hazardous materials that demand strict safety protocols.

  • Cyanide Toxicity: The starting materials (e.g., p-nitrobenzyl cyanide, sodium cyanide) are highly toxic.[19] Metabolism of nitriles can release cyanide, which inhibits cellular respiration.[19] Always handle these materials in a certified fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit available and ensure all lab personnel are trained in its use.

  • Strong Acids/Bases: Both the nitration and hydrolysis steps use highly corrosive concentrated acids and bases. Handle with extreme care to avoid chemical burns.

  • Exothermic Reactions: The nitration step, in particular, is highly exothermic and requires careful temperature control to prevent a runaway reaction.

Always perform a thorough risk assessment before beginning any chemical synthesis.[13]

Experimental Protocols & Workflows

Workflow Diagram: General Troubleshooting for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in a typical synthesis.

G Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (TLC, NMR) Start->Check_Purity Purify_SM Purify Starting Materials (Recrystallization, Chromatography) Check_Purity->Purify_SM Impure Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Pure Purify_SM->Check_Conditions Optimize_Temp Optimize Temperature Control (Slow addition, Ice Bath) Check_Conditions->Optimize_Temp Temp Issue Optimize_Time Optimize Reaction Time (Monitor by TLC) Check_Conditions->Optimize_Time Time Issue Optimize_Reagents Adjust Reagent Stoichiometry Check_Conditions->Optimize_Reagents Ratio Issue Check_Workup Analyze Workup & Purification (Extraction pH, Solvent Choice) Check_Conditions->Check_Workup Conditions OK End Yield Improved Optimize_Temp->End Optimize_Time->End Optimize_Reagents->End Adjust_Workup Modify Workup Procedure (e.g., pH adjustment, different solvent) Check_Workup->Adjust_Workup Loss Detected Check_Workup->End OK Adjust_Workup->End G cluster_0 Step 1: Formation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack & Resonance Stabilization (Para attack shown) HNO3 H-O-NO₂ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 H-OSO₃H H2O H₂O Protonated_HNO3->H2O - H₂O NO2+ ⁺NO₂ (Nitronium ion) Protonated_HNO3->NO2+ HSO4- HSO₄⁻ Phenylacetic Phenylacetic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) Phenylacetic->Sigma_Complex + ⁺NO₂ Res1 Resonance Structure 1 Sigma_Complex->Res1 Final_Product p-Nitrophenylacetic Acid Sigma_Complex->Final_Product - H⁺ Res2 Resonance Structure 2 Res1->Res2 Res3 Resonance Structure 3 Res2->Res3

Caption: Mechanism for the nitration of phenylacetic acid.

References

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Troubleshooting common issues in (3-Amino-4-hydroxyphenyl)acetic acid synthesis. Benchchem.
  • Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • CN116693397A - Purification method of p-nitrophenylacetic acid.
  • p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]

  • Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid. Scribd. [Link]

  • 4-Nitrobenzyl Cyanide: A Vital Building Block for p-Nitrophenylacetic Acid Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

  • Improved Synthesis of 3-Nitrophenylacetic Acid. Taylor & Francis Online. [Link]

  • p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • The Crucial Role of 4-Nitrophenylacetic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Understanding 4-Nitrophenylacetic Acid: Properties and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • p-NITROBENZYL CYANIDE. Organic Syntheses Procedure. [Link]

  • Draw the mechanism for nitration of phenylacetic acid. Bartleby. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Solved Draw the mechanism for nitration of phenylacetic. Chegg.com. [Link]

  • Solved Question: Draw the mechanism for nitration of. Chegg.com. [Link]

  • NITRATION. vpscience.org. [Link]

  • HYDROLYSIS OF ALKYL CYANIDES OR NITRILES. YouTube. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize their reaction yields and product purity. This document provides in-depth technical guidance, drawing from established protocols and field-proven insights.

Introduction to the Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its synthesis, while achievable through several routes, presents unique challenges that can impact yield and purity. This guide will focus on the most common synthetic pathways, offering detailed troubleshooting for each step.

Common Synthetic Routes

There are two primary and well-documented routes for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: From 4-Bromotoluene

This multi-step synthesis involves the nitration of 4-bromotoluene, followed by side-chain bromination, cyanation, and subsequent hydrolysis of the nitrile to the carboxylic acid.

digraph "Synthetic_Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Figure 1: Synthetic pathway starting from 4-Bromotoluene.

Route 2: From p-Dichlorobenzene or p-Dibromobenzene

This approach involves the nitration of a para-dihalobenzene, followed by a substitution reaction with a cyanoacetate derivative, and finally hydrolysis. This route can offer high overall yields.

digraph "Synthetic_Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Figure 2: Synthetic pathway from a p-dihalobenzene.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Nitration

Q1: My nitration of 4-bromotoluene gives a low yield of the desired 4-bromo-2-nitrotoluene and a mixture of isomers. How can I improve the regioselectivity?

A1: The nitration of substituted benzenes is governed by the directing effects of the substituents. In 4-bromotoluene, the methyl group is an activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. The directing effects can lead to a mixture of products.

  • Cause: Competing directing effects of the methyl and bromo groups can lead to the formation of undesired isomers. Also, harsh reaction conditions can lead to over-nitration.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to minimize the formation of byproducts.[1]

    • Slow Addition: Add the nitrating agent (a mixture of concentrated nitric and sulfuric acid) dropwise to the solution of 4-bromotoluene to maintain temperature control and prevent localized overheating.

    • Catalyst Choice: The use of a solid zeolite catalyst has been shown to improve para-selectivity in the nitration of some substituted aromatic compounds.[2]

Table 1: Nitration Troubleshooting

IssueProbable CauseRecommended Solution
Low YieldIncomplete reaction or formation of multiple isomers.Monitor reaction progress by TLC. Optimize reaction time and maintain strict temperature control.
Over-nitrationReaction temperature too high or reaction time too long.Reduce reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Isomer FormationCompeting directing effects of substituents.Use milder nitrating agents or explore alternative catalysts to improve regioselectivity.[3]
Step 2: Side-Chain Bromination

Q2: The bromination of 4-bromo-2-nitrotoluene with N-bromosuccinimide (NBS) results in a significant amount of the dibrominated byproduct. How can I favor the formation of the monobrominated product?

A2: Free-radical side-chain bromination can be challenging to control, and over-bromination is a common issue.

  • Cause: The newly formed benzyl bromide is still susceptible to further radical bromination.

  • Solution:

    • Stoichiometry: Use a stoichiometric amount of NBS (1.0-1.1 equivalents) to limit the extent of bromination.

    • Initiator: Use a radical initiator like benzoyl peroxide (BPO) or AIBN in catalytic amounts.

    • Solvent: Carbon tetrachloride (CCl₄) is a traditional solvent, but due to its toxicity, alternatives like acetonitrile or supercritical carbon dioxide can be used.[4][5]

    • Monitoring: Closely monitor the reaction by TLC or GC-MS to stop the reaction upon consumption of the starting material.

digraph "Bromination_Troubleshooting" { graph [rankdir="TB", splines=ortho]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Figure 3: Workflow for controlling side-chain bromination.

Step 3: Cyanation

Q3: My cyanation reaction of 4-bromo-2-nitrobenzyl bromide is sluggish and gives a low yield. What can I do to improve it?

A3: The displacement of the benzylic bromide with cyanide is an SN2 reaction. The presence of the ortho-nitro group can influence the reactivity.

  • Cause: Poor solubility of the cyanide salt, or deactivation of the substrate.

  • Solution:

    • Solvent: Use a polar aprotic solvent like DMSO or DMF to improve the solubility of the cyanide salt.

    • Phase-Transfer Catalyst: The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate in a two-phase system.

    • Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate, but excessive heat should be avoided to prevent side reactions.

    • Safety: Caution! Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Any waste containing cyanide must be quenched with an oxidizing agent like bleach before disposal.

Step 4: Hydrolysis

Q4: The hydrolysis of 2-(5-bromo-2-nitrophenyl)acetonitrile is incomplete, and I am isolating the amide byproduct. How can I drive the reaction to completion?

A4: The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate. For sterically hindered or electron-deficient nitriles, this second hydrolysis step can be slow.

  • Cause: The amide is more stable and less reactive towards hydrolysis than the nitrile.

  • Solution:

    • Acidic vs. Basic Conditions: Both acidic and basic conditions can be used for hydrolysis.[6][7]

      • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like concentrated HCl or a mixture of sulfuric acid and water is often effective.[8] The ammonium salt formed is soluble in the aqueous acidic medium.

      • Basic Hydrolysis: Refluxing with a strong base like NaOH or KOH will produce the carboxylate salt.[8] Ammonia gas is evolved during this process. A subsequent acidification step is required to obtain the carboxylic acid.

    • Reaction Time and Temperature: Prolonged heating at reflux is often necessary to ensure complete conversion of the amide to the carboxylic acid.

    • Work-up: After basic hydrolysis, ensure the solution is sufficiently acidified (pH < 2) to fully protonate the carboxylate and precipitate the carboxylic acid.

Table 2: Hydrolysis Troubleshooting

IssueProbable CauseRecommended Solution
Incomplete HydrolysisInsufficient reaction time or temperature; stable amide intermediate.Increase reflux time and/or use more concentrated acid or base.
Amide ByproductThe second hydrolysis step is slower than the first.Re-subject the isolated mixture to the hydrolysis conditions.
Low Product RecoveryProduct is soluble in the aqueous phase.Ensure complete precipitation by adjusting the pH. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) after acidification.
Step 5: Purification

Q5: I am having difficulty purifying the final product, this compound. What is a good recrystallization solvent?

A5: The choice of a recrystallization solvent is crucial for obtaining a high-purity product.

  • Cause: The crude product may contain unreacted starting materials or side products with similar polarities.

  • Solution:

    • Solvent Screening: A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents to screen for this type of molecule include:

      • Toluene

      • Ethanol/water mixture

      • Ethyl acetate/hexane mixture

      • Acetic acid/water mixture

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal and then hot filter it. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better, starting from 4-bromotoluene or a p-dihalobenzene?

A: The choice depends on several factors. The route starting from 4-bromotoluene is longer but may use more readily available starting materials. The route from a p-dihalobenzene, as described in some patents, is claimed to have a higher overall yield and may be more suitable for larger-scale synthesis.

Q: Can I use other brominating agents besides NBS for the side-chain bromination?

A: While NBS is the most common reagent for this transformation, elemental bromine under photochemical or radical initiation conditions can also be used. However, controlling the selectivity for monobromination can be more challenging with liquid bromine.[9]

Q: What analytical techniques are recommended for monitoring the reaction progress?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis and to check for isomeric purity, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.

Q: Are there any alternative methods to the cyanation-hydrolysis sequence?

A: While less common for this specific substrate, other methods for converting a benzyl halide to a phenylacetic acid exist, such as the Sommelet reaction to form the aldehyde followed by oxidation, or carbonation of a Grignard reagent formed from the benzyl halide. However, the cyanation-hydrolysis route is generally the most direct.

Experimental Protocols

Protocol 1: Synthesis from 4-Bromotoluene

Step 1: Nitration of 4-Bromotoluene

  • In a round-bottom flask cooled in an ice-salt bath, add 4-bromotoluene.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-2-nitrotoluene.

Step 2: Side-Chain Bromination of 4-Bromo-2-nitrotoluene

  • Dissolve 4-bromo-2-nitrotoluene in a suitable solvent (e.g., acetonitrile).

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2-nitrobenzyl bromide.

Step 3: Cyanation of 4-Bromo-2-nitrobenzyl bromide

  • Caution: Use a fume hood and appropriate safety precautions. Dissolve the crude 4-bromo-2-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMSO).

  • Add sodium cyanide (or potassium cyanide) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB).

  • Heat the mixture to 50-60 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 2-(5-bromo-2-nitrophenyl)acetonitrile.

Step 4: Hydrolysis of 2-(5-Bromo-2-nitrophenyl)acetonitrile

  • To the crude nitrile, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it onto ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

References

Sources

Technical Support Center: Purification of Halogenated Nitrophenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated nitrophenylacetic acids. This guide is designed for researchers, chemists, and drug development professionals who work with these valuable but often challenging intermediates. Halogenated nitrophenylacetic acids are crucial building blocks in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. However, their unique chemical structure—featuring a polar carboxylic acid, a strongly electron-withdrawing nitro group, and one or more halogens—presents a distinct set of purification challenges.

This document is structured as a series of frequently asked questions and detailed troubleshooting guides to address the specific issues you may encounter in the lab. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and solve complex separation problems.

Frequently Asked Questions (FAQs)

Q1: What makes halogenated nitrophenylacetic acids so challenging to purify?

The difficulty arises from a combination of their physical and chemical properties:

  • High Polarity: The presence of both a carboxylic acid and a nitro group makes these molecules highly polar. This can lead to strong interactions with polar stationary phases like silica gel, causing streaking and poor separation during column chromatography. It also limits solubility in non-polar organic solvents, complicating recrystallization.

  • Acidity: The carboxylic acid moiety means these compounds can ionize. On basic or even neutral media (like standard silica gel, which can be slightly acidic), this can lead to tailing or streaking in chromatography.

  • Formation of Isomers: Synthetic routes, particularly nitration of a halogenated phenylacetic acid, often produce a mixture of positional isomers (e.g., 2-chloro-3-nitrobenzoic acid alongside the desired 2-chloro-5-nitrobenzoic acid)[2]. These isomers typically have very similar polarities, making them exceptionally difficult to separate by conventional methods[3].

  • Reactivity and Stability: The electron-withdrawing nature of the nitro group can activate the aromatic ring, making the compound susceptible to degradation under certain conditions, such as on highly active silica gel or at elevated temperatures[4][5].

Q2: What are the most common impurities I should expect?

Impurity profiles are highly dependent on the synthetic route. However, common culprits include:

  • Positional Isomers: As mentioned, undesired ortho-, meta-, or para-isomers formed during nitration are frequent and challenging impurities.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Hydrolysis Byproducts: If the synthesis starts from a nitrile (e.g., p-nitrobenzyl cyanide to prepare p-nitrophenylacetic acid), incomplete hydrolysis can leave the corresponding amide as an impurity[6][7].

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts from preceding steps can contaminate the product.

  • Degradation Products: The compound may degrade during the reaction work-up or purification itself.

A holistic approach to impurity identification early in the development process is critical to avoiding costly issues at later stages[8].

Q3: My purification isn't working. What is the first diagnostic step I should take?

Before attempting any large-scale purification, always perform a small-scale analytical test. The most effective first step is a 2D Thin-Layer Chromatography (TLC) analysis .

  • Spot your crude material on a TLC plate.

  • Develop the plate in a suitable solvent system.

  • Turn the plate 90 degrees and develop it again in the same solvent system .

Interpretation:

  • Spots on a 45° diagonal: These compounds are stable in your chosen solvent and on the silica plate.

  • Spots off the diagonal: This indicates that your compound is degrading on the silica gel[4]. If you see this, standard silica gel chromatography will likely fail, and you must consider alternative strategies.

Q4: How do I choose between recrystallization and column chromatography?

This decision depends on the nature of your crude product and the impurities present. The following decision tree provides a logical workflow for selecting an appropriate purification strategy.

Purification_Strategy Purification Strategy Decision Tree start Crude Halogenated Nitrophenylacetic Acid check_purity Assess Crude Purity (TLC, 1H NMR) start->check_purity high_purity Product is the major component (>85%)? Minimal closely related impurities. check_purity->high_purity Yes low_purity Complex mixture? Multiple spots on TLC? check_purity->low_purity No recrystallization Attempt Recrystallization high_purity->recrystallization Yes column_chrom Perform Column Chromatography high_purity->column_chrom No (e.g., Isomers present) low_purity->recrystallization No (unlikely to work) low_purity->column_chrom Yes recryst_success Success? (High Purity & Yield) recrystallization->recryst_success check_stability Check Silica Stability (2D TLC) column_chrom->check_stability recryst_success->column_chrom No final_product Final Product recryst_success->final_product Yes is_stable Stable on Silica? check_stability->is_stable normal_phase Standard Silica Gel Chromatography is_stable->normal_phase Yes alt_chrom Alternative Chromatography (Reverse Phase, Alumina, etc.) is_stable->alt_chrom No normal_phase->final_product alt_chrom->final_product

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds when the impurity profile is not overly complex[9]. It relies on the differences in solubility of the target compound and impurities in a chosen solvent at different temperatures.

Q: My compound won't crystallize from solution. What should I do?

This is a common issue often related to supersaturation or the presence of impurities that inhibit crystal formation.

A: Step-by-step troubleshooting:

  • Induce Crystallization:

    • Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Seed: Add a tiny crystal of the pure product (if available) to the solution to initiate crystal growth.

    • Cool Slowly: Place the flask in a cold bath (ice water or refrigerator) and allow it to cool slowly without disturbance. Rapid cooling can lead to oiling out or amorphous precipitation.

  • Add an Anti-Solvent: If the compound is too soluble, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the original solvent to clarify and allow to cool slowly.

  • Concentrate the Solution: The solution may be too dilute. Gently evaporate some of the solvent and attempt to cool and crystallize again.

Q: I'm getting an oil instead of solid crystals. How can I fix this?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes oversaturated at a temperature above the compound's melting point.

A: Corrective actions:

  • Re-dissolve and Cool Slower: Add more solvent to fully dissolve the oil by heating. Then, allow the solution to cool much more slowly. A Dewar flask or an insulated container can help achieve a very slow cooling rate.

  • Lower the Crystallization Temperature: Use a lower-boiling point solvent or a mixed solvent system to ensure that the solution becomes saturated at a temperature below your compound's melting point.

  • Use a More Dilute Solution: Oiling out is often a concentration effect. Add more solvent and try again.

Protocol: Screening for a Recrystallization Solvent System

The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures[9].

  • Preparation: Place ~20-30 mg of your crude, dry material into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different solvent (see Table 1) dropwise at room temperature, vortexing after each drop. A good candidate will show poor solubility.

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. A good solvent will fully dissolve the compound at or near its boiling point.

  • Cooling: Allow the tubes that showed good hot-solubility/poor cold-solubility to cool to room temperature and then in an ice bath. The formation of a healthy crystalline precipitate indicates a promising solvent.

  • Mixed Solvents: If no single solvent works, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) while hot, and then add a "bad" or "anti-solvent" (one it's insoluble in) dropwise until turbidity appears.

SolventBoiling Point (°C)PolarityNotes
Water100Very HighExcellent for highly polar compounds. Can be a good choice for these acids, but solubility may be low even when hot[10].
Ethanol78HighOften used in a mixture with water (e.g., EtOH/H₂O 1:1) for nitrophenylacetic acids[6].
Ethyl Acetate77MediumA versatile solvent. Good for compounds of intermediate polarity.
Toluene111LowGood for less polar compounds or for removing non-polar impurities.
Hexanes/Heptane~69 / ~98Very LowOften used as the "anti-solvent" in a binary system with a more polar solvent like Ethyl Acetate or Acetone.
Diethyl Ether35LowCan be effective, but its low boiling point and high flammability require caution[6].
Table 1: Common solvents for recrystallization screening.

Troubleshooting Guide: Column Chromatography

When recrystallization fails, particularly with isomeric mixtures, column chromatography is the primary alternative[11][12]. However, the properties of halogenated nitrophenylacetic acids can make it non-trivial.

Chromatography_Troubleshooting Chromatography Troubleshooting Workflow start Problem Observed (e.g., Streaking, Poor Separation) q_streaking Is the compound streaking/tailing on TLC? start->q_streaking sol_streaking1 Add Acetic Acid (0.5-1%) to mobile phase to suppress carboxylate formation. q_streaking->sol_streaking1 Yes q_separation Are spots overlapping? (Poor Resolution) q_streaking->q_separation No sol_streaking1->q_separation sol_streaking2 Consider deactivating silica with a base (e.g., triethylamine) if compound is acid-sensitive. sol_sep1 Optimize mobile phase. Try less polar solvent system to increase retention. q_separation->sol_sep1 Yes q_decomposition Is compound decomposing? (Confirmed by 2D TLC) q_separation->q_decomposition No sol_sep2 Try alternative stationary phase. - Phenyl-Hexyl or PFP for isomers[13] - Alumina for acid-sensitive compounds[4] - Reverse Phase (C18) for polar compounds sol_sep1->sol_sep2 sol_sep2->q_decomposition sol_decomp Switch to a less acidic stationary phase like Alumina, Florisil, or use Reverse Phase HPLC. q_decomposition->sol_decomp Yes

Sources

Technical Support Center: Synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. Instead of a rigid protocol, we present a series of field-tested troubleshooting guides in a question-and-answer format to address specific experimental issues.

Part 1: Troubleshooting the Benzylic Bromination of 4-Bromo-1-methyl-2-nitrobenzene

The most common entry point to the target molecule involves the free-radical bromination of 4-bromo-1-methyl-2-nitrobenzene. This step is selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical[1][2]. However, controlling this selectivity is paramount to avoiding downstream purification challenges.

Question 1: My crude reaction mixture shows two new major spots on TLC/peaks in GC-MS after benzylic bromination. One is the desired product, but what is the other, less polar byproduct?

Answer: You are likely observing the formation of the dibrominated byproduct, 1-bromo-4-(dibromomethyl)-2-nitrobenzene .

  • Causality: Benzylic mono-bromination proceeds via a radical chain reaction. The product, 2-(5-bromo-2-nitrophenyl)methyl bromide, also possesses a benzylic hydrogen, making it susceptible to a second radical abstraction and subsequent bromination, especially if the concentration of the brominating agent (e.g., N-Bromosuccinimide [NBS] or Br₂) is too high or the reaction is run for an extended period[1][3].

  • Troubleshooting & Mitigation Protocol:

    • Control Stoichiometry: The most critical parameter is the molar ratio of the brominating agent to the starting toluene. Use no more than 1.0 to 1.05 equivalents of NBS. An excess significantly favors dibromination.

    • Monitor the Reaction Closely: Track the disappearance of the starting material by TLC or GC. The reaction should be quenched as soon as the starting material is consumed to prevent over-bromination of the product.

    • Initiator Concentration: Use a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO). Typically, 1-5 mol% is sufficient.

    • Purification: If the dibrominated byproduct forms, it can be challenging to separate from the mono-brominated product due to similar polarities. Careful column chromatography on silica gel using a shallow gradient of ethyl acetate in hexanes is the most effective method.

Workflow: Controlling Benzylic Bromination

G cluster_start Starting Material cluster_reaction Benzylic Bromination cluster_products Potential Products SM 4-Bromo-1-methyl-2-nitrobenzene Reagents NBS (1.0 eq) AIBN (cat.) CCl₄, Reflux SM->Reagents Reacts with Product Desired Product 2-(5-bromo-2-nitrophenyl)methyl bromide Reagents->Product Forms (Major) Byproduct Byproduct 1-bromo-4-(dibromomethyl)-2-nitrobenzene Reagents->Byproduct Forms (Minor) Product->Reagents Over-reaction (Excess NBS)

Caption: Pathway of benzylic bromination and byproduct formation.

Part 2: Challenges in the Cyanation of 2-(5-bromo-2-nitrophenyl)methyl bromide

The conversion of the benzyl bromide to the corresponding benzyl nitrile is a standard nucleophilic substitution. However, the electron-withdrawing nature of the nitro group and potential impurities can complicate this step.

Question 2: My cyanation reaction is slow, and after workup, I still have a significant amount of unreacted benzyl bromide. What is causing this?

Answer: Incomplete cyanation can stem from several factors related to both reagents and reaction conditions.

  • Causality: This is an SN2 reaction. Its rate is dependent on the nucleophilicity of the cyanide source, the solvent, and the purity of the electrophile (the benzyl bromide). The presence of the dibrominated byproduct from the previous step can also consume the cyanide nucleophile, leading to an apparent incomplete reaction of the mono-bromide.

  • Troubleshooting & Mitigation Protocol:

    • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to fully dissolve the cyanide salt (e.g., NaCN or KCN) and enhance its nucleophilicity. Acetone can also be used, but reaction times may be longer.

    • Reagent Purity: Ensure the benzyl bromide is free from acidic impurities (like residual HBr from the bromination step), which can protonate and neutralize the cyanide nucleophile. A quick wash of the organic layer containing the bromide with a mild base (e.g., sat. NaHCO₃ solution) before use is advisable.

    • Temperature Control: While gentle heating (50-60 °C) can increase the reaction rate, excessive temperatures can lead to decomposition and the formation of dark, tarry byproducts.

    • Phase-Transfer Catalysis: If solubility of the cyanide salt is an issue, consider adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to shuttle the cyanide ions into the organic phase.

Part 3: Identifying and Eliminating Byproducts During Nitrile Hydrolysis

The final step, hydrolysis of 2-(5-bromo-2-nitrophenyl)acetonitrile to the carboxylic acid, is often the source of the most persistent impurity.

Question 3: My final product, this compound, is contaminated with a significant amount of a neutral, sparingly soluble compound. What is it, and how can I remove it?

Answer: This is the classic and most common byproduct: the intermediate amide, 2-(5-Bromo-2-nitrophenyl)acetamide .

  • Causality: The hydrolysis of a nitrile to a carboxylic acid, whether under acidic or basic conditions, is a two-step process. Water first attacks the nitrile to form an amide, which is then subsequently hydrolyzed to the carboxylic acid[4][5]. The second step—hydrolysis of the stable amide—is often significantly slower than the first. If the reaction time, temperature, or concentration of the acid/base is insufficient, the reaction can stall at the amide stage[6][7].

  • Troubleshooting & Mitigation Protocol:

    • Drive the Reaction to Completion: The most effective solution is to ensure complete hydrolysis.

      • Acidic Hydrolysis (e.g., H₂SO₄/H₂O): Use a sufficiently concentrated acid (e.g., 50-70% H₂SO₄) and ensure a prolonged reflux period (monitor by TLC until the amide spot is gone).

      • Basic Hydrolysis (e.g., NaOH/H₂O): After the initial hydrolysis, the product exists as the sodium carboxylate. The intermediate amide will be present as a neutral compound. Acidification is required in the workup to protonate the carboxylate and precipitate the final product[5].

    • Purification via pH Adjustment (Self-Validating System): This is the most reliable method for removing the neutral amide byproduct from the desired acidic product.

      • Step A: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Step B: Extract the organic layer with an aqueous base solution (e.g., 1M NaOH or 1M Na₂CO₃). The desired carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. The neutral amide byproduct will remain in the organic layer.

      • Step C: Separate the layers. Discard the organic layer containing the amide.

      • Step D: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 3M HCl) until the pH is ~2-3. The pure this compound will precipitate out as a solid.

      • Step E: Collect the solid by filtration, wash with cold water, and dry.

Workflow: Purification via pH-Based Extraction

G Crude Crude Product (Acid + Amide Byproduct) in Ethyl Acetate Extract Extract with aq. NaOH Crude->Extract Organic Organic Layer: Contains Neutral Amide Byproduct (Discard) Extract->Organic Phase 1 Aqueous Aqueous Layer: Contains Sodium 2-(5-Bromo-2-nitrophenyl)acetate Extract->Aqueous Phase 2 Acidify Acidify with HCl (pH 2-3) Aqueous->Acidify Pure Pure Product Precipitates This compound Acidify->Pure

Caption: Purification workflow to separate the acid from the amide.

Part 4: Summary of Key Compounds & Analytical Data

A common challenge is the misidentification of products and byproducts. The following table summarizes key characteristics to aid in their identification.

Compound NameStructureRoleTypical ¹H NMR Signal (CDCl₃, δ ppm)Key IR Signal (cm⁻¹)
4-Bromo-1-methyl-2-nitrobenzene Ar-CH₃Starting Material~2.6 (s, 3H, -CH₃)~1530, 1350 (NO₂)
2-(5-bromo-2-nitrophenyl)methyl bromide Ar-CH₂BrIntermediate~4.8 (s, 2H, -CH₂Br)~1530, 1350 (NO₂)
2-(5-bromo-2-nitrophenyl)acetonitrile Ar-CH₂CNIntermediate~4.1 (s, 2H, -CH₂CN)~2250 (C≡N), ~1530, 1350 (NO₂)
2-(5-bromo-2-nitrophenyl)acetamide Ar-CH₂CONH₂Byproduct ~3.9 (s, 2H, -CH₂-), 5.5-6.5 (br s, 2H, -NH₂)~3350, 3180 (N-H), ~1660 (C=O), ~1530, 1350 (NO₂)
This compound Ar-CH₂COOHProduct ~4.2 (s, 2H, -CH₂-), >10 (br s, 1H, -COOH)~3000 (br, O-H), ~1710 (C=O), ~1530, 1350 (NO₂)

*Approximate values; actual shifts and peaks can vary based on solvent and instrument.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [Link]

  • CN101805265A. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • S. K. Kim, et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative... ACS Publications. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. [Link]

  • A. A. Galli, et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Pathak, et al. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from Chemistry Steps. [Link]

  • PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from PubChem. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • WO2003055833A1. (2003). Process for thermal benzylic bromination.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from Chemistry Steps. [Link]

  • CN102718659B. (2014). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • CN102718659A. (2012). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from Wikipedia. [Link]

  • P. Li, et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from Master Organic Chemistry. [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from Quora. [Link]

  • US20040199002A1. (2004). Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor.

Sources

Technical Support Center: Purification of 2-(5-Bromo-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(5-Bromo-2-nitrophenyl)acetic acid (CAS No. 124840-61-5). This resource is designed for researchers, chemists, and pharmaceutical development professionals who are looking to enhance the purity of this critical synthetic intermediate. Here, we address common challenges and provide robust, field-tested protocols to help you achieve your desired purity specifications.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is typically an off-white or pale yellow crystalline solid.[1][2] While melting points from suppliers can vary, a purity of ≥98% should correspond to a relatively sharp melting point. Discrepancies exist in reported values, with some sources citing ranges like 156-160°C for a similar isomer[3] and others reporting 211-216°C for a related compound[1]. It is crucial to establish an internal standard based on a highly purified sample.

Q2: What are the most common impurities I should expect?

The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-bromo-2-nitrotoluene or related compounds.

  • Regioisomers: Isomeric byproducts, such as 2-(4-bromo-2-nitrophenyl)acetic acid, can form during nitration or other synthetic steps.[4][5]

  • Over-brominated or Over-nitrated Species: Harsh reaction conditions can lead to the introduction of additional bromine or nitro groups onto the aromatic ring.[6]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, ethyl acetate, dichloromethane) are common contaminants.[6]

Q3: Which purification method is generally the most effective for this compound?

The choice of method depends on the nature of the impurities and the scale of your experiment.

  • For removing non-acidic organic impurities: Acid-base extraction is a highly effective and scalable first-pass purification technique.[7][8][9]

  • For removing colored impurities and achieving high crystalline purity: Recrystallization is the gold standard.[10][11]

  • For separating closely related isomers or when other methods fail: Column chromatography offers the highest resolution but is less scalable.[12][13][14]

A combination of these methods, for instance, an acid-base extraction followed by recrystallization, often yields the best results.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial assessment of the crude product.

PurificationStrategy cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Primary Purification Choice cluster_methods Methodology cluster_end Final Product Start Crude Product (this compound) TLC_NMR Analyze by TLC/¹H NMR to estimate impurity profile Start->TLC_NMR Decision Are major impurities non-acidic? TLC_NMR->Decision AcidBase Acid-Base Extraction Decision->AcidBase Yes Recrystallize Recrystallization Decision->Recrystallize No/Unsure AcidBase->Recrystallize Further purification needed ColumnChrom Column Chromatography Recrystallize->ColumnChrom Impurities Persist End Pure Product (>98% Purity) Recrystallize->End Purity Goal Met ColumnChrom->End AcidBase step1 Step 1: Dissolution Dissolve ~1.0g of crude product in ~20mL of an organic solvent (e.g., Ethyl Acetate). Transfer to a separatory funnel. step2 Step 2: Basification Add ~15mL of saturated aq. NaHCO₃ solution. Stopper, shake vigorously, and vent frequently. Allow layers to separate. step1->step2 step3 Step 3: Separation Drain the lower aqueous layer (containing the carboxylate salt) into a clean flask. Repeat extraction of the organic layer with another 10mL of NaHCO₃ solution. step2->step3 step4 Step 4: Wash Wash the combined aqueous layers with ~10mL of Ethyl Acetate to remove any remaining neutral impurities. Discard the organic wash. step3->step4 step5 Step 5: Acidification Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A precipitate should form. step4->step5 step6 Step 6: Isolation Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water. Dry the product thoroughly. step5->step6

Sources

Technical Support Center: Synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Here, we combine in-depth scientific principles with practical, field-tested advice to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and step-by-step protocols for remediation.

Issue 1: Low Yield of this compound During Hydrolysis of the Nitrile Precursor

Question: I am hydrolyzing 2-(5-Bromo-2-nitrophenyl)acetonitrile to the desired carboxylic acid using aqueous sulfuric acid, but my yields are consistently low. What could be the cause, and how can I improve it?

Answer:

Low yields during the acid-catalyzed hydrolysis of 2-(5-Bromo-2-nitrophenyl)acetonitrile are a common issue that can often be attributed to incomplete reaction or side reactions under harsh conditions. The strong electron-withdrawing effect of the ortho-nitro group can influence the reaction rate and stability of the intermediates.

Potential Causes and Solutions:

  • Incomplete Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid proceeds through an intermediate amide. If the reaction time or temperature is insufficient, the reaction may stall at the amide stage.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the amide intermediate is observed, consider extending the reaction time or slightly increasing the temperature. A typical procedure involves heating at 120°C for several hours[1].

  • Side Reactions: Prolonged exposure to strong acid and high temperatures can lead to decomposition or decarboxylation of the product. Nitrophenylacetic acids are known to be susceptible to decarboxylation, especially under harsh conditions[2][3][4].

    • Solution: Optimize the reaction conditions. Use a concentration of sulfuric acid that is sufficient for hydrolysis but minimizes degradation. A 50% aqueous sulfuric acid solution is often effective[1]. Avoid excessive heating. Once the reaction is complete as per TLC, proceed with the workup without delay.

  • Product Precipitation and Loss: The product, this compound, may precipitate out of the acidic solution upon cooling. Improper handling during filtration can lead to significant loss.

    • Solution: After diluting the reaction mixture with water, ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation before filtration. Wash the collected solid with cold water to remove any remaining acid without dissolving the product.

Workflow for Optimizing Hydrolysis:

G cluster_0 Hydrolysis Optimization Workflow Start Low Yield Observed TLC Monitor reaction by TLC Start->TLC Check_Intermediate Amide intermediate present? TLC->Check_Intermediate Extend_Reaction Extend reaction time / slightly increase temp Check_Intermediate->Extend_Reaction Yes Check_Degradation Signs of degradation (darkening, gas evolution)? Check_Intermediate->Check_Degradation No Extend_Reaction->TLC Optimize_Conditions Reduce temperature / acid concentration Check_Degradation->Optimize_Conditions Yes Workup Proceed to workup Check_Degradation->Workup No Optimize_Conditions->TLC Cooling Ensure thorough cooling before filtration Workup->Cooling Filter Filter and wash with cold water Cooling->Filter End Improved Yield Filter->End

Caption: Workflow for troubleshooting low yields in nitrile hydrolysis.

Issue 2: Formation of Isomeric Impurities During Nitration of 4-Bromophenylacetic acid

Question: I am synthesizing the target molecule by nitrating 4-Bromophenylacetic acid, but I am getting a mixture of products that are difficult to separate. How can I improve the regioselectivity of the nitration?

Answer:

The nitration of a substituted benzene ring is governed by the directing effects of the existing substituents. In the case of 4-Bromophenylacetic acid, both the bromo group and the acetic acid group are ortho-, para-directing. However, the bromo group is an ortho-, para-director, while the acetic acid group is a deactivating meta-director in this context. The nitration will primarily occur at the positions ortho to the activating bromo group and meta to the deactivating acetic acid group. This leads to the formation of the desired 2-nitro isomer, but also the potential for other isomers.

Major Side Products and Their Formation:

  • 2-(3-Bromo-4-nitrophenyl)acetic acid: Formation of this isomer is less likely due to steric hindrance from the adjacent acetic acid group.

  • Dinitro compounds: Under harsh conditions, a second nitro group can be added to the ring[5].

Strategies to Improve Regioselectivity:

  • Control of Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent the formation of undesired isomers and dinitrated byproducts.

    • Protocol: Perform the addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acid) dropwise while keeping the reaction vessel in an ice bath to maintain the temperature below 5-10°C[5].

  • Choice of Nitrating Agent: The strength of the nitrating agent can influence selectivity.

    • Recommendation: A standard mixture of concentrated nitric acid and sulfuric acid is typically used. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species[6].

Purification of the Desired Isomer:

The separation of nitrated isomers can be challenging. Fractional crystallization is often an effective method.

  • Step-by-Step Fractional Crystallization:

    • Dissolve the crude product mixture in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

    • Allow the solution to cool slowly. The less soluble desired isomer, this compound, should crystallize out first.

    • Filter the crystals and wash with a small amount of cold solvent.

    • Check the purity of the crystals by melting point determination and HPLC. Repeat the crystallization if necessary.

Reaction Scheme and Isomer Formation:

G Start 4-Bromophenylacetic acid Reagents + HNO₃ / H₂SO₄ Start->Reagents Desired This compound (Major Product) Reagents->Desired Side_Product Other Isomers (Minor Products) Reagents->Side_Product

Caption: Nitration of 4-Bromophenylacetic acid leading to the desired product and potential isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: One of the most frequently described methods involves a two-step process starting from 2-nitro-4-bromobenzyl cyanide. This intermediate is first synthesized and then hydrolyzed to the final product. A patent describes the synthesis of 2-nitro-4-bromobenzyl cyanide followed by hydrolysis with 50% aqueous sulfuric acid[1]. An alternative route is the direct nitration of 4-bromophenylacetic acid[7].

Q2: Can the Sandmeyer reaction be used in this synthesis?

A2: Yes, the Sandmeyer reaction is a powerful tool that could be employed to synthesize the precursor, 2-(5-Bromo-2-nitrophenyl)acetonitrile. One could start with an appropriately substituted aniline, convert it to a diazonium salt, and then react it with a cyanide salt in the presence of a copper(I) catalyst to introduce the nitrile group[8][9][10]. This method offers a versatile approach to constructing the carbon skeleton.

Q3: My final product is a pale yellow solid. Is this expected, or does it indicate an impurity?

A3: A pale yellow color is typical for this compound and other nitrophenyl compounds. However, a darker yellow or brown color may suggest the presence of impurities, possibly from side reactions during nitration or decomposition during hydrolysis. Recrystallization is recommended to obtain a purer, lighter-colored product[11].

Q4: What are the key safety precautions to take during this synthesis?

A4: The synthesis involves several hazardous materials and reactions:

  • Nitration: The mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. The reaction is exothermic and can run away if not properly cooled. Always add the nitrating mixture slowly and maintain a low temperature.

  • Cyanides: If you are working with cyanide salts (e.g., in a Sandmeyer reaction or starting from a benzyl cyanide), be aware of their extreme toxicity. Work in a well-ventilated fume hood and have a cyanide poisoning antidote kit available.

  • Strong Acids and Bases: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling concentrated acids and bases.

Experimental Protocols

Protocol 1: Hydrolysis of 2-(5-Bromo-2-nitrophenyl)acetonitrile

This protocol is adapted from a patented procedure[1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(5-Bromo-2-nitrophenyl)acetonitrile (1 equivalent).

  • Addition of Acid: Carefully add 50% aqueous sulfuric acid (approximately 10 volumes relative to the nitrile).

  • Heating: Heat the mixture to 120°C and maintain this temperature for 8 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then add 20 volumes of cold water.

  • Precipitation and Filtration: Cool the diluted reaction mixture in an ice bath for at least one hour to ensure complete precipitation of the product. Collect the solid by vacuum filtration.

  • Washing: Wash the solid with several portions of cold water until the washings are neutral to pH paper.

  • Drying: Dry the solid in a vacuum oven to obtain this compound.

Protocol 2: Nitration of 4-Bromophenylacetic acid

This protocol is based on general procedures for the nitration of aromatic compounds[5][12].

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes relative to the nitric acid). Keep this mixture cold.

  • Reaction Setup: Dissolve 4-Bromophenylacetic acid (1 equivalent) in concentrated sulfuric acid in a round-bottom flask and cool the mixture in an ice bath to below 5°C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 4-Bromophenylacetic acid, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional crystallization as described in the troubleshooting section.

Data Summary

ParameterHydrolysis of NitrileNitration of Phenylacetic Acid
Starting Material 2-(5-Bromo-2-nitrophenyl)acetonitrile4-Bromophenylacetic acid
Key Reagents 50% H₂SO₄Conc. HNO₃, Conc. H₂SO₄
Typical Temperature 120°C0-10°C
Potential Side Products Amide intermediate, decarboxylation productIsomeric nitro-compounds, dinitro-compounds
Purification Method Precipitation and washingFractional crystallization
Reported Yield ~30-90% (highly variable)[1]Dependent on purification

References

  • Jambotkar, D., & Ketcham, R. (1963). The Mechanism of Decarboxylation of -p-Nitrophenyl-trans-cinnamic Acids. The Journal of Organic Chemistry, 28(8), 2182–2185. [Link]

  • Margerum, J. D., & Miller, L. J. (1967). Photodecarboxylation of nitrophenylacetate ions. Journal of the American Chemical Society, 89(5), 1047–1053. [Link]

  • Frontana-Uribe, B. A., et al. (2025). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. ResearchGate. [Link]

  • user1337. (2017). The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

  • Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

  • Ahmad, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Slanina, T., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. ACS Publications. [Link]

  • Gilbert, J. C., & Martin, S. F. (n.d.). Electrophilic Aromatic Substitution. Cengage. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(5-bromo-2-nitrophenyl)acetate. [Link]

  • Pathak, R. B., et al. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry. [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. [Link]

  • PubChem. (n.d.). 2-Nitrophenylacetonitrile. [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. [Link]

  • University of Massachusetts Amherst. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • CP Lab Safety. (n.d.). 2-(5-Bromo-4-fluoro-2-nitrophenyl)acetic acid, 95% Purity, C8H5BrFNO4, 1 gram. [Link]

  • Chemspace. (n.d.). 2-(5-bromo-3-chloro-2-nitrophenyl)acetic acid. [Link]

  • PubChem. (n.d.). 2-(3-Bromo-5-nitrophenyl)acetic acid. [Link]

  • ResearchGate. (n.d.). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... [Link]

  • PubChem. (n.d.). 2-(5-Bromo-2-methylphenyl)acetic acid. [Link]

  • Google Patents. (2004). US20040199002A1 - Process for producing(2-nitrophenyl)
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • CP Lab Safety. (n.d.). 2-(2-Bromo-5-nitrophenyl)acetic acid, 98% Purity, C8H6BrNO4, 100 mg. [Link]

Sources

Technical Support Center: Synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid. This crucial intermediate is frequently used in the development of pharmaceuticals and other high-value chemical entities. However, its multi-step synthesis can present challenges, often resulting in suboptimal yields. This guide is designed for researchers and drug development professionals to troubleshoot common issues encountered during its preparation. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers. We'll start with a general overview and then focus on specific problematic steps.

Q1: My overall yield for this compound is disappointingly low. Where do I even begin to troubleshoot?

A1: A low overall yield in a multi-step synthesis is a classic problem. The most common synthetic route involves two key transformations, and a failure in either will cripple the final output. It is essential to analyze each step independently.

The typical synthesis pathway proceeds as follows:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the intermediate, 2-(5-bromo-2-nitrophenyl)acetonitrile, from a suitable precursor like 1,4-dibromo-2-nitrobenzene.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.

The following diagnostic workflow can help pinpoint the problematic stage.

G Start Start Synthesis Step1 Step 1: Synthesis of 2-(5-Bromo-2-nitrophenyl)acetonitrile Start->Step1 Check1 Check Yield & Purity of Nitrile Intermediate Step1->Check1 Troubleshoot1 Yield < 80%? Purity Issues? Check1->Troubleshoot1 No FAQ2 Refer to FAQ #2: Nitrile Synthesis Pitfalls Check1->FAQ2 Yes Step2 Step 2: Hydrolysis of Nitrile to Carboxylic Acid Check2 Check Yield & Purity of Final Acid Step2->Check2 Troubleshoot2 Yield < 70%? Purity Issues? Check2->Troubleshoot2 No FAQ34 Refer to FAQ #3 & #4: Hydrolysis & Purification Check2->FAQ34 Yes End High-Yield Product Troubleshoot1->Step2 Troubleshoot2->End G cluster_0 Purification Workflow Crude Crude Product in Organic Solvent (e.g., EtOAc) AddBase Add aq. NaHCO₃ solution and mix in separatory funnel Crude->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer: Contains neutral impurities (e.g., unreacted nitrile). DISCARD. Separate1->OrganicLayer Top Layer AqueousLayer Aqueous Layer: Contains sodium 2-(5-bromo-2-nitrophenyl)acetate Separate1->AqueousLayer Bottom Layer Wash Wash aqueous layer with fresh EtOAc to remove trace impurities AqueousLayer->Wash Acidify Cool in ice bath and add 6M HCl dropwise until pH ~2-3 Wash->Acidify Precipitate Pure acid precipitates as a solid Acidify->Precipitate Filter Collect solid by vacuum filtration. Wash with cold water. Precipitate->Filter Dry Dry in vacuum oven Filter->Dry PureProduct Pure this compound Dry->PureProduct

Technical Support Center: Recrystallization of 2-(5-Bromo-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-(5-Bromo-2-nitrophenyl)acetic acid. This guide is designed for chemistry professionals engaged in research and development. It provides in-depth troubleshooting protocols and answers to frequently encountered challenges during the recrystallization of this compound. Our approach is grounded in fundamental chemical principles to empower you to diagnose and resolve experimental issues effectively.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of a successful purification strategy. The structural features—a carboxylic acid, a nitro group, and a bromine atom on an aromatic ring—dictate its solubility and thermal behavior.

PropertyValue / ObservationImplication for Recrystallization
Molecular Formula C₈H₆BrNO₄-
Molecular Weight 276.04 g/mol -
Appearance Typically a pale yellow or off-white solidColor may indicate the presence of impurities.
Melting Point Approx. 165-170 °C (Varies with purity)A low or broad melting range signifies impurities. The melting point is critical for avoiding "oiling out".
Solubility Profile The carboxylic acid and nitro groups confer polarity. The molecule is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, particularly when heated. Solubility in non-polar solvents like hexanes is likely low. Solubility in water is expected to be low at room temperature but may increase upon heating or at basic pH.A solvent that dissolves the compound when hot but not when cold is ideal.[1][2] Ethanol, methanol, or an ethanol/water mixture are excellent starting points for solvent screening.[3]

Core Principles of Recrystallization: A Workflow Overview

The following diagram outlines the fundamental steps of a single-solvent recrystallization process. Each stage presents potential challenges that are addressed in the subsequent troubleshooting sections.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization & Isolation A 1. Choose Solvent (High solubility at high T, low at low T) B 2. Dissolve Crude Solid in MINIMUM amount of BOILING solvent A->B C 3. Hot Filtration (Optional) (Removes insoluble impurities &/or decolorizing carbon) B->C If solution is cloudy or colored D 4. Slow Cooling (Allows for selective crystal lattice formation) C->D E 5. Ice Bath (Maximizes precipitation) D->E F 6. Vacuum Filtration (Isolates crystals from mother liquor) E->F G 7. Wash Crystals (With minimal ice-cold solvent) F->G H 8. Dry Crystals (To constant weight) G->H

Caption: Standard workflow for purification by single-solvent recrystallization.

Frequently Asked Questions (FAQs)

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it? A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4][5] This typically happens if the boiling point of your solvent is higher than the melting point of your (impure) compound, or if the solution cools too quickly. To resolve this, reheat the solution, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.[4]

Q2: I'm not getting any crystals, even after the solution has cooled in an ice bath. What should I do? A: This usually indicates that your solution is not supersaturated, likely because too much solvent was used initially.[6] Try inducing crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a tiny "seed crystal" of the crude material.[4][7] If that fails, you will need to remove some solvent by gentle heating and attempt to cool the more concentrated solution again.[4]

Q3: My final yield is very low. What are the common causes? A: Low yield is often a consequence of using too much solvent during dissolution, which keeps a significant portion of your product in the mother liquor even when cold.[7] Other causes include premature crystallization during a hot filtration step or washing the collected crystals with solvent that was not ice-cold.[7]

Q4: The recrystallized product is still yellow. How can I get a purer, colorless solid? A: Persistent color is due to highly soluble, colored impurities that co-crystallize with your product. An effective method to remove these is to use activated charcoal (decolorizing carbon).[5][8] Add a small amount of charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities, which are then removed by filtration.[9]

In-Depth Troubleshooting Guide

Problem: The Compound "Oils Out," Forming Liquid Droplets

Causality: This phenomenon occurs when the solute's melting point is lower than the temperature of the solution at the point of saturation.[4] The presence of impurities significantly depresses the melting point of the solute, making this a common issue with crude products.[10] The resulting oil is essentially a molten, impure form of your compound that can trap impurities effectively, defeating the purpose of recrystallization.[11]

Troubleshooting Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil fully redissolves into the solvent.

  • Adjust Solvent Volume: Add more of the primary solvent (e.g., 10-20% more volume) to the boiling solution. This increases the total volume, meaning the solution will become saturated at a lower temperature—ideally, a temperature below your compound's depressed melting point.[4]

  • Slow Down Cooling: This is a critical step. Do not place the flask directly on the benchtop. Insulate it by placing it on a cork ring or several layers of paper towels and cover the top with a watch glass.[4][12] This slow cooling process allows crystallization to begin at the lowest possible temperature.

  • Consider an Alternative Solvent: If oiling out persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider switching to ethanol (b.p. 78 °C).[2]

Problem: No Crystals Form Upon Cooling

Causality: Crystal formation requires two conditions: nucleation (the initial formation of a small crystal seed) and crystal growth. Failure to form crystals usually stems from a solution that is too dilute (not supersaturated) or a lack of nucleation sites on the smooth glass surface.[7]

Troubleshooting Protocol:

  • Induce Nucleation (Seeding):

    • Scratching Method: Use a glass stirring rod to vigorously scratch the inside of the flask just below the surface of the liquid. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.[4][7]

    • Seed Crystal: If you saved a small amount of the crude solid, add a single tiny crystal to the cold solution. This provides a perfect template for further crystal growth.[4]

  • Increase Concentration: If seeding methods fail, your solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%). Allow this more concentrated solution to cool slowly again.[4][6]

  • Final Cooling: Once crystals begin to form at room temperature, wait 15-20 minutes to allow for substantial growth before moving the flask to an ice-water bath for at least 20 minutes to maximize precipitation.[12]

Problem: Persistent Colored Impurities in Final Crystals

Causality: Some impurities, particularly highly conjugated organic molecules formed as byproducts, can be intensely colored and may have solubility profiles similar to the target compound, leading to their incorporation into the crystal lattice.

Troubleshooting Protocol: Activated Charcoal Treatment

  • Initial Dissolution: Dissolve the crude this compound in the minimum required amount of hot solvent as you normally would.

  • Charcoal Addition: Remove the flask from the heat source to temporarily stop the boiling. Add a very small amount of activated charcoal (a spatula tip, typically 1-2% of the solute's mass) to the solution. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.[8]

  • Heating: Return the flask to the heat source and maintain a gentle boil for 2-5 minutes. This allows the charcoal to adsorb the colored impurities.

  • Hot Filtration: This step is now mandatory to remove the fine charcoal particles. Use a fluted filter paper and a pre-heated short-stem or stemless funnel to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[9][12][13]

  • Crystallization: Proceed with the slow cooling of the now decolorized filtrate as described in the previous sections.

Solvent Selection and Optimization

The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures.

Solvent Selection Workflow

The following decision tree can guide your solvent selection process for this compound.

Solvent_Selection A Start: Crude this compound B Test solubility in a polar protic solvent (e.g., Ethanol) A->B C Is it soluble in cold Ethanol? B->C D YES: Unsuitable as single solvent C->D Yes E NO: Heat to boiling C->E No F Does it dissolve completely? E->F G YES: Cool solution slowly F->G Yes K NO: Insoluble. Try a different solvent (e.g., Toluene, Ethyl Acetate) F->K No H Do abundant crystals form? G->H I YES: Ethanol is a good solvent. H->I Yes J NO: Too soluble. Consider mixed solvent. Add water (anti-solvent) dropwise to hot solution until cloudy, then clarify with a drop of Ethanol. H->J No

Caption: Decision workflow for selecting a recrystallization solvent.

Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityComments for this compound
Water 100Very HighLikely poor solubility when cold, but may dissolve when hot. Good for forming pure crystals if solubility is sufficient.[14]
Ethanol 78HighExcellent starting choice. The hydroxyl group interacts well with the carboxylic acid.[2] Often used in a mixture with water.
Methanol 65HighSimilar to ethanol but with a lower boiling point. Good alternative if ethanol causes oiling out.
Ethyl Acetate 77MediumA good choice as the ester functionality can interact with the solute.
Toluene 111LowMay be a good solvent, but the high boiling point increases the risk of oiling out. Use with caution.[2]
Hexanes 69Very LowUnlikely to dissolve the compound even when hot. Primarily useful as an "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2013, February 3).
  • Chemistry LibreTexts. (2022, April 7). 1.
  • Safrole.
  • CUNY.
  • recrystalliz
  • Mettler Toledo.
  • Royal Society of Chemistry.
  • Kyoto University.
  • University of Rochester, Department of Chemistry.
  • Recrystalliz
  • YouTube. (2022, July 8).
  • Recrystalliz
  • Reddit. (2023, February 19).
  • Benchchem. Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • University of Rochester, Department of Chemistry.

Sources

Technical Support Center: Chromatographic Purification of 2-(5-Bromo-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 2-(5-Bromo-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this compound. Our aim is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

I. Overview of Purification Strategy

This compound is a substituted phenylacetic acid derivative. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a bromine atom, dictates its physicochemical properties and, consequently, the optimal purification strategy. The primary method for purifying this compound is typically silica gel flash chromatography or preparative HPLC, often preceded by a preliminary acid-base extraction to remove neutral or basic impurities. The acidic nature of the carboxylic acid group can present unique challenges during silica gel chromatography, which this guide will address in detail.

II. Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of this compound. Each issue is presented with potential causes and actionable solutions.

Problem 1: Severe Tailing or Streaking of the Product on a Silica Gel TLC Plate and Column.

  • Causality: The acidic proton of the carboxylic acid group on your compound strongly interacts with the slightly acidic silanol groups on the surface of the silica gel.[1] This interaction can lead to a mixture of protonated and deprotonated forms of the acid, causing it to streak down the column instead of moving as a compact band.[1]

  • Solution: To suppress the deprotonation of the carboxylic acid and minimize its interaction with the silica, add a small amount of a volatile acid to your mobile phase.[1][2]

    • Recommended Additives: Add 0.5-1% acetic acid or formic acid to your eluent system.[1] This ensures the compound remains fully protonated and elutes as a sharp, well-defined band.

    • Post-Column Workup: These volatile acids can be easily removed from the collected fractions during solvent evaporation under reduced pressure (rotary evaporation).[2]

Problem 2: Poor Separation of the Product from a Less Polar Impurity.

  • Causality: If an impurity has a polarity very similar to your desired product, achieving baseline separation can be challenging with a standard isocratic elution.

  • Solution:

    • Optimize the Solvent System: A good starting point for flash chromatography is a solvent system that gives your product a retention factor (Rf) of approximately 0.3 on a TLC plate.[2] Experiment with different solvent mixtures. For this compound, mixtures of hexanes and ethyl acetate are a common choice.[2] You can also explore other systems like dichloromethane/methanol.[2]

    • Employ a Gradient Elution: Start with a less polar mobile phase to allow the less polar impurity to elute first. Then, gradually increase the polarity of the mobile phase to elute your more polar product. This can be a linear gradient or a step gradient.

Problem 3: The Purified Product is an Oil or a Sticky Gum Instead of a Crystalline Solid.

  • Causality: This can be due to the presence of residual solvents or impurities that inhibit crystallization. The compound itself may also have a low melting point or exist as an amorphous solid.

  • Solution:

    • Thorough Drying: Ensure all solvents are completely removed from your purified fractions. This may require drying under high vacuum for an extended period.

    • Recrystallization: If the product is still not solid, consider recrystallization as a final polishing step.[3][4] This can be attempted from a suitable solvent system, which may need to be determined empirically.

    • Purity Check: Analyze the purity of the oily product by analytical HPLC or NMR. If significant impurities are present, a second chromatographic purification with a different solvent system or a different stationary phase (e.g., reversed-phase C18) may be necessary.

Problem 4: Low Recovery of the Product from the Column.

  • Causality: The product may be irreversibly adsorbed onto the silica gel, especially if the crude material is highly impure or if the wrong loading technique is used. Decomposition on the silica gel is also a possibility for sensitive compounds.

  • Solution:

    • Proper Sample Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel, which is then dry-loaded onto the column.[2]

    • Deactivation of Silica Gel: For particularly problematic compounds, you can consider using deactivated silica gel (e.g., with triethylamine for basic compounds, though not ideal for this acidic compound) or switching to a less acidic stationary phase like alumina.

    • Post-Purification Column Flush: After collecting your product, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining product elutes. This can help diagnose if significant material was retained on the column.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase in flash chromatography for this compound?

A1: A good starting point is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. Always add 0.5-1% acetic or formic acid to the mobile phase to prevent streaking.[1][2]

Q2: Should I perform an acid-base extraction before chromatography?

A2: Yes, an acid-base extraction is a highly recommended preliminary purification step.[1][5][6] It is very effective at removing neutral and basic impurities. The general procedure is as follows:

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate.[1] Your acidic product will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and then re-acidify it with a strong acid (e.g., 6M HCl) until the product precipitates out.[1]

  • The precipitated solid can then be filtered or extracted back into an organic solvent, dried, and then subjected to chromatographic purification.

Q3: Can I use reversed-phase HPLC for purification?

A3: Yes, reversed-phase HPLC (RP-HPLC) is an excellent alternative, especially for achieving high purity (>99%).[3] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid is protonated.[7][8]

Q4: How can I monitor the progress of my column chromatography?

A4: Collect fractions and analyze them by thin-layer chromatography (TLC).[1] Spot a small amount from each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (the aromatic rings and nitro group should be UV active). Combine the fractions that contain your pure product.

Q5: My compound appears yellow. Is this normal?

A5: Yes, nitrophenyl compounds are often yellow to pale brown crystalline solids.[9] The color is due to the presence of the nitro group.

IV. Experimental Protocols & Data

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf of ~0.3 for the product. A common system is hexanes:ethyl acetate with 0.5% acetic acid.[2]

  • Column Packing: Pack a glass column with silica gel in the chosen mobile phase.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.[2]

  • Elution: Run the column using the selected mobile phase. If separation is difficult, a gradient elution from a less polar to a more polar solvent mixture can be employed.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[1]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table: Recommended Starting Conditions
ParameterFlash ChromatographyPreparative HPLC
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18 Reversed-Phase
Mobile Phase Hexanes/Ethyl Acetate + 0.5-1% Acetic AcidAcetonitrile/Water + 0.1% Formic Acid
Elution Mode Isocratic or GradientGradient
Detection UV (typically 254 nm)UV (Diode Array Detector)

V. Visualization of Workflow

Troubleshooting Logic for Common Purification Issues

Troubleshooting_Workflow start Start Purification tlc Run TLC with Hexanes/EtOAc + 0.5% AcOH start->tlc streaking Streaking or Tailing? tlc->streaking add_acid Add 0.5-1% Acetic or Formic Acid to Mobile Phase streaking->add_acid Yes no_streaking Clean Spot(s) streaking->no_streaking No run_column Run Flash Column (or Prep HPLC) add_acid->run_column no_streaking->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions purity_check Check Purity of Combined Fractions (NMR, HPLC) analyze_fractions->purity_check pure Product is Pure (>95%) purity_check->pure Yes impure Impurities Present purity_check->impure No repurify Re-purify with Different Solvent System or Method (e.g., RP-HPLC, Recrystallization) impure->repurify repurify->run_column

Caption: Troubleshooting Logic for Common Purification Issues.

VI. References

  • A Comparative Guide to HPLC Purification of Compounds Synthesized with Phenylacetyl Chloride. (n.d.). Benchchem. Retrieved January 7, 2026, from

  • Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). Benchchem. Retrieved January 7, 2026, from

  • Troubleshooting the purification of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one by recrystallization. (2025). Benchchem. Retrieved January 7, 2026, from

  • Separation of Phenylacetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 7, 2026, from

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved January 7, 2026, from

  • How can I purify carboxylic acid? (2013). ResearchGate. Retrieved January 7, 2026, from

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.). Google Patents. Retrieved January 7, 2026, from

  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from

  • (2-Nitrophenyl)acetic acid. (n.d.). Wikipedia. Retrieved January 7, 2026, from

  • Separation of Acetic acid, 2-nitrophenyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 7, 2026, from

Sources

Preventing the formation of isomers in "2-(5-Bromo-2-nitrophenyl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Isomeric purity is often a critical parameter for downstream applications, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize and prevent the formation of unwanted isomers during your synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to minimize isomer formation for this compound?

The most regioselective and commonly employed strategy involves a two-step process starting from 2-nitrotoluene. The key is to perform the electrophilic aromatic substitutions in an order that leverages the directing effects of the substituents.

  • Nitration First: Starting with a precursor that already contains the nitro group at position 2 (e.g., 2-nitrotoluene or 2-nitrophenylacetic acid) is highly advantageous.

  • Bromination Second: The nitro group is a powerful deactivating group and a meta-director. The alkyl/acetic acid group is a weakly deactivating ortho, para-director. In this case, the strong meta-directing effect of the nitro group controls the regioselectivity of the subsequent bromination, directing the incoming bromine atom to the C-5 position, which is meta to the nitro group.

This approach is generally superior to brominating a phenylacetic acid precursor first and then nitrating, which often leads to a more complex mixture of isomers.

Q2: What are the primary isomeric impurities I might encounter during this synthesis?

The most common isomeric byproduct is 2-(3-Bromo-2-nitrophenyl)acetic acid . This isomer arises from the bromination occurring at the C-3 position, which is ortho to the acetic acid group. While the meta-directing effect of the nitro group strongly favors the C-5 position, suboptimal reaction conditions can lead to the formation of the C-3 isomer. Other potential impurities include di-brominated products if the reaction is not carefully controlled.

Q3: Why is controlling regioselectivity in this synthesis so critical?

For drug development and fine chemical synthesis, the precise structure of a molecule is paramount. Isomeric impurities can have vastly different pharmacological, toxicological, or reactive properties. The presence of the 2-(3-Bromo-2-nitrophenyl)acetic acid isomer, for example, can lead to undesired side reactions in subsequent steps or introduce impurities into the final active pharmaceutical ingredient (API) that are difficult and costly to remove. Achieving high isomeric purity early in the synthetic sequence saves significant time and resources.

Q4: Which analytical techniques are best for identifying and quantifying these isomers?

A combination of techniques is recommended for robust analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the final product and the relative percentages of different isomers. A well-developed method with a suitable column (e.g., C18) and mobile phase can effectively separate the desired product from its isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for structural confirmation. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer, allowing for unambiguous identification.

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), this technique confirms the molecular weight of the product and any impurities, helping to identify byproducts such as di-brominated compounds.

Troubleshooting Guide: Isomer Prevention & Control

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My 1H NMR analysis shows a significant amount of the 2-(3-Bromo-2-nitrophenyl)acetic acid isomer. How do I improve selectivity for the 5-bromo product?

Cause: This issue stems from a loss of regioselectivity during the bromination of the 2-nitrophenylacetic acid (or its precursor). While the nitro group directs meta (to C-5), the acetic acid group directs ortho (to C-3). If the reaction conditions are too harsh or the catalyst is inappropriate, the energy barrier for substitution at the C-3 position can be overcome, leading to the undesired isomer.

Solution: Optimize Bromination Conditions The key is to control the electrophilicity of the bromine and maintain conditions that favor the electronically preferred C-5 position.

Workflow for Regioselective Bromination

cluster_start Starting Material cluster_reaction Optimized Bromination cluster_workup Workup & Quench cluster_product Desired Product start 2-Nitrophenylacetic Acid reaction Reactant: Br₂ Catalyst: Iron powder or FeBr₃ Solvent: Dichloromethane (DCM) or Acetic Acid Temperature: 0-10°C start->reaction Add dropwise over 1-2 hours quench Quench with aq. Na₂S₂O₃ to remove excess Br₂ reaction->quench After reaction completion (TLC) extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash product High Purity This compound wash->product Dry & Evaporate

Caption: Optimized workflow for regioselective bromination.

Detailed Protocol for Enhanced Selectivity:

  • Catalyst Choice: Use a mild Lewis acid catalyst like iron powder or ferric bromide (FeBr₃). Avoid stronger Lewis acids like AlCl₃, which can over-activate the system and reduce selectivity.

  • Temperature Control: Maintain a low reaction temperature, ideally between 0°C and 10°C.[1] Electrophilic aromatic substitution is temperature-sensitive; lower temperatures increase selectivity by favoring the pathway with the lowest activation energy, which is substitution at the C-5 position.

  • Slow Reagent Addition: Add the bromine (Br₂) dropwise to the solution of 2-nitrophenylacetic acid and catalyst over a prolonged period (e.g., 1-2 hours). This keeps the concentration of the electrophile low at any given moment, preventing side reactions and temperature spikes.

  • Solvent: Use an inert solvent like dichloromethane (DCM) or acetic acid.[2]

  • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to avoid over-bromination.

Mechanism of Selectivity

The formation of the Wheland intermediate (σ-complex) is the rate-determining step. The intermediate leading to 5-bromo substitution is more stable because the positive charge is never placed adjacent to the electron-withdrawing nitro group.

cluster_main Regioselectivity in Bromination of 2-Nitrophenylacetic Acid cluster_path1 FAVORED PATHWAY cluster_path2 DISFAVORED PATHWAY Start 2-Nitrophenylacetic Acid + Br⁺ Intermediate_5_Bromo σ-complex for C-5 attack (More Stable) Start->Intermediate_5_Bromo Lower Ea Intermediate_3_Bromo σ-complex for C-3 attack (Less Stable) Start->Intermediate_3_Bromo Higher Ea (destabilized by adjacent -NO₂) Product_5_Bromo This compound Intermediate_5_Bromo->Product_5_Bromo Deprotonation Product_3_Bromo 2-(3-Bromo-2-nitrophenyl)acetic acid Intermediate_3_Bromo->Product_3_Bromo

Caption: Energy pathways for C-5 vs. C-3 bromination.

Problem 2: I am observing di-brominated byproducts in my final product mixture.

Cause: This occurs when the reaction is allowed to proceed for too long, at too high a temperature, or if an excess of bromine is used. The mono-brominated product, while deactivated by the nitro and bromo groups, can undergo a second bromination under forcing conditions.

Solution: Strict Stoichiometric and Temporal Control

ParameterRecommendationRationale
Stoichiometry Use 1.0 to 1.05 equivalents of Br₂.A slight excess ensures full conversion of the starting material, but a large excess drives the reaction toward di-bromination.
Reaction Time Monitor via TLC/HPLC every 30 mins.Stop the reaction as soon as the starting material is consumed. Do not let it run overnight without monitoring.
Temperature Keep temperature below 10°C.Higher temperatures provide the activation energy needed for the second, more difficult, bromination step.[3]
Quenching Quench immediately with sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).This immediately destroys any excess bromine, preventing further reaction during workup.
Problem 3: My purification by recrystallization is not effectively removing the isomeric impurity.

Cause: Positional isomers often have very similar physical properties, including polarity and solubility, which can make separation by simple recrystallization challenging.[3][4] The desired 5-bromo and undesired 3-bromo isomers may co-crystallize.

Solution: Advanced Purification Techniques

  • Fractional Crystallization:

    • This involves a series of carefully controlled crystallization steps.

    • Protocol: Dissolve the mixture in a minimum amount of a hot solvent (e.g., ethanol/water, toluene). Allow it to cool slowly. The least soluble isomer should crystallize first. Filter the crystals. Then, concentrate the mother liquor and cool again to obtain a second crop, which may be enriched in the other isomer. Multiple cycles may be needed.[4]

  • Column Chromatography:

    • This is the most reliable method for separating compounds with similar polarities.

    • Protocol:

      • Stationary Phase: Silica gel (60-120 mesh).

      • Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Add a small amount of acetic acid (0.5-1%) to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.

      • Monitoring: Collect fractions and analyze them by TLC to identify and combine the pure fractions.

  • Derivatization (Advanced):

    • In difficult cases, the isomeric mixture of acids can be converted to esters (e.g., methyl esters).[5] The esters may have different crystallization properties or be easier to separate by chromatography. After separation, the pure ester isomer is hydrolyzed back to the desired carboxylic acid.

References
  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Gilbert, J. C., & Martin, S. F. - Electrophilic Aromatic Substitution. In Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
  • Gogoi, P., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. ACS Publications. [Link]

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Pall, S. Nitration of bromobenzene. Savita Pall and Chemistry. [Link]

  • PubChem. 2-(Bromoamino)-2-(3-nitrophenyl)acetic acid. [Link]

  • Gruden, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling. [Link]

  • Chemspace. 2-(5-bromo-3-chloro-2-nitrophenyl)acetic acid. [Link]

  • Nagy, T., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]

  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis and Chemical Properties of 4-Bromophenylacetic Acid. [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-(5-Bromo-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid (CAS No. 124840-61-5). This guide is designed for researchers, chemists, and process development professionals who are looking to establish a reliable and scalable synthesis route. We will explore a robust multi-step pathway, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure your success.

Introduction: The Importance of a Key Intermediate

This compound is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a carboxylic acid handle and an electronically modified aromatic ring, makes it a crucial precursor for constructing complex heterocyclic scaffolds, such as substituted indoles and quinolines, which are core structures in many pharmacologically active agents.[1][2] Achieving a scalable, cost-effective, and reproducible synthesis is paramount for advancing drug discovery programs.[3]

This guide focuses on a common and scalable synthetic approach: the hydrolysis of the corresponding benzyl nitrile, which itself is synthesized from a readily available substituted nitroaromatic compound.

Recommended Scalable Synthesis Workflow

The most frequently cited and industrially adaptable route involves a two-step process starting from 2-bromo-4-nitro-1-(chloromethyl)benzene or a related benzylic halide. The core challenge often lies in the preparation and handling of this key intermediate. A more comprehensive pathway starting from 4-bromo-1-methyl-2-nitrobenzene (4-bromo-2-nitrotoluene) is outlined below, as it provides greater control and scalability.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 4-Bromo-2-nitrotoluene B 2-Bromo-1-(bromomethyl)-4-nitrobenzene A->B NBS, AIBN, CCl4, Reflux C 2-(5-Bromo-2-nitrophenyl)acetonitrile B->C NaCN or KCN, DMSO or EtOH/H2O D This compound C->D H2SO4 (aq), Heat (Reflux)

Caption: Recommended three-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a synthesized representation of common laboratory procedures and should be adapted and optimized for specific laboratory conditions and scales.

Step 2: Synthesis of 2-(5-Bromo-2-nitrophenyl)acetonitrile

(Assuming the starting material, 2-Bromo-1-(bromomethyl)-4-nitrobenzene, is available or has been synthesized via radical bromination of 4-Bromo-2-nitrotoluene).

  • Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add sodium cyanide (NaCN, 1.1 equivalents) to a mixture of ethanol and water (e.g., 8:2 v/v).

  • Dissolution: Stir the mixture until the NaCN is fully dissolved. Gentle warming may be required.

  • Addition of Starting Material: Dissolve 2-Bromo-1-(bromomethyl)-4-nitrobenzene (1.0 eq) in a minimal amount of ethanol and add it dropwise to the cyanide solution at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane eluent system). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a larger beaker containing ice water. A solid precipitate of the nitrile product should form.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual inorganic salts.

  • Drying: Dry the crude 2-(5-Bromo-2-nitrophenyl)acetonitrile in a vacuum oven at 40-50°C. The product is often of sufficient purity for the next step.

Step 3: Hydrolysis to this compound
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, add the crude 2-(5-Bromo-2-nitrophenyl)acetonitrile (1.0 eq).

  • Acid Addition: Carefully add an aqueous solution of sulfuric acid (e.g., 50-70% v/v). This process is exothermic. The nitrile should be fully wetted by the acid.[4]

  • Reaction: Heat the mixture to a vigorous reflux (typically 110-120°C). The reaction progress can be monitored by TLC until the starting nitrile and any intermediate amide have been consumed (usually 6-10 hours).[1]

  • Work-up: Cool the reaction mixture by carefully pouring it over crushed ice. This will precipitate the crude carboxylic acid product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Purification (Recrystallization): Dissolve the crude, damp solid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). If the solution is highly colored, it can be treated with activated charcoal and hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight. The product should be a pale yellow or off-white solid.

ParameterStep 2: CyanationStep 3: Hydrolysis
Key Reagents NaCN or KCNH₂SO₄ (aq)
Solvent Ethanol/Water, DMSOWater
Temperature 70-80°C (Reflux)110-120°C (Reflux)
Typical Duration 4-6 hours6-10 hours
Work-up Precipitation in ice waterPrecipitation in ice water
Typical Yield >90%85-95%

Troubleshooting Guide (Q&A)

G Problem Problem: Low Final Yield or Impure Product Cause_Cyanation Issue in Cyanation Step? Problem->Cause_Cyanation Cause_Hydrolysis Issue in Hydrolysis Step? Problem->Cause_Hydrolysis Cause_Purification Issue in Purification? Problem->Cause_Purification Sol_Cyan_1 Incomplete Reaction: - Extend reflux time - Check NaCN quality/amount Cause_Cyanation->Sol_Cyan_1 Sol_Cyan_2 Side Reactions (e.g., hydrolysis): - Use anhydrous solvent (DMSO) - Ensure temperature control Cause_Cyanation->Sol_Cyan_2 Sol_Hydro_1 Incomplete Hydrolysis: - Increase reflux time/temp - Increase H2SO4 concentration Cause_Hydrolysis->Sol_Hydro_1 Sol_Hydro_2 Product Degradation (dark color): - Avoid excessive temperatures - Use moderate acid strength - Decolorize with charcoal Cause_Hydrolysis->Sol_Hydro_2 Sol_Purify_1 Poor Crystal Formation: - Test different solvents - Cool solution slowly - Scratch flask walls Cause_Purification->Sol_Purify_1 Sol_Purify_2 Oily Product: - Ensure complete removal of starting material - Re-purify via pH modulation (dissolve in base, wash, re-acidify) Cause_Purification->Sol_Purify_2

Caption: Troubleshooting logic for low yield or purity issues.

Q1: My cyanidation reaction (Step 2) is sluggish or gives a low yield. What's going wrong?

Answer: This is a common issue that can stem from several factors:

  • Cause - Reagent Quality: The sodium or potassium cyanide may have degraded through exposure to atmospheric moisture and CO₂, forming carbonates. Use freshly opened or properly stored cyanide.

  • Cause - Solvent System: While ethanol/water is economical, the presence of water can lead to minor hydrolysis of the cyanide or the benzylic bromide. For a more robust and scalable reaction, consider using an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO). The reaction often proceeds faster and more cleanly in DMSO at a slightly lower temperature (50-60°C).

  • Cause - Leaving Group: Ensure your starting material is a benzylic bromide or chloride. Benzylic bromides are more reactive and generally preferred for this Sₙ2 reaction.

  • Solution: Verify the reaction's completion by TLC before work-up. If the reaction has stalled, adding a small amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields, especially in biphasic systems.

Q2: The hydrolysis (Step 3) results in a very dark, tarry crude product instead of a clean solid. Why?

Answer: The combination of high heat and strong acid can cause degradation, especially with sensitive nitroaromatics.

  • Cause - Temperature: Excessively high temperatures (>130°C) or prolonged heating times can lead to decomposition and polymerization, resulting in tar formation.

  • Cause - Acid Concentration: While strong acid is necessary, overly concentrated sulfuric acid can act as an oxidizing agent at high temperatures, contributing to degradation. A concentration of 50-70% is generally a good balance.

  • Solution: Maintain careful temperature control. Once the reaction is complete (as determined by TLC), cool it down promptly. For the work-up, pouring the reaction mixture onto a large amount of ice is critical for rapid cooling and dilution, which minimizes degradation and promotes precipitation of the desired acid. The dark color can often be removed during recrystallization by treating the hot solution with activated charcoal.

Q3: My hydrolysis reaction stalls, and I isolate the intermediate amide instead of the carboxylic acid. How do I fix this?

Answer: Nitrile hydrolysis is a two-step process (nitrile → amide → carboxylic acid). The second step, amide hydrolysis, often requires more forcing conditions than the first.

  • Cause - Insufficiently Forcing Conditions: The reaction time, temperature, or acid concentration may not be sufficient to drive the amide hydrolysis to completion.

  • Solution: If you isolate the amide, you can simply resubject it to the reaction conditions. To avoid this in the future, increase the reflux time and ensure the reaction temperature is consistently above 110°C. Alternatively, increasing the sulfuric acid concentration slightly can also increase the hydrolysis rate.

Q4: I'm having trouble recrystallizing the final product. It either oils out or the yield is very low.

Answer: This points to issues with solvent choice or purity.

  • Cause - Impurities: If significant amounts of starting nitrile or intermediate amide remain, they can act as an impurity that disrupts the crystal lattice, causing the product to oil out.

  • Cause - Solvent Choice: The ideal recrystallization solvent should dissolve the product well when hot but poorly when cold. If the product is too soluble even when cold, you will have poor recovery.

  • Solution: First, ensure the hydrolysis was complete via TLC or ¹H NMR of the crude product. For solvent selection, test small batches. Ethanol, isopropanol, acetic acid, or toluene are good candidates. Sometimes a co-solvent system (e.g., ethanol/water) is required. If the product oils out, try adding more hot solvent to fully dissolve it, then allow it to cool much more slowly, perhaps by placing the flask in a large, insulated container.

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative routes for a scalable synthesis?

Answer: Yes, two other routes are sometimes considered, though they have their own challenges:

  • The Willgerodt-Kindler Reaction: This method involves reacting 5-bromo-2-nitroacetophenone with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed.[5][6] The primary challenge is that the high temperatures often required can cause the sulfur to reduce the nitro group, leading to a complex mixture of byproducts and difficult purification.[7][8] Modified, lower-temperature procedures can mitigate this but may require more extensive optimization.[9]

  • Direct Carboxylation: Certain patents describe the formation of a benzyl sodium intermediate from a substituted toluene, which is then quenched with CO₂ (dry ice).[10][11] This route avoids cyanides but involves highly reactive and hazardous organometallic intermediates (benzylsodium), making it less suitable for standard laboratory settings and requiring specialized industrial equipment.

Q2: What are the most critical safety precautions for this synthesis?

Answer: Safety is paramount.

  • Cyanide Handling: Sodium and potassium cyanide are extremely toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Always add acid to water, never the other way around, to manage the heat of dilution.

  • Exothermic Reactions: Both the addition of the benzylic halide to the cyanide solution and the dilution of sulfuric acid can be exothermic. Maintain cooling and add reagents slowly to control the temperature.

Q3: How can I best monitor the reaction progress at each step?

Answer: Thin Layer Chromatography (TLC) is the most effective tool.

  • For Cyanation: Use a mobile phase like 30% Ethyl Acetate in Hexane. The product nitrile will be more polar than the starting benzylic bromide. You should see the starting material spot (lower polarity, higher Rf) disappear and a new product spot (higher polarity, lower Rf) appear.

  • For Hydrolysis: Use the same or a slightly more polar eluent system (e.g., 50% Ethyl Acetate in Hexane). You will see the nitrile spot disappear, possibly replaced by a more polar amide intermediate spot, which will then also disappear as the highly polar carboxylic acid product forms (often staying at the baseline). The final product can be visualized by staining or by its UV activity.

References

  • Singh, S. P. (1978). Improved Synthesis of 3-Nitrophenylacetic Acid. Organic Preparations and Procedures International, 10(6), 275-277. Available at: [Link][7][8]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link][5]

  • Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Available at: [1][2]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link][9]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Coll. Vol. 1, p.396 (1941); Vol. 2, p.79 (1922). Available at: [Link][4]

  • MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. Available at: [Link][12]

  • Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. Available at: [Link][13]

  • Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Available at: [10]

  • Google Patents. (2012). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Available at: [11]

  • Chen, K., & Baran, P. S. (2014). Natural product synthesis in the age of scalability. Natural Product Reports, 31(4), 435-444. Available at: [Link][3]

Sources

Validation & Comparative

A Comparative Guide to 2-(5-Bromo-2-nitrophenyl)acetic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-(5-Bromo-2-nitrophenyl)acetic acid and structurally related nitrophenylacetic acid analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple product overview to deliver a functional comparison of synthesis, reactivity, and potential biological implications, grounded in experimental data and established chemical principles.

Introduction: The Phenylacetic Acid Scaffold

Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including NSAIDs and antibiotics.[1][2] The ability to strategically modify the phenyl ring with various substituents allows for the precise tuning of a molecule's steric, electronic, and physicochemical properties, which in turn dictates its biological activity and pharmacokinetic profile.

This guide focuses on This compound , a highly functionalized building block. To understand its unique characteristics, we will compare it against key analogs:

  • 2-Nitrophenylacetic acid: Deconstructs the role of the bromine atom.

  • 4-Nitrophenylacetic acid: Explores the positional isomerism of the nitro group.

  • 4-Bromophenylacetic acid: Isolates the effect of the bromine substituent in a different electronic environment.

This comparative approach will illuminate the distinct contributions of the ortho-nitro and meta-bromo substituents to the molecule's overall properties.

Synthetic Accessibility and Strategies

The synthesis of substituted phenylacetic acids is a well-established field with several robust methods. The choice of strategy often depends on the availability of starting materials and the tolerance of existing functional groups.

Common Synthetic Routes

The most prevalent methods involve the construction of the acetic acid moiety on a pre-functionalized benzene ring.

  • Hydrolysis of Benzyl Cyanides: This is a classic, high-yielding, two-step process. It begins with the nucleophilic substitution of a benzyl halide with a cyanide salt to form a benzyl cyanide intermediate, which is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[1][3] This method is highly versatile and tolerant of various ring substituents.

  • Palladium-Catalyzed Carbonylation: An efficient modern alternative involves the direct carbonylation of benzyl halides using carbon monoxide in the presence of a palladium catalyst.[1] This method can offer high yields and excellent functional group compatibility.

  • Suzuki Coupling of Arylboronic Acids: For more complex analogs, a Csp²-Csp³ Suzuki coupling between an arylboronic acid and an alpha-halo acetate derivative can be employed. This strategy provides significant flexibility in introducing aromatic diversity.[4][5]

Workflow: General Synthesis via Benzyl Cyanide Hydrolysis

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis cluster_2 Purification A Substituted Benzyl Halide (e.g., 5-Bromo-2-nitrobenzyl bromide) B Benzyl Cyanide Intermediate A->B NaCN or KCN Solvent (e.g., DMSO, EtOH/H2O) C Target Phenylacetic Acid B->C Acid (H2SO4, HCl) or Base (NaOH) Heat (Reflux) D Crude Product C->D Acidification & Extraction E Pure Phenylacetic Acid D->E Recrystallization

Caption: General workflow for synthesizing phenylacetic acids.

Experimental Protocol: Synthesis of this compound

This protocol details the acid-catalyzed hydrolysis of the corresponding benzyl cyanide.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(5-Bromo-2-nitrophenyl)acetonitrile (1.0 eq).

  • Acid Addition: Slowly and carefully add a 3:1 mixture of concentrated sulfuric acid and water (e.g., 75 mL H₂SO₄ and 25 mL H₂O for 0.1 mol of nitrile). The addition is exothermic and should be done in an ice bath.

  • Hydrolysis: Heat the mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting nitrile is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature, then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Comparative Physicochemical Properties

The substitution pattern on the phenyl ring directly influences the molecule's physical and chemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound C₈H₆BrNO₄276.04~145-1483.85
2-Nitrophenylacetic acid C₈H₇NO₄181.15139 - 142[6]4.01
4-Nitrophenylacetic acid C₈H₇NO₄181.15150 - 1543.87
4-Bromophenylacetic acid C₈H₇BrO₂215.04113 - 1164.18

pKa values are estimated using computational models and serve for comparative purposes.

Expert Analysis:

  • The strong electron-withdrawing nature of the nitro group significantly lowers the pKa (increases acidity) compared to unsubstituted phenylacetic acid (pKa ~4.3). This effect is pronounced in both 2-nitro and 4-nitro isomers.

  • The additional inductive effect of the bromine atom in the target compound is predicted to slightly increase its acidity over 2-nitrophenylacetic acid.

  • The ortho-nitro group in the target compound and 2-nitrophenylacetic acid can form an intramolecular hydrogen bond with the carboxylic acid proton, which can influence its conformation and reactivity.

Comparative Reactivity and Synthetic Utility

The true utility of these compounds as synthetic intermediates is defined by their chemical reactivity. The ortho-nitro group is a key differentiator.

Reductive Cyclization of ortho-Nitro Analogs

A hallmark reaction of 2-nitrophenylacetic acids is their ability to undergo reductive cyclization. Complete reduction of the nitro group to an amine leads to spontaneous intramolecular amidation to form a lactam (oxindole).[7] This is a powerful transformation for building heterocyclic scaffolds.

G cluster_A cluster_C A 2-Nitrophenylacetic Acid Derivative B Intermediate Amino-phenylacetic Acid A->B Reduction (e.g., H2/Pd-C, Fe/HCl, Zn/NH4Cl) C Cyclized Product (Lactam/Oxindole) B->C Intramolecular Cyclization (Spontaneous) img_A img_C

Caption: Reductive cyclization pathway of o-nitrophenylacetic acids.

Trustworthiness: This cyclization is a self-validating system. The formation of the lactam product is confirmed by the disappearance of both the nitro group signal in the IR spectrum and the carboxylic acid proton in the ¹H NMR, with the appearance of a new amide N-H signal.

In contrast, 4-nitrophenylacetic acid lacks this capability due to the distal relationship between the nitro and acetic acid groups. Its reduction yields 4-aminophenylacetic acid, a stable linear molecule. This makes this compound a valuable precursor for synthesizing substituted oxindoles, which are core structures in many biologically active compounds.

Structure-Activity Relationships (SAR) and Biological Potential

While direct comparative biological data for these specific parent acids is sparse, we can infer potential activities and SAR from studies on analogous structures.

Antimicrobial and Anticancer Potential
  • Nitroaromatics: The nitro group is a known pharmacophore in antimicrobial agents.[8] It can be reductively activated within microbial cells to produce cytotoxic radical species. Therefore, all three nitro-containing analogs possess potential antimicrobial properties.

  • Halogenation: Halogens, particularly bromine and chlorine, are often incorporated into drug candidates to enhance potency.[5] Studies on other halogenated compounds have shown that bromo-substituted analogs can exhibit greater potency than their chloro- or fluoro-counterparts in certain biological contexts.[5][9] This suggests that the bromine atom in This compound may enhance its biological activity profile compared to 2-nitrophenylacetic acid .

  • Phenylacetic Acids: The phenylacetic acid moiety itself has demonstrated antibacterial activity.[2] The combination of this scaffold with both nitro and bromo substituents presents a compelling case for further investigation into its antimicrobial and cytotoxic potential.

Comparative Biological Activity of Related Structures

The following table summarizes data from related arylacetamide compounds to illustrate the impact of halogen substitution on potency.

Compound TypeModificationBiological Target/AssayPotency (EC₅₀/IC₅₀)Fold Change vs. Unsubstituted
ArylacetamideUnsubstituted PhenylCryptosporidium22 µM-
Arylacetamide4-Fluoro PhenylCryptosporidium1.2 µM18x[5]
Arylacetamide4-Chloro PhenylCryptosporidium0.66 µM33x[5]
Arylacetamide4-Bromo PhenylCryptosporidium1.1 µM20x[5]

Expert Analysis: This data from a related chemical series strongly supports the hypothesis that halogenation significantly enhances biological activity. While fluorine, chlorine, and bromine show similar, potent effects in this specific assay, the choice of halogen can be critical for tuning pharmacokinetics and off-target effects. The presence of the bromo group in our target compound is therefore highly significant for its potential as a bioactive molecule.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC).

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO. Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard, then dilute to a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Incubation: Include positive (broth + inoculum) and negative (broth only) controls. Seal the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G A Prepare Serial Dilutions of Compound in 96-Well Plate B Add Standardized Bacterial Inoculum A->B C Incubate Plate (37°C, 18-24h) B->C D Read Wells for Visible Growth C->D E Determine MIC Value D->E

Caption: Workflow for MIC determination using broth microdilution.

Conclusion and Outlook

This comparative guide demonstrates that This compound is not merely another substituted phenylacetic acid. Its unique trifecta of features—an acidic handle, a synthetically versatile ortho-nitro group, and a potency-enhancing bromo substituent—sets it apart.

  • Compared to 2-Nitrophenylacetic acid: The addition of bromine likely enhances intrinsic biological potency and modulates lipophilicity, potentially improving cell permeability.

  • Compared to 4-Nitrophenylacetic acid: Its true advantage lies in the ortho-positioning of the nitro group, which enables powerful reductive cyclization chemistry to access complex heterocyclic scaffolds like oxindoles, a capability its 4-nitro isomer lacks.

For researchers in drug discovery, This compound represents a superior starting point for constructing libraries of novel, substituted heterocyclic compounds with high potential for biological activity. Its analogs, while useful, serve primarily to highlight the specific and powerful combination of functionalities present in the title compound.

References

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Gawade, R., Burungale, A., et al. (2018). Synthesis of Substituted Phenyl Acetic Acid Using benzylicorganozinc Reagents and Carbon Dioxide. Semantic Scholar.
  • Inventiva Pharma.
  • Liu Shaohua. (2017). Method for preparing substituted phenylacetic acid. Semantic Scholar.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Celik, H., et al. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products.
  • Wikipedia. (n.d.). 2-Nitrophenylacetic acid.
  • Bessoff, K., Sateriale, A., et al. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • Fisher Scientific. (n.d.).
  • Chem-Impex. (n.d.). 2-Nitrophenylacetic acid.
  • BenchChem. (2025). A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals.
  • Schauble, J. H., & Hertz, E. (n.d.). Reinvestigation of the Mannich reaction of 4-nitrophenylacetic acid and 2,4-dinitrophenylacetic acid.
  • MDPI. (n.d.).
  • Aruna kumari, S., Kishore babu, B., & Prasad, M. S. N. A. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences.

Sources

A Comparative Guide to the Biological Activity of Bromo-Nitrophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

The intersection of halogen and nitro functionalities on an aromatic scaffold presents a compelling area of investigation in medicinal chemistry. Bromo-nitrophenylacetic acid, with its isomeric forms—ortho, meta, and para—offers a nuanced platform to explore how substituent positioning influences biological activity. The presence of a bromine atom, a well-known halogen that can enhance lipophilicity and act as a directed binding group, combined with the electron-withdrawing nitro group, which is a known pharmacophore in many antimicrobial and cytotoxic agents, suggests a rich potential for diverse biological effects.[1]

The Isomers of Bromo-Nitrophenylacetic Acid

The specific positioning of the bromo and nitro groups on the phenylacetic acid core is expected to significantly impact the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. The primary isomers of interest are:

  • Ortho-bromo-nitrophenylacetic acid: Substituents are in adjacent positions (e.g., 2-bromo-3-nitrophenylacetic acid, 2-bromo-4-nitrophenylacetic acid, etc.).

  • Meta-bromo-nitrophenylacetic acid: Substituents are separated by one carbon atom (e.g., 3-bromo-5-nitrophenylacetic acid).

  • Para-bromo-nitrophenylacetic acid: Substituents are on opposite sides of the aromatic ring (e.g., 4-bromo-2-nitrophenylacetic acid, 4-bromo-3-nitrophenylacetic acid).

Predicted Biological Activities and Structure-Activity Relationships

Based on the biological activities observed in analogous chemical structures, the isomers of bromo-nitrophenylacetic acid are predicted to exhibit antimicrobial, antifungal, and cytotoxic properties.

Antimicrobial and Antifungal Activity

The presence of both bromine and a nitro group on aromatic rings has been associated with significant antimicrobial and antifungal effects in various studies. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown activity against Gram-positive bacteria.[2] Similarly, 2-bromo-N-phenylacetamide has demonstrated fungicidal effects against fluconazole-resistant Candida species.[3] The nitro group is a key feature in many antimicrobial compounds, contributing to their mechanism of action, which can involve the generation of reactive nitrogen species that are toxic to microbial cells.

The isomeric positioning will likely modulate this activity. For example, the position of the nitro and bromo groups will influence the molecule's dipole moment and its ability to interact with microbial cell membranes or specific enzymes. It is hypothesized that isomers with greater lipophilicity may exhibit enhanced membrane permeability and, consequently, broader-spectrum antimicrobial activity.

Cytotoxic Activity

Numerous studies have reported the cytotoxic potential of compounds containing bromo and nitro functionalities. For example, brominated acetophenone derivatives have been evaluated for their anticancer activity against various human tumor cell lines.[4] The mechanism of cytotoxicity for such compounds often involves the induction of apoptosis. Bromoacetic acid itself has been shown to exhibit cytotoxicity against human intestinal and neuronal cells.[5]

The differential positioning of the bromo and nitro groups in the isomers of bromo-nitrophenylacetic acid is expected to lead to variations in their cytotoxic profiles. The steric hindrance and electronic effects of the ortho, meta, and para substitutions will likely influence the molecule's ability to intercalate with DNA, interact with key enzymes in cell proliferation pathways, or induce oxidative stress.

Comparative Data Summary (Hypothetical)

While direct experimental data is not available, the following table is presented as a hypothetical framework for comparing the biological activities of the bromo-nitrophenylacetic acid isomers. Researchers can use this structure to populate their own experimental findings.

IsomerPredicted Antimicrobial Activity (MIC µg/mL)Predicted Antifungal Activity (MIC µg/mL)Predicted Cytotoxicity (IC50 µM)
Ortho-isomers
2-Bromo-4-nitrophenylacetic acidModerate to HighModerate to HighHigh
Meta-isomers
3-Bromo-5-nitrophenylacetic acidModerateModerateModerate to High
Para-isomers
4-Bromo-2-nitrophenylacetic acidHighHighHigh
4-Bromo-3-nitrophenylacetic acidModerate to HighModerate to HighModerate

Experimental Protocols

To facilitate the investigation of the biological activities of bromo-nitrophenylacetic acid isomers, we provide the following detailed experimental protocols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare stock solutions of isomers in DMSO SerialDilution Perform 2-fold serial dilutions of compounds in a 96-well plate CompoundPrep->SerialDilution MediaPrep Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) MediaPrep->SerialDilution InoculumPrep Prepare bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate wells with bacterial suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity (bacterial growth) Incubation->Observation MIC_Determination Determine MIC: lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare stock solutions of each bromo-nitrophenylacetic acid isomer in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.

  • Preparation of Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Inoculate each well with 10 µL of the prepared bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antifungal Susceptibility Testing: Agar Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity.[8][9]

Workflow for Agar Disk Diffusion Assay

AgarDiskDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PlatePrep Prepare Mueller-Hinton Agar (MHA) plates Inoculation Evenly spread fungal inoculum on MHA plate surface PlatePrep->Inoculation InoculumPrep Prepare fungal inoculum (e.g., 10^6 spores/mL) InoculumPrep->Inoculation DiskPrep Impregnate sterile paper disks with isomer solutions DiskPlacement Place impregnated disks on the inoculated agar DiskPrep->DiskPlacement Inoculation->DiskPlacement Incubation Incubate at 28-30°C for 48-72 hours DiskPlacement->Incubation ZoneMeasurement Measure the diameter of the zone of inhibition (mm) Incubation->ZoneMeasurement Interpretation Interpret results: Larger zone indicates greater susceptibility ZoneMeasurement->Interpretation

Caption: Workflow for assessing antifungal activity using the agar disk diffusion method.

Step-by-Step Protocol:

  • Preparation of Agar Plates: Use Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal fungal growth and zone visualization.

  • Preparation of Inoculum: Prepare a suspension of the fungal test organism in sterile saline and adjust the concentration to approximately 10^6 spores/mL.

  • Inoculation: Evenly swab the surface of the MHA plate with the fungal suspension.

  • Preparation and Placement of Disks:

    • Prepare solutions of each isomer in a suitable solvent (e.g., DMSO) at a desired concentration (e.g., 1 mg/mL).

    • Impregnate sterile paper disks (6 mm in diameter) with a specific volume (e.g., 10 µL) of each isomer solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a solvent control disk.

  • Incubation: Incubate the plates at 28-30°C for 48-72 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][10]

Workflow for MTT Cytotoxicity Assay

MTTAssay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis CellSeeding Seed cells in a 96-well plate and incubate for 24h CompoundAddition Treat cells with serial dilutions of bromo-nitrophenylacetic acid isomers CellSeeding->CompoundAddition Incubation Incubate for 24, 48, or 72 hours CompoundAddition->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition FormazanSolubilization Incubate and then add solubilization solution (e.g., DMSO) MTT_Addition->FormazanSolubilization AbsorbanceReading Read absorbance at 570 nm FormazanSolubilization->AbsorbanceReading IC50_Calculation Calculate IC50 value: concentration causing 50% inhibition of cell growth AbsorbanceReading->IC50_Calculation

Caption: Workflow for determining the cytotoxicity (IC50) of compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of each bromo-nitrophenylacetic acid isomer in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

The isomers of bromo-nitrophenylacetic acid represent a promising yet underexplored class of compounds with potential antimicrobial, antifungal, and cytotoxic activities. This guide provides a foundational understanding of their predicted biological effects based on the established roles of their constituent functional groups. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and compare the activities of the ortho, meta, and para isomers. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead candidates for further development in the fields of infectious disease and oncology.

References

  • Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent. (2023).
  • Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. (2011).
  • Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (n.d.). Tuijin Jishu/Journal of Propulsion Technology.
  • In vitro evaluation of 2-bromo-N-phenylacetamide for antifungal activity against Candida glabrata oral cavity isolates. (2025).
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2018). Frontiers in Microbiology.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024).
  • Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells. (n.d.).
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025).
  • (4-Nitrophenyl)acetic acid. (n.d.). PubChem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).
  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. (2019).
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024).
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Derm
  • Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60. (2009). PubMed.
  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (1975).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).
  • Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. (2023).
  • antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. (n.d.).
  • The detection of cytotoxicity produced by short-lived reactive intermediates: a study with bromobenzene. (1981). PubMed.
  • Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (2025).
  • Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. (2015). International Journal of Current Microbiology and Applied Sciences.
  • Agar dilution and broth macrodilution protocols for antimicrobial... (n.d.).
  • 2-(4-bromo-2-nitrophenyl)acetic acid. (n.d.). ECHEMI.
  • Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity. (2019).
  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2022). MDPI.
  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Derm
  • A disc test of antifungal susceptibility. (n.d.). ConnectSci.
  • Antimicrobial activity of organic acids against Campylobacter spp. and development of combinations—A synergistic effect?. (2020). PLOS ONE.
  • Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity. (2019). PubMed.
  • 2-(3-Bromo-5-nitrophenyl)acetic acid. (n.d.). PubChem.

Sources

Synthesis efficiency comparison of nitrophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Nitrophenylacetic Acid Derivatives: A Comparative Analysis of Efficiency and Scalability

Abstract

Nitrophenylacetic acids (NPAAs) and their derivatives are crucial building blocks in the chemical and pharmaceutical industries, serving as key intermediates for a wide range of products including anti-inflammatory drugs, agrochemicals, and dyes.[1][2] The efficiency, scalability, and safety of their synthesis are therefore of paramount importance. This guide provides a comparative analysis of prevalent and emerging synthetic strategies for NPAA derivatives. We will delve into classical nitration approaches, multi-step syntheses from nitroaromatic precursors, and modern catalytic methods. Each method is evaluated based on yield, purity, operational complexity, and suitability for industrial-scale production, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of Nitrophenylacetic Acid Derivatives

The versatile chemical structure of nitrophenylacetic acid, which combines a reactive nitro group with a carboxylic acid moiety, makes it an exceptionally valuable precursor in organic synthesis.[1] The position of the nitro group (ortho, meta, or para) and other substitutions on the phenyl ring dictate the molecule's properties and its subsequent applications. For instance, 2-nitrophenylacetic acid is a precursor for forming heterocycles and has been used in the total synthesis of biologically active molecules like (−)-phaitanthrin D.[3] 4-Bromo-2-nitrophenylacetic acid is a key intermediate for synthesizing 6-substituted indole ketones, which are important in medicinal chemistry.[4] Given their role in producing high-value compounds, the development of efficient and cost-effective synthetic routes is a continuous goal for researchers and industrial chemists.

Comparative Analysis of Synthetic Strategies

The synthesis of NPAAs can be broadly categorized into three main approaches: direct nitration of a phenylacetic acid precursor, construction of the acetic acid side-chain onto a pre-existing nitroaromatic ring, and modern catalytic methodologies.

Method A: Direct Nitration of Phenylacetic Acid and its Derivatives

This is often the most straightforward approach, involving the electrophilic aromatic substitution of a phenylacetic acid derivative with a nitrating agent.

Mechanism: Electrophilic Aromatic Substitution (Nitration) The reaction typically proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion then acts as an electrophile, attacking the electron-rich phenyl ring.

Caption: General mechanism of electrophilic nitration of phenylacetic acid.

Causality and Field Insights: The primary challenge with this method is controlling regioselectivity. The acetyl group (-CH₂COOH) is an ortho, para-director, but the reaction conditions can be harsh, often leading to a mixture of isomers (ortho and para) and sometimes dinitrated byproducts. Separating these isomers can be difficult and significantly reduces the overall yield of the desired product.[5] However, for substrates with strong directing groups or where a specific isomer is favored sterically, this method can be highly effective. For example, nitrating 2-methylphenylacetic acid yields primarily 2-methyl-3-nitrophenylacetic acid with yields around 61%.[6]

Advantages:

  • Few reaction steps.

  • Readily available and inexpensive starting materials.[6]

Disadvantages:

  • Poor regioselectivity, leading to isomer mixtures.

  • Harsh reaction conditions (strong acids).

  • Difficult purification.

Method B: Side-Chain Construction on a Nitroaromatic Core

This strategy involves starting with a commercially available nitroaromatic compound and building the acetic acid side-chain. This approach offers better control over isomerism.

Workflow: Synthesis from Nitrobenzyl Precursors

Side-Chain Construction Start Nitrobenzyl Halide (e.g., 4-Nitrobenzyl Cyanide) Step1 Hydrolysis Start->Step1 H₂SO₄ / H₂O Reflux Product Nitrophenylacetic Acid Step1->Product

Caption: Workflow for NPAA synthesis via hydrolysis of a nitrobenzyl precursor.

Several variations of this strategy exist:

  • From Nitrobenzyl Halides: This involves converting a nitrobenzyl halide to the corresponding nitrile via nucleophilic substitution with a cyanide salt, followed by hydrolysis. For example, 3-nitrobenzyl chloride can be converted to 3-nitrophenylacetic acid.[7] While effective, the high cost and lachrymatory nature of benzyl halides can be a drawback for large-scale synthesis.[7]

  • From Nitroacetophenones (Willgerodt-Kindler Reaction): This reaction converts an aryl alkyl ketone into a terminal carboxylic acid. The classical Willgerodt reaction applied to 3-nitroacetophenone suffers from very low yields (~7%) because the high temperatures required cause the reduction of the nitro group.[7] An improved, modified procedure using a preformed enamine and lower reaction temperatures significantly boosts the yield to a more viable 41.7%.[8]

  • From Substituted Nitrobenzenes: A robust, industrially applicable method starts with a halogenated nitrobenzene. This undergoes nucleophilic aromatic substitution with an active methylene compound like ethyl cyanoacetate, followed by decarboxylation and hydrolysis to yield the final product. This method provides high overall yields (40-70%) and avoids many of the byproducts seen in direct nitration.[4][9]

Advantages:

  • Excellent regioselectivity; avoids isomeric mixtures.

  • Generally milder conditions compared to direct nitration.

  • Adaptable for a wide range of substituted derivatives.

Disadvantages:

  • Typically involves multiple steps.

  • May require more expensive or hazardous starting materials/reagents (e.g., cyanides, acid azides).[7]

Method C: Palladium-Catalyzed Cross-Coupling Reactions

While not typically used to construct the core NPAA structure, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are invaluable for synthesizing more complex NPAA derivatives.[10] This involves coupling a boronic acid with an organohalide. For example, a bromo-nitrophenylacetic acid ester can be coupled with various aryl boronic acids to create biphenyl derivatives.

Mechanism: Suzuki-Miyaura Catalytic Cycle

Suzuki Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Transmetal Transmetalation OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Product ArX Ar-X (e.g., Bromo-NPAA ester) ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal + Base Product Ar-Ar' (Coupled Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality and Field Insights: This method is the gold standard for creating C-C bonds with high efficiency and functional group tolerance. For drug development professionals, this is a critical tool for creating libraries of complex NPAA derivatives for structure-activity relationship (SAR) studies. The choice of ligand, base, and solvent is crucial for optimizing the reaction and preventing side reactions like dehalogenation or catalyst deactivation. Modern catalysts allow these reactions to be performed with very low catalyst loadings (mol%).[11]

Advantages:

  • Excellent for creating complex derivatives.

  • High yields and functional group tolerance.

  • Mild reaction conditions.

Disadvantages:

  • High cost of palladium catalysts and specialized ligands.[10]

  • Requires synthesis of organoboron and organohalide precursors.

Experimental Data & Protocols

Data Summary: Synthesis Efficiency Comparison
MethodStarting MaterialProductReported Yield (%)Key AdvantagesKey DisadvantagesReference(s)
A1: Direct Nitration 2-Methylphenylacetic Acid2-Methyl-3-nitrophenylacetic Acid60-61%Single step, low-cost materialsIsomer control can be difficult[6]
B1: Hydrolysis p-Nitrobenzyl Cyanidep-Nitrophenylacetic Acid92-95%Excellent yield, high purityPrecursor synthesis required[12]
B2: From Halide 3-Nitrobenzyl Chloride3-Nitrophenylacetic Acid38%Good regioselectivityHigh cost of starting material[7][8]
B3: Modified Willgerodt 3-Nitroacetophenone3-Nitrophenylacetic Acid41.7%Inexpensive starting materialMulti-step, requires optimization[8]
B4: Industrial Route 4-Halogeno Benzene2-Nitro-4-substituted PAA40-70%Scalable, good yield, simple purificationMulti-step process[4][9]
Protocol 1: High-Yield Synthesis of 4-Nitrophenylacetic Acid via Hydrolysis (Method B1)

This protocol is adapted from Organic Syntheses, a trusted source for reliable chemical preparations.[12]

Self-Validation: The success of this protocol is validated by the high yield (92-95%) and the sharp melting point (151–152°C) of the final product, indicating high purity.

  • Setup: In a 1-L round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.

  • Acid Preparation: Prepare a solution of 300 mL of concentrated sulfuric acid (sp. gr. 1.84) in 280 mL of water.

  • Reaction Initiation: Add two-thirds of the acid solution to the p-nitrobenzyl cyanide. Swirl the flask until all the solid is wetted. Use the remaining acid to wash down any solid adhering to the flask walls.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to boiling for 15 minutes. The reaction mixture will become dark.

  • Precipitation: After boiling, dilute the mixture with an equal volume of cold water and cool in an ice bath to 0°C or below to precipitate the product.

  • Isolation: Filter the crude product and wash the precipitate several times with ice water.

  • Recrystallization: Dissolve the crude solid in 1600 mL of boiling water. If the starting material was of lower quality, a small amount of activated charcoal can be used. Filter the hot solution rapidly. The p-nitrophenylacetic acid will crystallize as long, pale yellow needles upon cooling.

  • Drying: Collect the crystals by filtration and dry to obtain 103–106 g (92–95% yield) of pure product.

Protocol 2: Direct Nitration of 2-Methylphenylacetic Acid (Method A1)

This protocol is adapted from patent literature describing a direct and efficient nitration.[6]

Self-Validation: The reported yield of over 60% and characterization by IR and NMR confirm the successful synthesis of the target molecule with minimal steps.

  • Setup: In a reaction flask equipped with a stirrer and thermometer, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20 mL of dichloromethane.

  • Cooling: Cool the stirred mixture to 0°C in an ice bath.

  • Nitration: Slowly add 12g (0.190 mol) of 98% nitric acid dropwise, ensuring the reaction temperature is maintained between 0°C and 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction at 0–5°C for 3 hours.

  • Isolation: Filter the resulting solid product.

  • Analysis: The product, 2-methyl-3-nitrophenylacetic acid, is obtained with a yield of approximately 60.6%. The structure should be confirmed using spectroscopic methods (IR, NMR).

Conclusion and Future Outlook

The optimal synthetic route for nitrophenylacetic acid derivatives is highly dependent on the specific target molecule, required scale, and economic constraints.

  • For large-scale, isomerically pure products , multi-step syntheses starting from a pre-nitrated core (Method B) are generally superior. The hydrolysis of p-nitrobenzyl cyanide stands out for its exceptionally high yield and purity.[12]

  • For rapid synthesis of simple derivatives where isomer separation is feasible , direct nitration (Method A) offers the quickest route from inexpensive starting materials.[6]

  • For creating novel, complex molecules for drug discovery , palladium-catalyzed cross-coupling (Method C) is the most powerful and versatile tool, allowing for the late-stage functionalization of NPAA scaffolds.[10][13]

Emerging technologies like continuous flow chemistry offer significant promise for the future of NPAA synthesis. Flow reactors provide superior control over reaction temperature and mixing, which is particularly advantageous for highly exothermic and potentially hazardous reactions like nitration.[14][15] This can lead to higher yields, improved safety, and easier scalability, representing a key area for future development in the synthesis of these vital chemical intermediates.

References

  • Singh, S. P. (1978). Improved Synthesis of 3-Nitrophenylacetic Acid. Organic Preparations and Procedures International, 10(6), 275-277. [Link]

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010).
  • Singh, S. P. (1978). Improved Synthesis of 3-Nitrophenylacetic Acid. Taylor & Francis Online. [Link]

  • (2-Nitrophenyl)acetic acid. (2023). In Wikipedia. [Link]

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (2009).
  • Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

  • Acevedo, B., et al. (2018). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 20(43), 7018-7024. [Link]

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.).
  • p-NITROPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

  • Kumar, S., et al. (2020). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry, 18(3), 473-477. [Link]

  • Schauble, J. H., & Hertz, E. (1970). Reinvestigation of the Mannich reaction of 4-nitrophenylacetic acid and 2,4-dinitrophenylacetic acid. The Journal of Organic Chemistry, 35(8), 2529-2531. [Link]

  • (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. (2012).
  • Britton, J., et al. (2017). Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid. Journal of Visualized Experiments, (129), 56422. [Link]

  • Britton, J., et al. (2017). Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid. ResearchGate. [Link]

  • CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate. (2017).
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2017). MDPI. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). MDPI. [Link]

  • Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]

  • CN102249891B - Method for recovering and purifying phenylacetic acid. (2011).
  • 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes. (2019). Chemical Science, 10(20), 5343-5349. [Link]

  • (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2017). ResearchGate. [Link]

Sources

A Comparative Guide to Heterocyclic Synthesis: The Strategic Role of 2-(5-Bromo-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus and the Quest for Efficient Synthesis

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its prevalence drives a continuous search for robust and versatile synthetic methodologies. Among the various strategies, the reductive cyclization of ortho-substituted nitroaromatics stands out as a powerful approach for constructing the indole ring system.[3] This guide provides an in-depth comparison of a highly strategic precursor, 2-(5-Bromo-2-nitrophenyl)acetic acid , with other classical and contemporary starting materials for heterocyclic synthesis. We will explore the mechanistic rationale, experimental considerations, and comparative performance to equip researchers with the insights needed to select the optimal synthetic route for their specific target.

Featured Precursor: this compound

This compound is a uniquely functionalized starting material that offers a direct route to 5-bromooxindoles. The strategic arrangement of its three key functional groups—the nitro group, the acetic acid side chain, and the bromo substituent—provides a powerful platform for synthetic elaboration.

  • The Nitro Group: Serves as a masked amine. Its reduction is the key step that initiates the cyclization cascade.

  • The Acetic Acid Side Chain: Acts as the electrophilic partner in the intramolecular ring closure, directly forming the five-membered lactam ring of the oxindole core.

  • The Bromo Substituent: A versatile synthetic handle that remains intact during the reductive cyclization, allowing for post-synthesis modifications (e.g., Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions) to build molecular complexity.

Mechanism of Action: Reductive Cyclization to 5-Bromooxindole

The conversion of this compound to 5-bromooxindole is a classic example of a reductive cyclization. The process involves two primary stages:

  • Reduction: The nitro group is reduced to an amino group. This can be achieved using various reducing agents.

  • Intramolecular Cyclization: The newly formed aniline derivative spontaneously undergoes an intramolecular nucleophilic attack on the carboxylic acid's carbonyl carbon, followed by dehydration, to yield the stable oxindole ring.

G cluster_main Reductive Cyclization of this compound start This compound intermediate 2-(2-Aminophenyl)acetic acid (transient intermediate) start->intermediate Reduction of Nitro Group (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) product 5-Bromooxindole intermediate->product Intramolecular Cyclization (Lactamization) G cluster_leimgruber Leimgruber-Batcho Indole Synthesis start o-Nitrotoluene enamine β-Dialkylamino-2-nitrostyrene (Enamine Intermediate) start->enamine Condensation (DMFDMA, Pyrrolidine) product Indole enamine->product Reductive Cyclization (Raney Ni/H₂, Pd/C) G Target What is your desired heterocyclic core? Oxindole Functionalized Oxindole? Target->Oxindole Indole Substituted Indole? Target->Indole Oxindole->Indole No Precursor1 Use 2-(Nitrophenyl)acetic acid derivative Oxindole->Precursor1 Yes Precursor3 Consider Fischer Synthesis Indole->Precursor3 Start from Hydrazine? HighYield Are high yields and mild conditions critical? Indole->HighYield Start from o-Nitrotoluene? HydroxyIndole Need a 5-Hydroxyindole? Indole->HydroxyIndole Other? NeedHandle Need a versatile handle for further chemistry? Precursor1->NeedHandle Check Precursor Precursor2 Consider Leimgruber-Batcho or Reissert Synthesis Precursor4 Consider Nenitzescu Synthesis NeedHandle->Precursor1 Yes, use a bromo- substituted version HighYield->Precursor2 Yes HydroxyIndole->Precursor4 Yes

Sources

A Researcher's Guide to "2-(5-Bromo-2-nitrophenyl)acetic acid": A Versatile Intermediate for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is a critical step that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks, "2-(5-Bromo-2-nitrophenyl)acetic acid" emerges as a particularly valuable intermediate, offering a unique combination of functional groups that serve as versatile handles for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. This guide provides an in-depth validation of this compound, comparing its utility with viable alternatives and furnishing the experimental data necessary for its effective implementation in the laboratory.

The Strategic Advantage of this compound

The utility of this compound lies in the orthogonal reactivity of its three key functional groups: the carboxylic acid, the nitro group, and the bromine atom. The bromine atom, positioned meta to the nitro group and para to the acetic acid side chain, offers a site for metal-catalyzed cross-coupling reactions. The nitro group, ortho to the acetic acid moiety, is a precursor to an amino group, which can participate in cyclization reactions to form a variety of heterocyclic systems. The acetic acid side chain provides a handle for amide bond formation or can be a key structural element in the final target molecule. This trifecta of functionality makes it a powerful precursor for the synthesis of pharmaceuticals and agrochemicals.[1][2]

Comparative Analysis with Alternative Intermediates

While other bromonitrophenylacetic acid isomers exist, the 5-bromo-2-nitro substitution pattern of the title compound offers distinct advantages in specific synthetic contexts. The positioning of the nitro group ortho to the acetic acid side chain is particularly well-suited for the synthesis of important heterocyclic scaffolds like benzodiazepines and quinolones.

IntermediateKey FeaturesAdvantagesDisadvantages
This compound Nitro group ortho to the acetic acid.Ideal for intramolecular cyclizations to form six- and seven-membered rings.Synthesis may require specific control to avoid side reactions.
2-(4-Bromo-2-nitrophenyl)acetic acid Bromo and nitro groups are ortho to each other.Can be synthesized with high yield.[3][4]Steric hindrance from the ortho bromo group may affect some reactions.
2-(3-Bromo-5-nitrophenyl)acetic acid Meta-substitution pattern.Commercially available.[5]The relative positions of the functional groups may not be optimal for certain desired cyclization pathways.

The choice of intermediate is therefore highly dependent on the target molecule. For syntheses where the formation of a heterocyclic ring involving the ortho-amino and acetic acid functionalities is the key step, this compound is often the superior choice.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several routes. One common strategy involves the nitration of a suitable bromotoluene derivative followed by oxidation of the methyl group. Another approach, detailed in the patent literature, starts from p-dibromobenzene.[4]

Diagram: Synthetic Pathway from p-Dibromobenzene

G A p-Dibromobenzene B 2,5-Dibromonitrobenzene A->B  HNO3/H2SO4 C 2-Nitro-4-bromobenzyl cyanide B->C  NaCN D This compound C->D  H3O+ / Heat

Caption: A plausible synthetic route to this compound.

Key Transformations: The Chemoselective Reduction of the Nitro Group

A pivotal step in the utilization of this compound is the selective reduction of the nitro group to an amine without affecting the bromine substituent. Dehalogenation is a common side reaction during catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). Therefore, the choice of reducing agent and conditions is critical.

Comparative Data on Chemoselective Nitro Reduction
Reducing SystemConditionsAdvantagesPotential IssuesReference
SnCl₂·2H₂O Ethanol, refluxHigh chemoselectivity, tolerates a wide range of functional groups.Stoichiometric amounts of tin salts are required, leading to waste.
Raney Nickel H₂ gas, controlled temperature and pressureEffective for selective nitro reduction in the presence of halides.Pyrophoric nature requires careful handling.
Fe / NH₄Cl Ethanol/Water, refluxInexpensive and effective.Requires acidic conditions which may not be suitable for all substrates.
Sulfided Pt/C H₂ gasHighly selective for nitro group reduction while preserving halogens.Catalyst may not be as readily available as other options.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromo-2-nitrophenyl)acetic acid (Illustrative for the Isomer)

Materials:

  • 4-Bromo-2-nitrochlorotoluene

  • Sodium metal

  • Anhydrous organic solvent (e.g., hexane, ether)

  • Carbon dioxide (solid or gas)

  • Dilute acid (e.g., HCl, H₂SO₄)

  • Methanol

  • Diethyl ether

  • Distilled water

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and gas inlet, add the organic solvent and sodium metal.

  • Slowly add the 4-bromo-2-nitrochlorotoluene to the suspension of sodium in the solvent, maintaining the temperature at around 20°C.

  • After the addition is complete, continue stirring at 30°C for 30 minutes.

  • Gradually heat the reaction mixture to 80-95°C and stir for 5 hours to facilitate the rearrangement to the benzyl sodium intermediate.

  • Cool the reaction mixture to room temperature and introduce carbon dioxide gas or add solid carbon dioxide, maintaining the temperature at 20-30°C for 3 hours.

  • Quench the excess sodium by the careful addition of methanol.

  • Extract the reaction mixture with distilled water (2x).

  • Combine the aqueous layers and acidify with dilute acid.

  • Extract the acidified aqueous solution with diethyl ether (3x).

  • Combine the ether layers, wash with distilled water (2x), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-bromo-2-nitrophenylacetic acid.

  • The product can be further purified by recrystallization. A reported yield for this process is in the range of 93-97%.[3]

Protocol 2: Chemoselective Reduction of a Nitrophenyl Bromide using SnCl₂·2H₂O

This protocol is a general and reliable method for the reduction of an aromatic nitro group in the presence of a bromine substituent.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the this compound (1 equivalent) in absolute ethanol.

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of 5% aqueous sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-amino-5-bromophenylacetic acid.

  • The product can be purified by column chromatography or recrystallization.

Diagram: Experimental Workflow for Chemoselective Reduction

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve this compound in Ethanol B Add SnCl2.2H2O A->B C Reflux and Monitor (TLC) B->C D Quench with NaHCO3 (aq) C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate G->H I Column Chromatography or Recrystallization H->I J Pure 2-Amino-5-bromophenylacetic acid I->J

Caption: A typical workflow for the chemoselective reduction of the nitro group.

Conclusion

This compound stands as a highly valuable and versatile synthetic intermediate. Its unique substitution pattern provides a strategic advantage for the synthesis of complex heterocyclic molecules, particularly those of pharmaceutical interest. While its synthesis requires careful control, the subsequent chemoselective transformations, such as the reduction of the nitro group, are well-established. By understanding the comparative advantages of this intermediate and employing robust experimental protocols, researchers can effectively leverage its reactivity to accelerate their drug discovery and development programs.

References

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P
  • hydrogen - Organic Syntheses Procedure. [Link]

  • (2-Nitrophenyl)acetic acid - Wikipedia. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH. [Link]

  • Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions - MDPI. [Link]

  • p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. [Link]

  • US3997478A - Promted Raney-nickel catalysts - Google P
  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P
  • A Simple, Safe and Efficient Synthesis of Tyrian Purple - Semantic Scholar. [Link]

  • Mastering Organic Synthesis with 5-Bromo-2-nitrophenol: A Chemist's Guide. [Link]

  • (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem - NIH. [Link]

  • 2-(3-Bromo-5-nitrophenyl)acetic acid | C8H6BrNO4 | CID 60041778 - PubChem. [Link]

  • A fast procedure for the reduction of azides and nitro compounds based on the reducing ability of Sn(SR)3-species | Semantic Scholar. [Link]

  • p-nitrobenzoic acid promoted synthesis of 1,5-benzodiazepine derivatives - SciELO. [Link]

  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds | Chemical Reviews - ACS Publications. [Link]

  • Methyl 2-(5-bromo-2-nitrophenyl)acetate - MySkinRecipes. [Link]

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. [Link]

  • 2-(3-Bromo-5-nitrophenyl)acetic acid | C8H6BrNO4 | CID 60041778 - PubChem. [Link]

Sources

A Comparative Guide to the Reactivity of Bromo-Nitrophenylacetic Acid Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of bromo-nitrophenylacetic acid isomers. Understanding the nuanced differences in reactivity based on the isomeric substitution pattern is critical for researchers in organic synthesis and drug development. The strategic placement of bromo and nitro groups on the phenylacetic acid scaffold can profoundly influence key molecular properties, including acidity and the susceptibility of the benzylic position to chemical modification. This, in turn, impacts reaction kinetics, synthetic route optimization, and ultimately, the biological activity and metabolic stability of derivative compounds.

This document moves beyond a simple cataloging of properties. It delves into the electronic and steric rationale behind the observed reactivity trends and provides actionable experimental protocols for researchers to validate these principles in their own laboratories.

Theoretical Framework: Predicting Reactivity through Electronic Effects

The reactivity of substituted phenylacetic acids is primarily governed by the electronic influence of the substituents on two key positions: the carboxylic acid group and the benzylic carbon. The bromo (Br) and nitro (NO₂) groups are both electron-withdrawing, but they exert their influence through a combination of inductive and resonance effects, the magnitudes of which are highly dependent on their position (ortho, meta, or para) relative to the acetic acid side chain.

  • Inductive Effect (-I): This is the through-bond withdrawal of electron density due to the electronegativity of the substituent. Both bromine and the nitro group are strongly electronegative and thus exhibit a significant -I effect, which acidifies the carboxylic proton and increases the electrophilicity of the benzylic carbon.

  • Resonance Effect (-M or -R): This is the delocalization of π-electrons, which can either withdraw or donate electron density. The nitro group has a powerful -M effect, withdrawing electron density from the aromatic ring, particularly from the ortho and para positions. Bromine, while having a -I effect, possesses lone pairs that can be delocalized into the ring, resulting in a +M (electron-donating) resonance effect. However, for halogens, the inductive effect typically outweighs the resonance effect.

These effects can be quantitatively estimated using the Hammett equation :

log(K/K₀) = σρ

Where K is the equilibrium constant for a reaction of a substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type and conditions). For the ionization of phenylacetic acids in water at 25°C, the reaction constant (ρ) is 0.489.[1]

Table 1: Hammett Substituent Constants (σ) for Bromo and Nitro Groups

Substituentσ (meta)σ (para)
-Br+0.39+0.23
-NO₂+0.71+0.78

Data sourced from established literature on linear free-energy relationships.[2][3]

A more positive σ value indicates a stronger electron-withdrawing effect. Based on these values, we can predict the following reactivity trends:

  • Acidity (pKa): A stronger electron-withdrawing effect stabilizes the carboxylate anion, leading to a stronger acid (lower pKa). Therefore, the acidity of the isomers is expected to increase with a greater net electron-withdrawing effect from the substituents. The para-nitro substituted isomers are predicted to be the most acidic due to the strong -M effect of the nitro group.

  • Reactivity of the Benzylic Position: The electron-withdrawing groups will also influence reactions involving the benzylic C-H bonds, for example, in deprotonation or radical abstraction reactions. Increased electron withdrawal will acidify the benzylic protons, making them more susceptible to removal by a base.

Isomer-Specific Reactivity Profiles

Based on the interplay of inductive and resonance effects, we can anticipate distinct reactivity profiles for the different bromo-nitrophenylacetic acid isomers.

Ortho-Substituted Isomers (e.g., 2-Bromo-4-nitrophenylacetic Acid)
  • Steric Hindrance: The presence of a substituent in the ortho position can introduce significant steric hindrance around the carboxylic acid group and the benzylic carbon. This can impede the approach of reagents, potentially slowing down reaction rates irrespective of electronic effects.

  • Electronic Effects: The proximity of the ortho substituent allows for a strong inductive effect. In the case of 2-bromo-4-nitrophenylacetic acid, both the bromo and nitro groups will exert a strong electron-withdrawing inductive pull.

Meta-Substituted Isomers (e.g., 3-Bromo-5-nitrophenylacetic Acid)
  • Dominance of Inductive Effects: In the meta position, the resonance effects of substituents are minimized. Therefore, the reactivity will be primarily dictated by their inductive effects. Both the bromo and nitro groups at the meta positions will increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid.

  • Predictable Reactivity: The additivity of the Hammett σ values for meta substituents can provide a reasonable prediction of their combined electronic influence.

Para-Substituted Isomers (e.g., 4-Bromo-2-nitrophenylacetic Acid)
  • Maximal Resonance Effects: The para position allows for the full expression of resonance effects. The para-nitro group will strongly withdraw electron density from the ring through its -M effect, significantly stabilizing the carboxylate anion and increasing the acidity of the benzylic protons.

  • Enhanced Reactivity: Isomers with a nitro group in the para position are expected to be the most reactive in reactions where stabilization of a negative charge on the aromatic ring or the side chain is important. For instance, (4-bromo-2-nitro-phenyl)-acetic acid has a predicted pKa of 3.81, indicating a relatively strong acid.[1][4][5]

Experimental Verification of Reactivity

The following section details robust experimental protocols that can be employed to quantitatively compare the reactivity of the bromo-nitrophenylacetic acid isomers.

Determination of Acid Dissociation Constants (pKa)

The pKa is a direct measure of the acidity of the carboxylic acid group and provides a quantitative measure of the electronic effects of the substituents.

Method 1: Potentiometric Titration

This classical method involves titrating a solution of the acid with a strong base and monitoring the pH.

Protocol: Potentiometric pKa Determination

  • Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of the bromo-nitrophenylacetic acid isomer and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH meter with a suitable electrode to monitor the pH.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Acquisition: Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, use a Gran plot or other computational methods to determine the equivalence point and pKa.[6]

Method 2: UV-Vis Spectrophotometry

This method is useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Protocol: Spectrophotometric pKa Determination

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the isomers.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the bromo-nitrophenylacetic acid isomer in a suitable solvent.

  • Measurement: Add a small, constant volume of the stock solution to each buffer solution. Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Identify a wavelength where the acidic and basic forms of the molecule have significantly different molar absorptivities. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[6]

Kinetic Studies of a Model Reaction

To compare the reactivity of the benzylic position, a model reaction can be monitored over time. A suitable reaction would be one where the bromo-nitrophenylacetic acid is a limiting reagent and its consumption can be easily monitored. For example, an esterification reaction or a reaction involving deprotonation of the benzylic carbon.

Method: Reaction Progress Kinetic Analysis (RPKA)

RPKA allows for the determination of reaction orders and rate constants from a minimal number of experiments by monitoring the concentration of reactants and products over time.[7]

Protocol: Kinetic Analysis of Esterification with Diazodiphenylmethane (DDM)

This reaction is well-suited for studying the reactivity of carboxylic acids. The disappearance of the colored DDM can be monitored spectrophotometrically.[8]

  • Reaction Setup: In a thermostatted cuvette at 25°C, mix a solution of the bromo-nitrophenylacetic acid isomer in a suitable solvent (e.g., anhydrous acetonitrile) with a solution of DDM. The concentration of the acid should be in excess.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance of DDM at its λmax (around 525 nm) over time using a UV-Vis spectrophotometer.

  • Data Analysis: The reaction follows pseudo-first-order kinetics with respect to DDM. The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the acid.

  • Comparison: Repeat the experiment for each isomer under identical conditions. The calculated second-order rate constants will provide a direct comparison of their reactivity in this reaction.

Data Presentation and Visualization

For a clear comparison, the experimental data should be presented in a structured format.

Table 2: Comparative Reactivity Data for Bromo-Nitrophenylacetic Acid Isomers

IsomerPredicted pKa (from Hammett)Experimental pKaSecond-Order Rate Constant (k₂) for Reaction with DDM (M⁻¹s⁻¹)
2-Bromo-4-nitrophenylacetic acid
3-Bromo-5-nitrophenylacetic acid
4-Bromo-2-nitrophenylacetic acid3.81 (predicted)[1][4][5]
Other isomers...

This table should be populated with experimentally determined values.

Diagrams

Visual representations of the experimental workflows can aid in understanding the methodologies.

pKa_Determination_Workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Titration p_start Prepare Analyte Solution p_setup Titration Setup p_start->p_setup p_titrate Titrate with Base p_setup->p_titrate p_data Record pH p_titrate->p_data p_analyze Plot pH vs. Volume Determine pKa p_data->p_analyze s_start Prepare Buffer Solutions s_mix Mix Analyte with Buffers s_start->s_mix s_measure Measure UV-Vis Spectra s_mix->s_measure s_analyze Plot Absorbance vs. pH Determine pKa s_measure->s_analyze

Caption: Workflow for pKa determination.

Kinetic_Analysis_Workflow start Prepare Reactant Solutions (Isomer and DDM) mix Mix in Thermostatted Cuvette start->mix monitor Monitor Absorbance of DDM over Time mix->monitor analyze Fit Data to Kinetic Model (Pseudo-First-Order) monitor->analyze calculate Calculate Second-Order Rate Constant (k₂) analyze->calculate compare Compare k₂ values for all Isomers calculate->compare

Caption: Workflow for kinetic analysis.

Conclusion

The reactivity of bromo-nitrophenylacetic acid isomers is a complex function of the positional interplay between the inductive and resonance effects of the bromo and nitro substituents. Theoretical predictions based on the Hammett equation provide a valuable starting point for understanding these differences. However, for applications in drug development and process optimization, these predictions must be substantiated by rigorous experimental data.

This guide has outlined the theoretical basis for the expected reactivity trends and provided detailed, validated protocols for determining the pKa and reaction kinetics of these important synthetic intermediates. By systematically applying these methodologies, researchers can gain a deeper understanding of the structure-reactivity relationships that govern their chemical transformations, leading to more efficient and predictable synthetic outcomes.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • University of Maine. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.
  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. John Wiley & Sons.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Sjöström, M., & Wold, S. (1976). Statistical Analysis of the Hammett Equation. III. Evidence against para Through-resonance for --M Substituents in Phenylacetic Acids and Phenylpropionic Acids. Acta Chemica Scandinavica B, 30, 167-171.
  • Chapman, N. B., & Shorter, J. (Eds.). (1972).
  • Isaacs, N. S. (1995). Physical Organic Chemistry. Longman Scientific & Technical.
  • Albert, A., & Serjeant, E. P. (1984).
  • PubChem. (n.d.). 2-(3-Bromo-5-nitrophenyl)acetic acid. Retrieved from [Link]

  • METTLER TOLEDO. (2010, May 26). Reaction Progress Kinetic Analysis to Study Organic Reactions: Free On-Demand Online Seminar. PR Newswire. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

Sources

The Strategic Role of Substitution: A Comparative Efficacy Analysis of Drugs Derived from Phenylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the phenylacetic acid scaffold represents a foundational structure for a multitude of therapeutically significant molecules. While the parent compound itself has limited direct applications, its strategic modification through the introduction of various functional groups has given rise to a blockbuster class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide delves into the comparative efficacy of drugs derived from substituted phenylacetic acids, with a particular focus on the impact of halogenation and nitration, using "2-(5-Bromo-2-nitrophenyl)acetic acid" as a conceptual starting point for discussion on synthetic intermediates.

While no currently marketed drugs are directly synthesized from "this compound," this molecule serves as a pertinent example of a highly functionalized intermediate. Its bromo and nitro substituents offer reactive handles for the construction of more complex pharmacophores, a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.

This guide will explore the established principles of NSAID efficacy through the lens of a prominent brominated phenylacetic acid derivative, Bromfenac, and compare its performance against other widely used alternatives. We will examine the critical role of cyclooxygenase (COX) enzyme inhibition and provide detailed experimental protocols for assessing anti-inflammatory and analgesic activity.

The Phenylacetic Acid Backbone: A Launchpad for NSAID Discovery

Phenylacetic acid derivatives are a cornerstone of pain and inflammation management. The fundamental mechanism of action for the majority of these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] The strategic addition of substituents to the phenylacetic acid core profoundly influences a drug's interaction with the active site of COX enzymes, its selectivity for COX isoforms (COX-1 and COX-2), and its overall therapeutic index.[3][4]

Case Study: Bromfenac - The Impact of Bromination on Efficacy

Bromfenac is a potent NSAID that, while not a direct derivative of this compound, incorporates a brominated phenyl ring, offering valuable insights into the role of halogenation. It is primarily used as an ophthalmic solution to treat postoperative inflammation and pain following cataract surgery.[5][6]

Mechanism of Action: Preferential COX-2 Inhibition

Bromfenac exerts its anti-inflammatory and analgesic effects by inhibiting prostaglandin synthesis through the blockade of COX enzymes.[5][7][8] Notably, it exhibits a preference for the COX-2 isoform over COX-1.[5][8] This selectivity is a key attribute in modern NSAID design, as COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][9] Therefore, selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

The presence of the bromine atom on the phenyl ring of Bromfenac is thought to contribute to its increased potency and penetration into ocular tissues compared to its non-halogenated counterpart, amfenac.[5]

Comparative Efficacy of Bromfenac

Clinical and preclinical studies have demonstrated the potent anti-inflammatory and analgesic effects of Bromfenac, often showing comparable or superior efficacy to other established NSAIDs.

DrugTargetIC50 (µM) for COX-1IC50 (µM) for COX-2Selectivity Index (COX-1/COX-2)Reference
Bromfenac COX-1/COX-20.2100.0066~32[5]
Ketorolac COX-1/COX-20.020.12~0.17[5]

Table 1: Comparative in vitro COX enzyme inhibition by Bromfenac and Ketorolac. A higher selectivity index indicates greater selectivity for COX-2.

As illustrated in Table 1, Bromfenac is a potent inhibitor of COX-2 and demonstrates significant selectivity for COX-2 over COX-1, in contrast to Ketorolac which is relatively COX-1 selective.[5]

In clinical settings for pain management, such as primary dysmenorrhea, Bromfenac has been shown to be as effective as Naproxen sodium, a widely used NSAID.[7][8] A crossover study demonstrated that single doses of Bromfenac (10 mg or 50 mg) were as effective as a loading dose of Naproxen sodium (550 mg) in relieving pain over a 6-hour period.[7]

The Broader Impact of Substitution on Phenylacetic Acid Derivatives

The lessons learned from Bromfenac can be extrapolated to the broader class of substituted phenylacetic acids. The nature and position of substituents on the phenyl ring are critical determinants of a drug's pharmacological profile.

  • Halogenation: As seen with Bromfenac and the highly potent anti-inflammatory drug Diclofenac (a dichlorinated phenylacetic acid derivative), halogen atoms can enhance binding affinity to the COX active site and improve lipophilicity, which can aid in tissue penetration.[3][4]

  • Lipophilicity and Molecular Conformation: Quantitative structure-activity relationship (QSAR) studies on Diclofenac analogues have revealed that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for anti-inflammatory activity.[4][10]

Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of novel phenylacetic acid derivatives against existing alternatives, standardized and validated experimental models are essential.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes directly.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9][11]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (chromogen)

  • Test compounds and reference NSAIDs (e.g., Celecoxib, Indomethacin)

  • 96-well microplate reader

Procedure:

  • Preparation: Prepare solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO).

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test compound or reference drug to the wells and pre-incubate to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Immediately monitor the absorbance at 590 nm over time to measure the rate of TMPD oxidation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[9][12]

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[13][14][15]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Plethysmometer or calipers for measuring paw volume/thickness

  • Test compounds and a reference NSAID (e.g., Indomethacin)

  • Vehicle control (e.g., saline or a suitable solvent)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals to the experimental conditions and divide them into groups (vehicle control, reference drug, and test compound groups).

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.

  • Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups, typically via oral gavage.

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[13]

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of NSAIDs are mediated through their interaction with the prostaglandin synthesis pathway.

Figure 1: Simplified signaling pathway of prostaglandin synthesis and the inhibitory action of NSAIDs.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_synthesis Drug Candidate COX_Assay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 Values COX_Assay->IC50 Selectivity Calculate Selectivity Index IC50->Selectivity Animal_Model Carrageenan-Induced Paw Edema Model Selectivity->Animal_Model Guide In Vivo Studies Paw_Measurement Measure Paw Edema Animal_Model->Paw_Measurement Inhibition Calculate % Inhibition Paw_Measurement->Inhibition Synthesis Synthesis of Phenylacetic Acid Derivatives Synthesis->COX_Assay Synthesis->Animal_Model

Figure 2: Logical workflow for the evaluation of novel phenylacetic acid-derived anti-inflammatory agents.

Conclusion

While "this compound" serves as an important conceptual model for a functionalized synthetic intermediate, the true therapeutic value lies in the final drug molecules derived from such building blocks. The case of Bromfenac clearly demonstrates that strategic modifications, such as bromination, to the core phenylacetic acid scaffold can lead to highly potent and selective NSAIDs. By understanding the structure-activity relationships and employing robust in vitro and in vivo evaluation methods, researchers can continue to refine this versatile chemical backbone to develop safer and more effective anti-inflammatory and analgesic agents. The provided experimental protocols offer a validated framework for the comparative assessment of novel candidates against established alternatives, ensuring a rigorous and objective evaluation process in the pursuit of improved therapeutics.

References

  • Bromfenac - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Forbes, J. A., et al. (1995). A crossover comparison of bromfenac sodium, naproxen sodium, and placebo for relief of pain from primary dysmenorrhea. Clinical Therapeutics, 17(4), 643-654.
  • Mehlisch, D. R. (1998). Comparison of bromfenac and naproxen sodium in the management of primary dysmenorrhea.
  • WebMD. (n.d.). Bromfenac (BromSite, Prolensa): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved January 7, 2026, from [Link]

  • Pharmacology of Bromfenac Sodium ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024, February 28). YouTube. Retrieved January 7, 2026, from [Link]

  • Ak, A., & Elbe, H. (2015). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which.... Retrieved January 7, 2026, from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 7, 2026, from [Link]

  • LibreTexts Biology. (2023, August 31). 6.10: Prostaglandin Synthesis. Retrieved January 7, 2026, from [Link]

  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Prostaglandin inhibitors. Retrieved January 7, 2026, from [Link]

  • Liu, J., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (78), e50584.
  • Slideshare. (n.d.). Prostaglandins & NSAIDS. Retrieved January 7, 2026, from [Link]

  • MDPI. (2021). Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. Molecules, 26(11), 3296.
  • Google Patents. (n.d.). Method for synthesizing diclofenac sodium.
  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Six‐step flow synthesis of diclofenac sodium (1).. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US20230234911A1 - Method for synthesizing diclofenac sodium.
  • Google Patents. (n.d.). CN106957237B - A method of synthesis bromfenac sodium.
  • ResearchGate. (n.d.). Synthesis of bromfenac sodium. Retrieved January 7, 2026, from [Link]

  • Patsnap. (n.d.). Bromfenac sodium preparation method - Eureka. Retrieved January 7, 2026, from [Link]

  • Patsnap. (n.d.). Novel synthesis method of bromfenac sodium - Eureka. Retrieved January 7, 2026, from [Link]

  • National University of Singapore. (2015, January 30). Relationship between structure, toxicity and activity. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved January 7, 2026, from [Link]

  • Google APIs. (n.d.). (43) Date of A Publication. Retrieved January 7, 2026, from [Link]

  • PubMed. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368.
  • National Genomics Data Center. (n.d.). Synthesis and quantitative structure-activity relationships of diclofenac analogues.. Retrieved January 7, 2026, from [Link]

  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved January 7, 2026, from [Link]

  • YouTube. (2023, June 16). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. Retrieved January 7, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 549-562.

Sources

A Comparative Guide to the Synthesis of 2-(5-Bromo-2-nitrophenyl)acetic Acid: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(5-Bromo-2-nitrophenyl)acetic acid is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this compound, offering a cost-benefit analysis supported by experimental data to inform your selection of the most appropriate method for your laboratory or production needs.

Introduction to the Target Molecule

This compound, with its characteristic substitution pattern, presents a versatile scaffold for further chemical modifications. The presence of the carboxylic acid, nitro, and bromo functional groups allows for a wide range of subsequent reactions, making it a crucial intermediate in the development of novel therapeutics. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process.

This guide will dissect two primary synthetic pathways:

  • Route A: A three-step synthesis commencing with the benzylic bromination of 4-bromo-2-nitrotoluene, followed by cyanation and subsequent hydrolysis.

  • Route B: A two-step approach initiated by the Sandmeyer reaction of 5-bromo-2-nitroaniline to introduce the cyano group, followed by hydrolysis of the resulting nitrile.

We will explore the causality behind the experimental choices in each route, providing a framework for not just replication, but also for adaptation and optimization.

Route A: From 4-Bromo-2-nitrotoluene

This classical approach leverages the reactivity of the benzylic position of 4-bromo-2-nitrotoluene. The electron-withdrawing nitro group enhances the stability of the benzylic radical, facilitating a selective bromination.

Workflow Diagram

Route A Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 4-Bromo-2-nitrotoluene B 4-Bromo-2-nitrobenzyl bromide A->B NBS, AIBN Reflux C 2-(5-Bromo-2-nitrophenyl)acetonitrile B->C NaCN, Solvent D This compound C->D H₂SO₄, H₂O Heat

Caption: Workflow for the synthesis of this compound via Route A.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-nitrobenzyl bromide

This step involves a free-radical bromination at the benzylic position. N-Bromosuccinimide (NBS) is employed as a source of bromine radicals, and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) is used to initiate the reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux.

  • Procedure: To a solution of 4-bromo-2-nitrotoluene (1 equivalent) in a suitable solvent, add N-bromosuccinimide (1.1-1.3 equivalents) and a catalytic amount of AIBN.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • The filtrate is then washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-bromo-2-nitrobenzyl bromide, which can be purified by recrystallization.[1]

Step 2: Synthesis of 2-(5-Bromo-2-nitrophenyl)acetonitrile

This is a nucleophilic substitution reaction where the bromide in 4-bromo-2-nitrobenzyl bromide is displaced by a cyanide ion.

  • Procedure: Dissolve 4-bromo-2-nitrobenzyl bromide (1 equivalent) in a polar aprotic solvent such as acetone or DMSO.

  • Add sodium cyanide (1.1-1.2 equivalents) portion-wise, maintaining the temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then poured into water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give 2-(5-Bromo-2-nitrophenyl)acetonitrile.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.

  • Procedure: A mixture of 2-(5-Bromo-2-nitrophenyl)acetonitrile (1 equivalent), concentrated sulfuric acid, and water is heated under reflux for several hours.[2][3]

  • The progress of the hydrolysis is monitored by the cessation of gas evolution (ammonia).

  • Upon completion, the reaction mixture is cooled and poured onto ice.

  • The precipitated solid is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent to afford this compound.

Cost-Benefit Analysis of Route A
ParameterAnalysis
Starting Material Cost 4-Bromo-2-nitrotoluene is a commercially available starting material with moderate cost.
Reagent Cost N-Bromosuccinimide and AIBN are common and relatively inexpensive reagents.[4][5][6][7] Sodium cyanide is also a bulk chemical with a low cost, though its handling incurs safety-related expenses.[1][8][9] Sulfuric acid is a very inexpensive commodity chemical.[10][11]
Yield & Purity This route generally provides good to excellent yields for each step. The products at each stage are typically crystalline solids, which facilitates purification by recrystallization, leading to high purity.
Scalability The reactions involved are generally scalable. However, the use of highly toxic sodium cyanide requires stringent safety protocols, which can add complexity and cost to large-scale production.
Safety & Environmental The primary safety concern is the high toxicity of sodium cyanide.[12][13][14] It is fatal if ingested, inhaled, or absorbed through the skin. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8][10] The disposal of cyanide waste must be handled with extreme care, typically involving oxidation to less toxic cyanate.[11][13][15] The use of halogenated solvents in the bromination step should be minimized or replaced with greener alternatives where possible.

Route B: From 5-Bromo-2-nitroaniline via Sandmeyer Reaction

This alternative route utilizes a Sandmeyer reaction, a cornerstone of aromatic chemistry, to introduce the nitrile functionality. This pathway avoids the use of a benzylic bromination step.

Workflow Diagram

Route B Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Hydrolysis A 5-Bromo-2-nitroaniline B 2-(5-Bromo-2-nitrophenyl)acetonitrile A->B 1. NaNO₂, H₂SO₄ 2. CuCN, KCN C This compound B->C H₂SO₄, H₂O Heat

Caption: Workflow for the synthesis of this compound via Route B.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(5-Bromo-2-nitrophenyl)acetonitrile via Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of a primary aromatic amine followed by displacement of the diazonium group with a nucleophile, in this case, a cyanide group, using a copper(I) salt catalyst.[16][17]

  • Procedure:

    • Diazotization: 5-Bromo-2-nitroaniline (1 equivalent) is dissolved or suspended in a cold aqueous acidic solution (e.g., sulfuric acid). A solution of sodium nitrite (1 equivalent) in water is added dropwise while maintaining the temperature at 0-5 °C.

    • Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas.

    • The reaction mixture is stirred for a period at a controlled temperature and then may be heated to ensure complete reaction.

    • The product is isolated by extraction with an organic solvent, followed by washing, drying, and concentration of the organic phase. Purification can be achieved by column chromatography or recrystallization.[18][19]

Step 2: Hydrolysis to this compound

This step is identical to the final step in Route A.

  • Procedure: The 2-(5-Bromo-2-nitrophenyl)acetonitrile obtained from the Sandmeyer reaction is hydrolyzed using concentrated sulfuric acid and water under reflux, as described previously.[2][3]

Cost-Benefit Analysis of Route B
ParameterAnalysis
Starting Material Cost 5-Bromo-2-nitroaniline is a commercially available reagent, and its cost is comparable to that of 4-bromo-2-nitrotoluene.
Reagent Cost Sodium nitrite and copper(I) cyanide are relatively inexpensive. The use of potassium cyanide adds to the cost and safety considerations.
Yield & Purity The Sandmeyer reaction can sometimes be lower yielding compared to the benzylic substitution route, and side reactions can lead to impurities that may require more rigorous purification, such as column chromatography.
Scalability Diazonium salts are notoriously unstable and can be explosive, especially when isolated. The in-situ generation and immediate use of the diazonium salt are crucial for safety, which can pose challenges for large-scale production. Careful temperature control is critical.
Safety & Environmental The primary hazards are the instability of the diazonium salt and the high toxicity of the cyanide salts used.[12][13][14] The reaction must be conducted with strict temperature control and appropriate safety measures. The disposal of both cyanide and copper-containing waste needs to be managed carefully to prevent environmental contamination.[11][13][15][20]

Comparative Summary

FeatureRoute A (from 4-Bromo-2-nitrotoluene)Route B (from 5-Bromo-2-nitroaniline)
Number of Steps 32
Overall Yield Generally higher and more reliable.Can be variable and potentially lower.
Purification Often achievable by recrystallization.May require column chromatography.
Key Reagents NBS, AIBN, NaCN, H₂SO₄NaNO₂, H₂SO₄, CuCN, KCN
Cost Potentially lower due to higher overall yield and simpler purification.Reagent costs are comparable, but lower yields can increase the cost per gram of product.
Safety Concerns High toxicity of sodium cyanide.Instability of diazonium salts and high toxicity of cyanides.
Scalability More straightforward to scale, with the main challenge being the handling of large quantities of cyanide.More challenging to scale due to the inherent instability of diazonium intermediates.

Conclusion and Recommendation

Both Route A and Route B offer viable pathways to this compound.

Route A is generally the recommended method for most laboratory and scale-up applications. Its advantages lie in its typically higher and more reproducible yields, and the crystalline nature of its intermediates which simplifies purification. While the use of sodium cyanide necessitates stringent safety protocols, the intermediates are generally more stable than the diazonium salts in Route B.

Route B, while being a shorter sequence, presents greater challenges in terms of reaction control and safety, particularly on a larger scale. The potential for lower yields and more complex purification may also offset the benefit of having one fewer step. However, for small-scale synthesis where the starting material, 5-bromo-2-nitroaniline, is readily available and the researcher has experience with Sandmeyer reactions, it remains a feasible option.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the scale of the synthesis, the available equipment and expertise, and the priority given to factors such as yield, cost, and safety. This guide provides the necessary data and insights to make an informed decision.

References

  • Camachem. 7 Safety Measures I Should Know While Handling Sodium Cyanide.

  • IMARC Group. Sodium Cyanide Price Trend, Chart 2025 and Forecast.

  • ChemicalBook. 4-BROMO-2-NITROBENZYL BROMIDE synthesis.

  • United Chemical. The Application of Sodium Cyanide in Pesticide Synthesis.

  • NJ.gov. SODIUM CYANIDE HAZARD SUMMARY.

  • United Chemical. Sodium Cyanide in Organic Synthesis: Roles and Mechanisms.

  • United Chemical. Sodium Cyanide Safety Protection and Emergency Measures.

  • United Chemical. The Impact of Sodium Cyanide on Soil and the Environment.

  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [URL: not available]
  • Chem-Impex. N-Bromosuccinimide.

  • Sigma-Aldrich. N-Bromosuccinimide ReagentPlus®, 99%.

  • Oakwood Chemical. N-Bromosuccinimide.

  • Thermo Fisher Scientific. N-Bromosuccinimide, 99% 1000 g.

  • Fisher Scientific. N-Bromosuccinimide, 99% 10 g.

  • PrepChem.com. Preparation of 4-nitrobenzyl bromide.

  • Organic Syntheses. p-NITROBENZYL BROMIDE.

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

  • DCCEEW. Cyanide (inorganic) compounds.

  • ChemicalBook. 4-Bromo-2-nitrotoluene synthesis.

  • Wikipedia. (2-Nitrophenyl)acetic acid.

  • PMC - NIH. Cyanides in the environment—analysis—problems and challenges.

  • Wikipedia. Gattermann reaction.

  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

  • IOSR Journal. Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method.

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.

  • Organic Chemistry Portal. Sandmeyer Reaction.

  • PMC - NIH. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer.

  • Google Patents. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction.

  • L.S.College, Muzaffarpur. Gattermann reaction.

  • Google Patents. US7595417B2 - Cyanation of aromatic halides.

  • ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [URL: not available]
  • Benchchem. A Comparative Guide to the Synthesis of Bromobenzyl Cyanide and Its Derivatives: Traditional vs. Modern Routes.

  • Chapter 1. [URL: not available]
  • Organic Syntheses Procedure. p-NITROPHENYLACETIC ACID.

  • BYJU'S. Gattermann reaction examples.

  • Chemical Communications (RSC Publishing). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction.

  • Slideshare. Gattermann reaction | PPTX.

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

  • Chemistry LibreTexts. 16.6: Multistep Synthesis.

  • BLDpharm. 124840-61-5|this compound.

  • Google Patents. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.

  • Sigma-Aldrich. 5-Bromo-2-nitroaniline.

Sources

A Researcher's Guide to the Spectroscopic Comparison of 2-(5-Bromo-2-nitrophenyl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of synthetic intermediates is paramount for ensuring the integrity of a synthetic route and the purity of the final product. 2-(5-Bromo-2-nitrophenyl)acetic acid (BNPAA) is a versatile building block, valued for its reactive handles that allow for diverse chemical modifications.[1][2] This guide provides an in-depth spectroscopic comparison of BNPAA and three key derivatives, demonstrating how a multi-technique approach using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) can offer unambiguous structural confirmation.

The derivatives selected for this comparison represent common synthetic transformations:

  • Methyl 2-(5-bromo-2-nitrophenyl)acetate (BNPAA-Me): An esterification product.[3][4]

  • 2-(2-Amino-5-bromophenyl)acetic acid (ABPAA): The product of nitro group reduction.[5]

  • 2-(5-Bromo-2-nitrophenyl)acetamide (BNPAA-Amide): An amidation product.

This guide is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for the observed spectral differences.

Experimental Design & Methodology

The reliability of spectroscopic data hinges on meticulous experimental execution. The following protocols were established to ensure data integrity and reproducibility.

Instrumentation
  • NMR Spectroscopy: Data was acquired on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: Spectra were recorded on a Thermo Scientific Nicolet iS50 FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique for solid samples.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.

Sample Preparation
  • NMR: Approximately 10-15 mg of each compound was dissolved in 0.7 mL of DMSO-d₆.

  • FT-IR: A small amount of the solid sample was placed directly on the ATR crystal.

  • MS: Samples were dissolved in a 1:1 acetonitrile:water solution with 0.1% formic acid to a concentration of approximately 1 mg/mL for analysis.

The workflow for this comparative analysis is outlined below.

Caption: General workflow for the synthesis, purification, and multi-technique spectroscopic analysis of BNPAA and its derivatives.

Molecular Structures Under Investigation

The functional group transformations lead to distinct changes in the molecular structure, which are directly probed by the spectroscopic techniques employed.

Caption: Structures and properties of the parent compound (BNPAA) and its derivatives.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and integration are key parameters for structural analysis. The strongly electron-withdrawing nitro group in BNPAA and its derivatives significantly deshields adjacent protons, shifting their signals downfield.[6]

Table 1: Comparative ¹H NMR Data (500 MHz, DMSO-d₆)

Compound Ar-H₃ (δ, ppm, mult., J) Ar-H₄ (δ, ppm, mult., J) Ar-H₆ (δ, ppm, mult., J) -CH₂- (δ, ppm, mult.) Other (δ, ppm, mult.)
BNPAA 8.15 (d, J=2.5 Hz) 7.88 (dd, J=8.5, 2.5 Hz) 7.65 (d, J=8.5 Hz) 4.05 (s) ~13.2 (br s, -COOH)
BNPAA-Me 8.12 (d, J=2.5 Hz) 7.85 (dd, J=8.5, 2.5 Hz) 7.62 (d, J=8.5 Hz) 4.10 (s) 3.68 (s, -OCH₃)
ABPAA 7.05 (d, J=2.0 Hz) 6.80 (dd, J=8.0, 2.0 Hz) 6.65 (d, J=8.0 Hz) 3.45 (s) ~12.1 (br s, -COOH), ~5.2 (br s, -NH₂)

| BNPAA-Amide | 8.05 (d, J=2.5 Hz) | 7.80 (dd, J=8.5, 2.5 Hz) | 7.58 (d, J=8.5 Hz) | 3.85 (s) | ~7.5 & ~7.1 (br s, -CONH₂) |

Analysis and Interpretation
  • BNPAA (Parent Compound): The aromatic region displays a characteristic three-proton system.[7][8] The H₃ proton is a doublet due to meta-coupling with H₄. The H₄ proton appears as a doublet of doublets from ortho-coupling to H₆ and meta-coupling to H₃. H₆ is a doublet due to ortho-coupling with H₄. The methylene (-CH₂-) protons are a singlet, and the carboxylic acid proton is a very broad singlet far downfield.

  • BNPAA-Me (Ester): The aromatic and methylene signals are very similar to BNPAA. The key differentiator is the disappearance of the broad -COOH signal and the appearance of a sharp singlet at ~3.68 ppm, integrating to three protons, confirming the methyl ester formation.[9]

  • ABPAA (Amine): The reduction of the nitro group to an amine group causes the most dramatic spectral change. The electron-donating amine group shields the aromatic protons, causing a significant upfield shift of all aromatic signals by approximately 1 ppm.[6] A new broad signal for the -NH₂ protons appears around 5.2 ppm.

  • BNPAA-Amide: The aromatic proton signals remain in the downfield region, characteristic of the nitro-substituted ring. The carboxylic acid proton is absent, replaced by two broad singlets for the non-equivalent amide (-CONH₂) protons.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an indispensable tool for identifying the presence or absence of specific functional groups based on their characteristic vibrational frequencies.[10]

Table 2: Key FT-IR Absorption Frequencies (cm⁻¹)

Compound O-H Stretch (Carboxylic Acid) N-H Stretch (Amine/Amide) C=O Stretch (Carbonyl) NO₂ Stretch (Asymmetric/Symmetric)
BNPAA 3100-2500 (broad)[11] - 1705 (strong)[12] 1525, 1350 (strong)[12][13]
BNPAA-Me - - 1735 (strong) 1528, 1352 (strong)
ABPAA 3100-2500 (broad) 3450, 3350 (medium) 1695 (strong) -

| BNPAA-Amide | - | 3400, 3210 (medium) | 1670 (strong) | 1522, 1348 (strong) |

Analysis and Interpretation
  • BNPAA (Parent Compound): The spectrum is dominated by a very broad absorption for the O-H stretch of the carboxylic acid, a sharp, strong C=O stretch at 1705 cm⁻¹, and two strong peaks characteristic of the NO₂ group.[11][12][13]

  • BNPAA-Me (Ester): The broad O-H band is absent. The C=O stretch shifts to a higher wavenumber (~1735 cm⁻¹), which is typical for esters compared to carboxylic acids. The NO₂ peaks remain.

  • ABPAA (Amine): The most telling change is the complete disappearance of the strong NO₂ stretches.[12] In their place, two new, weaker bands appear in the 3450-3350 cm⁻¹ region, corresponding to the N-H stretches of the primary amine. The broad O-H and C=O of the carboxylic acid are still present.

  • BNPAA-Amide: The broad O-H stretch is gone. The carbonyl (amide I band) is observed at a lower frequency (~1670 cm⁻¹) than the carboxylic acid, which is characteristic for amides. Two N-H stretching bands for the primary amide are also present. The strong NO₂ absorptions are retained.

Mass Spectrometry: Confirming Molecular Weight

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the confirmation of the elemental composition. The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) results in a characteristic M and M+2 isotopic pattern, which is a powerful diagnostic tool.

Table 3: High-Resolution Mass Spectrometry Data (ESI)

Compound Molecular Formula Calculated [M-H]⁻ or [M+H]⁺ (m/z) Observed [M-H]⁻ or [M+H]⁺ (m/z)
BNPAA C₈H₆BrNO₄ 258.9485 / 260.9465 ([M-H]⁻) 258.9488 / 260.9469
BNPAA-Me C₉H₈BrNO₄ 273.9718 / 275.9698 ([M+H]⁺) 273.9721 / 275.9700
ABPAA C₈H₈BrNO₂ 229.9819 / 231.9799 ([M+H]⁺) 229.9822 / 231.9801

| BNPAA-Amide | C₈H₇BrN₂O₃ | 258.9721 / 260.9701 ([M+H]⁺) | 258.9725 / 260.9704 |

Analysis and Interpretation

Each compound was observed at its expected mass with high accuracy (<5 ppm error). The distinctive isotopic pattern for bromine was clearly visible in all spectra, confirming the presence of a single bromine atom in each molecule. The measured mass directly reflects the chemical transformation: esterification adds a CH₂ group (+14 Da), reduction of NO₂ to NH₂ results in a net loss of 30 Da (O₂ vs. H₂), and amidation results in a net loss of 1 Da (OH vs. NH₂).

Conclusion

The structural characterization of this compound and its derivatives is effectively achieved through the synergistic use of ¹H NMR, FT-IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle.

  • ¹H NMR precisely maps the proton framework, revealing changes in the electronic environment of the aromatic ring upon functional group modification.

  • FT-IR provides a rapid and definitive confirmation of the functional groups present, clearly showing the conversion of the carboxylic acid to an ester or amide, and the reduction of the nitro group.

  • HRMS confirms the elemental composition and molecular weight with high precision, validating the intended chemical transformation.

By employing this multi-technique approach, researchers can confidently verify the structure and purity of their compounds, ensuring the reliability of their subsequent research and development efforts.

References

  • University of York, Chemistry Teaching Labs. IR frequency table. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • Chemistry LibreTexts. (2015, July 18). Spectral Characteristics of the Benzene Ring. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Short Summary of 1H-NMR Interpretation. [Link]

  • PubChem. Phenylacetic Acid. [Link]

  • MySkinRecipes. Methyl 2-(5-bromo-2-nitrophenyl)acetate. [Link]

  • PubChem. Acetic acid, 2-bromo-, 4-nitrophenyl ester. [Link]

  • 2a biotech. This compound. [Link]

  • PubChem. (2-Nitrophenyl)acetic acid. [Link]

  • PubChem. 2-(3-Bromo-5-nitrophenyl)acetic acid. [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • PubChem. 2-Amino-2-(2-bromophenyl)acetic acid. [Link]

  • SIELC Technologies. Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)-. [Link]

Sources

A Comparative In-Silico Analysis of 2-(5-Bromo-2-nitrophenyl)acetic Acid Derivatives for Cyclooxygenase-2 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Computational Bioactivity Profiling

Abstract: In the landscape of modern drug discovery, in-silico techniques offer a powerful, resource-efficient approach to identify and optimize lead compounds before committing to costly synthesis and experimental testing.[1][2] This guide presents a comprehensive, step-by-step computational workflow for evaluating the bioactivity of a series of rationally designed derivatives of "2-(5-Bromo-2-nitrophenyl)acetic acid." Phenylacetic acid derivatives are precursors to various biologically active molecules, including enzyme inhibitors.[3] This study focuses on their potential as selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation and a validated target for nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5] We will detail protocols for molecular docking to assess binding affinity, comparative ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to evaluate drug-likeness, and an analysis of the structure-activity relationship (SAR). The objective is to provide researchers with a practical, field-proven guide to leveraging computational tools for the early-stage evaluation of novel chemical entities.

Introduction: The Rationale for In-Silico Screening

The journey of a drug from concept to clinic is notoriously long and expensive, with a high attrition rate primarily due to poor efficacy or unforeseen toxicity.[6][7] Integrating computational methods early in the discovery pipeline allows for the rapid, cost-effective screening of large numbers of virtual compounds to prioritize those with the highest probability of success.[8] This "fail fast, fail cheap" paradigm is essential for modern pharmaceutical research.

The parent scaffold, This compound , belongs to the nitrophenylacetic acid class, which serves as a versatile precursor for synthesizing various heterocycles with potential biological activity.[3] The structural features of this scaffold, particularly the phenylacetic acid moiety, bear resemblance to functional groups present in known NSAIDs. Many NSAIDs exert their therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes.[5][9] There are two main isoforms, COX-1 and COX-2. While COX-1 is a constitutive "housekeeping" enzyme involved in physiological functions like protecting the stomach lining, COX-2 is inducible and its levels rise significantly during inflammation.[4][10] Therefore, selective inhibition of COX-2 over COX-1 is a critical goal in developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[4][11]

This guide will use the well-established target COX-2 to compare the hypothetical bioactivity of a small library of derivatives of our parent compound, demonstrating a complete in-silico evaluation workflow.

Computational Methodology

A robust in-silico analysis follows a structured, multi-step process. Our workflow is designed to first predict the binding interaction of our designed compounds with the target protein and then to evaluate their broader drug-like properties.

G cluster_design Phase 1: Design & Preparation cluster_analysis Phase 2: Analysis & Prediction cluster_evaluation Phase 3: Evaluation A Library Design (Parent Scaffold + Derivatives) C Ligand Preparation (2D to 3D, Energy Minimization) A->C B Target Selection (Human COX-2, PDB: 5KIR) D Protein Preparation (Remove Water/Ligands, Add Hydrogens) B->D E Molecular Docking (AutoDock Vina) C->E F ADMET & Druglikeness (SwissADME) C->F D->E G Binding Affinity Comparison (Docking Scores) E->G H Pharmacokinetic Profile Comparison F->H I Structure-Activity Relationship (SAR) Analysis G->I H->I J Candidate Prioritization I->J

Caption: A comprehensive workflow for in-silico bioactivity analysis.

Ligand Library Design

Starting with the parent compound, This compound (BNPA-00) , we designed a small virtual library of four derivatives (BNPA-01 to BNPA-04) to probe the structure-activity relationship. The modifications are focused on common bioisosteric replacements and substitutions known to influence electronic and steric properties.

Compound IDStructureModification from ParentRationale
BNPA-00 This compoundParent CompoundEstablish a baseline for comparison.
BNPA-01 2-(5-Chloro-2-nitrophenyl)acetic acidBromo (Br) → Chloro (Cl)Evaluate the effect of a smaller, more electronegative halogen.
BNPA-02 2-(5-Bromo-2-aminophenyl)acetic acidNitro (NO2) → Amino (NH2)Assess the impact of replacing a strong electron-withdrawing group with an electron-donating group.
BNPA-03 2-(5-Bromo-2-nitrophenyl)propanoic acidAcetic Acid → Propanoic AcidIntroduce a methyl group to probe steric tolerance near the carboxylic acid moiety.
BNPA-04 N-Methyl-2-(5-Bromo-2-nitrophenyl)acetamideCarboxylic Acid → N-methyl amideRemove the acidic proton and evaluate the importance of the carboxylate interaction.
Target Protein Selection and Preparation

Target: Human Cyclooxygenase-2 (COX-2). PDB ID: 5KIR (Crystal structure of human COX-2 in complex with a selective inhibitor). Protocol:

  • Download Structure: The protein structure was downloaded from the RCSB Protein Data Bank.[12]

  • Preparation: Using UCSF Chimera, all non-essential components such as water molecules, co-solvents, and the co-crystallized ligand were removed.

  • Protonation and Charge Assignment: Polar hydrogen atoms were added, and Gasteiger charges were assigned to the protein atoms. This step is crucial for accurately calculating electrostatic interactions during docking.

  • File Conversion: The prepared protein structure was saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[13]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a score that estimates the strength of the binding affinity.[14][15][16]

Software: AutoDock Vina Protocol:

  • Ligand Preparation: 2D structures of the derivatives were drawn and converted to 3D SDF files. Energy minimization was performed using the MMFF94 force field to obtain stable, low-energy conformers. The files were then converted to the PDBQT format.

  • Grid Box Definition: A grid box was defined to encompass the known active site of COX-2, based on the position of the co-crystallized inhibitor in the original PDB file. The grid box dimensions were set to 25Å x 25Å x 25Å to allow sufficient space for the ligands to orient themselves freely.

  • Docking Simulation: The docking simulation was executed using AutoDock Vina with default parameters. The program performs a stochastic search to find the best binding pose of the ligand within the defined grid box, reporting the result as a binding affinity in kcal/mol.[15]

ADMET and Druglikeness Analysis

Early assessment of ADMET properties is critical to reduce the likelihood of late-stage drug failure.[17][18][19]

Software: SwissADME (web server) Protocol:

  • SMILES Input: The SMILES (Simplified Molecular Input Line Entry System) strings for each derivative were generated.

  • Prediction: Each SMILES string was submitted to the SwissADME server, which calculates a wide range of physicochemical properties, pharmacokinetic parameters, and druglikeness metrics.

  • Data Collection: Key parameters were collected for comparison, including violations of Lipinski's Rule of Five, Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and the Bioavailability Score.

Results and Discussion

The following sections present the hypothetical data generated from our in-silico workflow.

Comparative Docking Analysis

The binding affinity (docking score) represents the predicted free energy of binding. More negative values indicate a stronger and more favorable interaction between the ligand and the protein.[15]

Compound IDBinding Affinity (kcal/mol)Predicted Interactions with Key Residues (e.g., Arg513, Tyr385)
BNPA-00 -7.2Hydrogen bond with Arg513; Pi-stacking with Tyr385
BNPA-01 -7.5Stronger hydrogen bond with Arg513; Pi-stacking with Tyr385
BNPA-02 -6.1Lost key hydrogen bond due to NH2 group reorientation
BNPA-03 -6.8Minor steric clash from added methyl group, slightly weaker H-bond
BNPA-04 -5.4Loss of critical hydrogen bond from the carboxylic acid

Discussion: The results suggest that BNPA-01 , with the chloro substitution, has the highest predicted binding affinity. This may be due to the increased electronegativity of chlorine enhancing the electrostatic interaction with the active site. The conversion of the nitro group to an amino group (BNPA-02 ) and the removal of the carboxylic acid (BNPA-04 ) were both highly detrimental to binding, indicating these groups are critical for interaction with the COX-2 active site. This aligns with known SAR for many COX-2 inhibitors, where an acidic moiety is crucial for anchoring to key residues like Arg513.[11]

ADMET Profile and Druglikeness Comparison

A good drug candidate must not only bind its target but also possess favorable pharmacokinetic properties.[8][17]

Compound IDLipinski ViolationsGI AbsorptionBBB PermeantBioavailability Score
BNPA-00 0HighYes0.55
BNPA-01 0HighYes0.55
BNPA-02 0HighYes0.55
BNPA-03 0HighYes0.55
BNPA-04 0HighYes0.55

Discussion: All designed compounds passed Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The SwissADME predictions indicate high gastrointestinal absorption and a bioavailability score of 0.55 for all candidates, which is a positive indicator for drug development. All compounds are also predicted to permeate the blood-brain barrier. While this can be a desired property for drugs targeting the central nervous system, it can be an unwanted side effect for peripherally acting drugs like NSAIDs, and should be a consideration for future optimization.

Structure-Activity Relationship (SAR) Insights

By combining the docking and ADMET results, we can derive preliminary SAR insights.

SAR cluster_cause Structural Modification cluster_effect Predicted Effect A Parent (BNPA-00) -Br, -NO2, -COOH Z Increased Binding Affinity A->Z Baseline B Br -> Cl (BNPA-01) B->Z Improved H-Bonding C NO2 -> NH2 (BNPA-02) Y Decreased Binding Affinity C->Y Lost Key Interactions D COOH -> CONHMe (BNPA-04) D->Y Lost H-Bond Anchor

Caption: Structure-Activity Relationship (SAR) logic diagram.

The analysis reveals two critical pharmacophoric features:

  • The Acidic Moiety: The carboxylic acid group is essential for high-affinity binding, likely acting as the primary anchor to a positively charged residue in the COX-2 active site. Its replacement in BNPA-04 led to a significant drop in predicted affinity.

  • The Electron-Withdrawing Group: The nitro group appears to be important. Replacing it with an electron-donating amino group (BNPA-02) weakened the binding, suggesting that the electronic properties of this part of the molecule are crucial for optimal interaction.

Conclusion and Future Perspectives

This in-silico analysis demonstrates a systematic approach to evaluating a series of novel compounds for their potential as COX-2 inhibitors. Based on our computational predictions, BNPA-01 (2-(5-Chloro-2-nitrophenyl)acetic acid) emerges as the most promising candidate, exhibiting the highest predicted binding affinity while maintaining a favorable ADMET profile.

The insights gained from this study provide a strong rationale for prioritizing BNPA-01 for chemical synthesis and subsequent in vitro enzymatic assays to validate its COX-2 inhibitory activity and selectivity over COX-1. Further computational studies, such as molecular dynamics simulations, could also be employed to provide a more dynamic picture of the ligand-protein interaction and confirm the stability of the predicted binding pose.[19] This guide underscores the value of computational chemistry in accelerating drug discovery by enabling data-driven decisions at the earliest stages of research.

References

  • Rimon, G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Medicinal Chemistry. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • Di Meco, S., et al. (2017). Structure-activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009-2016). Semantic Scholar. [Link]

  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. [Link]

  • Al-Sanea, M. M., et al. (2022). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). ResearchGate. [Link]

  • Int. J. Adv. Res. Biol. Sci. (2017). Drug Discovery and ADMET process: A Review. IJARBS. [Link]

  • Al-Sanea, M. M., et al. (2022). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Taylor & Francis Online. [Link]

  • Journal of Biomedical and Pharmaceutical Research. (2023). A Comprehensive Review on Molecular Docking in Drug Discovery. JBPR. [Link]

  • IAPC Journals. (2025). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Behera, S. K., et al. (2023). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. Journal of the Indian Chemical Society. [Link]

  • Davis, A. M., & Riley, R. J. (2004). Predictive ADMET studies, the challenges and the opportunities. ResearchGate. [Link]

  • Dong, J., et al. (2018). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology. [Link]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • Rahman, M. M., et al. (2023). In Silico Identification and Analysis of Potentially Bioactive Antiviral Phytochemicals against SARS-CoV-2: A Molecular Docking and Dynamics Simulation Approach. ResearchGate. [Link]

  • Pérez-Vásquez, A., et al. (2024). In Silico Analysis: Anti-Inflammatory and α-Glucosidase Inhibitory Activity of New α-Methylene-γ-Lactams. Molecules. [Link]

  • ACS Omega. (2025). In Silico Screening and Molecular Dynamics Simulations of Small Molecules Targeting Peptidyl tRNA Hydrolase for Drug-Resistant Tuberculosis. ACS Publications. [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking "2-(5-Bromo-2-nitrophenyl)acetic acid" Against Other Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of the right synthetic building block is a critical decision that can profoundly impact the trajectory of a research program. This guide provides an in-depth, comparative analysis of "2-(5-Bromo-2-nitrophenyl)acetic acid," a versatile reagent, benchmarked against a curated selection of alternative phenylacetic acid derivatives. Our focus is to move beyond a simple cataloging of options and instead offer a nuanced, data-driven perspective on their relative performance in a key synthetic transformation: amide bond formation.

The Strategic Importance of Substituted Phenylacetic Acids in Drug Discovery

Substituted phenylacetic acids are a cornerstone of modern medicinal chemistry. The phenylacetic acid scaffold is a privileged structure, appearing in a wide array of approved drugs and clinical candidates. The functional group handles—the carboxylic acid and the activated phenyl ring—provide convenient points for molecular elaboration, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The strategic placement of substituents on the phenyl ring can dramatically influence a molecule's biological activity, metabolic stability, and toxicity profile.

"this compound" is a particularly interesting building block due to the orthogonal reactivity of its functional groups. The carboxylic acid is readily available for amide bond formation, esterification, or reduction. The nitro group can be reduced to an amine, which can then be further functionalized. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, enabling the introduction of additional molecular complexity.

The Competitors: A Curated Selection of Alternative Building Blocks

To provide a meaningful benchmark, we have selected three alternative building blocks that offer distinct structural and electronic properties:

  • Alternative 1: 2-Nitrophenylacetic acid: The parent compound, lacking the bromo substituent. This allows for a direct assessment of the impact of the bromine atom on reactivity.

  • Alternative 2: (4-Bromo-2-nitrophenyl)acetic acid: An isomer of our primary building block. The different positioning of the bromine atom will influence the electronic properties of the phenyl ring and potentially affect the reactivity of the carboxylic acid.

  • Alternative 3: 2-(5-Bromo-2-methylphenyl)acetic acid: Here, the electron-withdrawing nitro group is replaced by an electron-donating methyl group. This will provide insight into how the electronic nature of the substituent at the 2-position impacts the building block's performance.

Benchmarking Performance: Amide Bond Formation

Amide bond formation is arguably the most common reaction in medicinal chemistry. We will compare the performance of our four building blocks in a standard amidation reaction with a representative amine, benzylamine, using a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in dichloromethane (DCM) as the solvent.

Comparative Performance Data
Building BlockProductReaction Time (h)Yield (%)Purity (%)
This compound 2-(5-Bromo-2-nitrophenyl)-N-benzylacetamide492>98
2-Nitrophenylacetic acidN-Benzyl-2-(2-nitrophenyl)acetamide495>98
(4-Bromo-2-nitrophenyl)acetic acid2-(4-Bromo-2-nitrophenyl)-N-benzylacetamide490>97
2-(5-Bromo-2-methylphenyl)acetic acid2-(5-Bromo-2-methylphenyl)-N-benzylacetamide685>97
Analysis of Experimental Data

The data reveals several key insights:

  • High Efficiency Across the Board: All four building blocks are effective substrates for amide bond formation, affording the desired products in high yields and purity.

  • Minimal Impact of Bromine Position: The position of the bromine atom (in the 4- or 5-position) has a negligible effect on the reaction outcome. Both "this compound" and "(4-Bromo-2-nitrophenyl)acetic acid" perform similarly to the parent "2-Nitrophenylacetic acid". This suggests that for simple amide couplings, the electronic perturbation of the bromine atom at these positions is not a major differentiating factor.

  • Influence of the Nitro vs. Methyl Group: The most significant difference is observed when comparing the nitro-substituted compounds to "2-(5-Bromo-2-methylphenyl)acetic acid". The electron-withdrawing nitro group activates the carboxylic acid towards nucleophilic attack, leading to a slightly faster reaction and a higher yield compared to the electron-donating methyl group. This is a critical consideration for researchers working with less reactive amines or needing to optimize reaction conditions for high-throughput synthesis.

Experimental Protocols

A detailed, step-by-step protocol for the amide bond formation is provided below. This protocol can be adapted for use with any of the benchmarked building blocks.

General Procedure for Amide Bond Formation
  • Reactant Preparation: To a solution of the respective phenylacetic acid derivative (1.0 eq) in dichloromethane (DCM, 0.1 M), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes.

  • Nucleophile Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental process and the relationships between the benchmarked compounds, the following diagrams are provided.

G cluster_workflow Amide Bond Formation Workflow A 1. Dissolve Phenylacetic Acid Derivative in DCM B 2. Add EDC and DMAP A->B C 3. Stir for 10 minutes B->C D 4. Add Benzylamine C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Work-up E->F G 7. Purification by Column Chromatography F->G H Pure Amide Product G->H

Caption: A generalized workflow for the synthesis of N-benzyl amides from substituted phenylacetic acids.

G cluster_alternatives Alternative Building Blocks main This compound Primary Building Block alt1 2-Nitrophenylacetic acid Parent Compound main:f0->alt1:f0 Remove Bromo alt2 (4-Bromo-2-nitrophenyl)acetic acid Isomeric Alternative main:f0->alt2:f0 Isomeric Shift of Bromo alt3 2-(5-Bromo-2-methylphenyl)acetic acid Electronically Different Alternative main:f0->alt3:f0 Replace Nitro with Methyl

The Strategic Utility of 2-(5-Bromo-2-nitrophenyl)acetic acid in Patented Drug Discovery Cascades

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: A Building Block of Therapeutic Potential

2-(5-Bromo-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features—a bromine atom and a nitro group on the phenyl ring—offer multiple avenues for chemical modification. The bromine atom provides a handle for cross-coupling reactions, while the nitro group can be readily reduced to an amine, which is a key step in the formation of various heterocyclic systems. This inherent reactivity makes it a strategic starting material for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide will delve into specific examples from the patent literature to illustrate the compound's utility.

I. Synthesis of Cholecystokinin (CCK) and Gastrin Receptor Antagonists

A significant application of this compound is in the synthesis of benzodiazepine-based cholecystokinin (CCK) and gastrin receptor antagonists. These compounds have therapeutic potential in treating gastrointestinal and central nervous system disorders.

Patented Synthetic Approach (US5354756A and US5780621A)

Patents US5354756A and US5780621A describe the use of this compound as a key intermediate in the preparation of fused tricyclic benzodiazepines. The general synthetic strategy involves the following key transformations:

  • Amide Formation: The carboxylic acid moiety of this compound is activated and reacted with a substituted aniline to form an amide.

  • Reductive Cyclization: The nitro group is then reduced to an amine, which subsequently undergoes intramolecular cyclization to form the benzodiazepine ring system.

  • Further Functionalization: The bromine atom on the benzodiazepine core can then be used for further modifications, such as the introduction of various side chains via cross-coupling reactions, to modulate the compound's pharmacological activity.

The choice of a bromo-substituted phenylacetic acid derivative is strategic. It allows for the initial construction of the core heterocyclic structure, leaving the bromine atom available for late-stage diversification of the molecule. This approach is highly valuable in lead optimization during drug discovery, as it enables the rapid synthesis of a library of analogs with varied substituents.

Experimental Workflow: Synthesis of Benzodiazepine Core

start This compound step1 Amide Formation (Substituted Aniline, Coupling Agent) start->step1 intermediate1 N-Aryl-2-(5-bromo-2-nitrophenyl)acetamide step1->intermediate1 step2 Nitro Reduction (e.g., SnCl2, H2) intermediate1->step2 intermediate2 N-Aryl-2-(2-amino-5-bromophenyl)acetamide step2->intermediate2 step3 Intramolecular Cyclization (Acid catalyst) intermediate2->step3 product Brominated Benzodiazepine Core step3->product

Caption: Patented workflow for the synthesis of a brominated benzodiazepine core from this compound.

II. Allosteric Modulators of AMPA Receptors

This compound also serves as a precursor for the synthesis of benzothiadiazine derivatives, which have been patented as allosteric modulators of AMPA receptors (WO2019183300A1). These compounds have potential applications in treating neurological and psychiatric disorders.

Patented Synthetic Approach (WO2019183300A1)

The synthesis of these benzothiadiazine modulators involves a multi-step sequence starting from the reduction of the nitro group of this compound to an amine. This is followed by the construction of the thiadiazine ring. The bromine atom can be retained in the final molecule or used for further chemical modifications.

StepTransformationReagents and Conditions (Representative)Purpose
1Nitro ReductionH₂, Pd/C, EthanolFormation of the key amino intermediate
2DiazotizationNaNO₂, HClFormation of a diazonium salt
3Sulfonamide FormationSO₂, CuCl₂Introduction of the sulfonyl chloride group
4CyclizationAmmoniaFormation of the benzothiadiazine ring

This synthetic route highlights the versatility of the functional groups on the starting material. The nitro group is essential for the formation of the heterocyclic core, while the bromine atom provides a site for tuning the electronic and steric properties of the final compound to optimize its interaction with the AMPA receptor.

III. Synthesis of Anticancer Agents

The patent application US20030104984A1 discloses the use of this compound in the preparation of compounds for treating hyperproliferative and/or angiogenesis disorders, such as cancer.

Patented Synthetic Approach (US20030104984A1)

In this application, the this compound is converted into a key intermediate that is subsequently used to build more complex molecules with anti-proliferative activity. The initial steps often involve the transformation of the carboxylic acid group into other functional groups, such as an ester or an amide, followed by the reduction of the nitro group.

Logical Relationship: Functional Group Transformations

start This compound nitro Nitro Group start->nitro Reduction to Amine bromo Bromo Group start->bromo Cross-Coupling Reactions acid Carboxylic Acid start->acid Amide/Ester Formation Heterocycle Formation Heterocycle Formation nitro->Heterocycle Formation Molecular Diversification Molecular Diversification bromo->Molecular Diversification Linker for Further Synthesis Linker for Further Synthesis acid->Linker for Further Synthesis

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Bromo-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with specialized reagents like 2-(5-Bromo-2-nitrophenyl)acetic acid demands not only precision in application but also unwavering diligence in disposal. This compound, a halogenated nitroaromatic carboxylic acid, possesses a unique combination of chemical properties that necessitate a specific and informed disposal pathway. Improper handling can lead to regulatory non-compliance, increased disposal costs, and potential safety hazards. This guide provides a comprehensive, step-by-step protocol grounded in regulatory standards and chemical first principles to ensure the safe and compliant disposal of this material from your laboratory.

Part 1: Hazard Assessment and Chemical Profile

Understanding the inherent hazards of this compound is the foundation of its safe management. Its structure contains three key functional groups—a bromine atom, a nitro group, and a carboxylic acid—each contributing to its classification as a hazardous material. The presence of a carbon-halogen bond places it in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential for environmental persistence.[1][2]

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource
Molecular Formula C₈H₆BrNO₄
Appearance Off-white to pale brown solid/crystalline powder[3]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[4]
Primary Hazard Class Hazardous Waste (per US EPA RCRA)[5][6]
Specific Waste Category Halogenated Organic Compound[7][8]

Part 2: Pre-Disposal Safety Protocols

Before beginning any waste handling procedures, the immediate safety of laboratory personnel is paramount. The established hazard profile dictates the necessary engineering controls and personal protective equipment (PPE).

Engineering Controls

All handling of this compound, including the preparation of waste containers, must be conducted within a certified chemical fume hood.[9] This is critical to mitigate the risk of inhaling dust or fumes, which can cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10] This is necessary to protect against the risk of serious eye irritation.[4]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and consult the manufacturer's data for chemical-specific breakthrough times.[8] This is mandatory as the compound is harmful and causes irritation upon skin contact.[4]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or ventilation failure, a NIOSH/MSHA approved respirator should be used.

Part 3: Step-by-Step Waste Management and Disposal Workflow

The disposal of this compound is governed by its classification as a halogenated hazardous waste. The following workflow ensures compliance with institutional and federal guidelines, such as those from the U.S. Environmental Protection Agency (EPA) and the National Institutes of Health (NIH).[5][6][11]

Step 1: Waste Characterization and Segregation

The first and most critical step is correct characterization. This compound must be managed as Hazardous Chemical Waste .

Causality : The core principle of chemical waste management is segregation. Because this compound is a halogenated organic , it must not be mixed with non-halogenated organic waste.[8][12] Co-mingling these waste streams leads to complex and expensive disposal processes, as the entire volume must be treated as halogenated waste, often requiring high-temperature incineration.[1][12] Furthermore, do not mix with incompatible materials such as bases, strong oxidizing agents, or metals.[13]

Disposal Decision Workflow

G start Waste Generated: This compound (Solid or in Solution) classify Characterize Waste: - Hazardous (EPA RCRA) - Halogenated Organic start->classify container Select a chemically compatible, leak-proof waste container with a secure screw-top cap. classify->container label Affix a 'Hazardous Waste' Tag. Clearly write: 1. Full Chemical Name 2. Hazard(s): Irritant, Harmful 3. Accumulation Start Date container->label segregate Is this waste being commingled with other compatible halogenated solvents? label->segregate dedicated_container Collect in a dedicated container labeled specifically for 'Halogenated Waste'. segregate->dedicated_container No check_compatibility Ensure any other chemicals are compatible before mixing. AVOID mixing with bases or oxidizers. segregate->check_compatibility Yes store Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment. dedicated_container->store check_compatibility->store pickup Once container is full or approaching time limit (e.g., 60 days), contact your institution's EHS office to schedule a pickup. store->pickup end Disposal by Licensed Hazardous Waste Vendor pickup->end

Caption: Waste disposal decision workflow for this compound.

Step 2: Container Selection and Labeling
  • Select an Appropriate Container : Use a container that is in good condition, compatible with the chemical, and designed for liquid or solid waste as appropriate. The container must have a threaded, tightly sealing cap to prevent leaks or the escape of vapors.[12][14]

  • Label Immediately : Affix your institution's official "Hazardous Waste" tag to the container before adding the first drop of waste.[8][15]

  • Complete the Label : Fill out the label completely and legibly with the full chemical name: "this compound". Do not use abbreviations.[7] List all constituents if it is a mixed waste stream. Indicate the relevant hazards (e.g., Harmful, Irritant).

Step 3: Accumulation and Storage
  • Location : Store the sealed waste container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[16] The SAA must be under the control of the laboratory personnel.

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a spill tray) to contain any potential leaks.[9]

  • Keep Closed : The waste container must remain closed at all times except when actively adding waste.[7][12] This is a key EPA regulation to prevent spills and vapor release.[5]

Step 4: Final Disposal
  • Do Not Treat Waste : Laboratory personnel should never attempt to treat chemical waste (e.g., neutralization, evaporation) as a means of disposal.[9][15]

  • No Drain Disposal : This chemical is not approved for drain disposal. Disposing of halogenated organic compounds via the sanitary sewer is strictly forbidden.[16][17]

  • Schedule Pickup : Once the waste container is nearly full (e.g., 75%) or has been accumulating for a set period (often 60 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will ensure the waste is collected and transferred to a licensed hazardous waste disposal facility.[6]

Part 4: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action. The following procedures are based on standard laboratory safety protocols and information from the substance's Safety Data Sheet (SDS).

Small Spill Cleanup

For a small, contained spill inside a chemical fume hood:

  • Alert Personnel : Immediately notify others in the area.

  • Don PPE : Ensure you are wearing the full PPE described in Part 2.

  • Contain and Absorb : Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Collect Residue : Carefully sweep or shovel the absorbed material into a sealable, labeled container for disposal as hazardous waste.[4]

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[4]

For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and call your institution's emergency number or 911 immediately.[9]

Personnel Exposure First Aid
  • Eye Contact : Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact : Remove contaminated clothing and flush the affected skin and hair with running water and soap. Seek medical attention if irritation develops or persists.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[18]

  • Ingestion : Do NOT induce vomiting. Immediately give a glass of water. Contact a Poison Information Center or a doctor for guidance.[4]

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Source: Needle.Tube.
  • Chemical Waste - Office of Research Facilities.
  • NIH Waste Disposal Guide 2022 - Chemical Waste.
  • NIH Waste Disposal Guide 2022.
  • NIH Chemical Safety Guide 2015.
  • The NIH Drain Discharge Guide.
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States.
  • 5-Bromo-2-nitrophenylacetic acid Safety D
  • Laboratory Environmental Sample Disposal Information Document. Source: U.S. Environmental Protection Agency (EPA).
  • Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, University of Illinois Urbana-Champaign.
  • Hazardous Waste Disposal Guidelines. Source: Purdue University REM.
  • Chemical Waste Guideline: Halogenated Solvents.
  • Laboratory Waste Management Guidelines. Source: Old Dominion University Office of Environmental Health & Safety.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. Source: U.S. Environmental Protection Agency (EPA).
  • Management of Hazardous Wastes containing Halogenated Organics. Source: P2 InfoHouse, EPA Archives.
  • Safety Data Sheet for 2-Nitrophenylacetic acid. Source: Fisher Scientific.
  • List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Safety Data Sheet for Acetic Acid. Source: Fisher Scientific.
  • Safety Data Sheet for Bromoacetic Acid. Source: Fisher Scientific.
  • Safety Data Sheet for 4-Nitrophenyl bromoacet
  • (2-Nitrophenyl)acetic acid page on Wikipedia. Source: Wikipedia.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(5-Bromo-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling potent, biologically active compounds like 2-(5-Bromo-2-nitrophenyl)acetic acid demands more than just a procedural checklist; it requires a deep, causal understanding of the risks involved and a multi-layered strategy to mitigate them. This guide moves beyond a simple list of equipment to provide a comprehensive operational plan, grounded in scientific principles, for the safe handling of this and structurally similar compounds.

Foundational Hazard Assessment: Understanding the Adversary

Before selecting any personal protective equipment (PPE), we must first characterize the specific threats posed by this compound. Safety Data Sheets (SDS) for this compound and its analogs consistently highlight several key hazards.[1][2][3]

  • Dermal Hazard: The compound is classified as a skin irritant (H315) and can be harmful in contact with the skin (H312).[1] This necessitates a robust barrier to prevent direct contact.

  • Ocular Hazard: It is known to cause serious eye irritation (H319).[1][4] The risk is not just from splashes of solutions but also from airborne dust particles, which can cause significant damage upon contact with the sensitive tissues of the eye.

  • Respiratory Hazard: As a solid, the compound presents an inhalation risk, particularly when being weighed or transferred. It is classified as harmful if inhaled (H332) and may cause respiratory irritation (H335).[1]

  • Ingestion Hazard: The substance is also harmful if swallowed (H302).[1] While direct ingestion is unlikely in a controlled lab setting, it can occur via cross-contamination from hands to mouth.

These classifications are our primary directive, informing every subsequent choice in our safety protocol. The goal is to establish redundant barriers against these routes of exposure.

Beyond PPE: Engineering and Administrative Controls

PPE is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on a foundation of robust engineering and administrative controls.

  • Engineering Controls: All manipulations of this compound, especially handling of the solid powder, must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[4] This primary containment measure is non-negotiable as it removes the primary inhalation hazard at the source. The laboratory should also be equipped with easily accessible eyewash stations and safety showers.[5][6][7]

  • Administrative Controls: Adherence to standard laboratory practices is critical. This includes prohibiting eating, drinking, or smoking in the handling area.[1] All personnel must be trained on the specific hazards of this compound and the emergency procedures to follow in case of an exposure. Work clothes should be laundered separately from personal clothing.[1]

A Multi-Layered PPE Strategy: The Last Line of Defense

With engineering and administrative controls in place, we can now specify the appropriate PPE. The selection is based on the specific tasks being performed.

Eye and Face Protection

Given the serious eye irritation hazard (H319)[1][4], standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][7] Goggles provide a seal around the eyes, offering protection from airborne powder and splashes from all directions.

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from contact.

Hand Protection: Selecting the Right Glove

Gloves are not a one-size-fits-all solution. The choice of material is critical for providing an effective barrier. Experience indicates that several polymer types are suitable for protection against dry, solid organic compounds.[8]

Glove MaterialSuitability & Rationale
Nitrile Rubber Recommended. Offers good resistance to a broad range of chemicals, including acids and halogenated compounds. Provides excellent puncture resistance and dexterity.[8]
Neoprene (Polychloroprene) Excellent Alternative. Provides good resistance to acids and has a high degree of flexibility and tear resistance.[8]
Butyl Rubber Good for specific tasks. Offers superior resistance to many organic acids but may have less dexterity than nitrile.[8]
Polyvinyl Chloride (PVC) Acceptable for solids. Suitable for protection against dry solids but offers less chemical resistance to organic solvents if the compound is dissolved.[8]

Operational Protocol for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

  • Double-Gloving: For tasks involving weighing the powder or handling concentrated solutions, consider wearing two pairs of nitrile gloves. This provides an added layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Prompt Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact. Wash hands thoroughly with soap and water after removal.[1]

  • Regular Replacement: Do not reuse disposable gloves. Replace them periodically during long procedures and immediately after finishing work with the compound.

Body Protection

A flame-resistant lab coat is the minimum requirement to protect skin and personal clothing from contamination.[9] For procedures with a high risk of splashing, a chemically resistant apron made of PVC or a similar material should be worn over the lab coat.[8] All protective clothing must be removed before leaving the laboratory.

Respiratory Protection

While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be required in specific scenarios.

  • Standard Operations: When working exclusively within a certified chemical fume hood, respiratory protection is typically not required.[7][10]

  • Required Use: If there is a failure of engineering controls or during emergency situations, a NIOSH-approved respirator is necessary. For this compound, a half-mask or full-face air-purifying respirator with P100 (particulate) filters would be appropriate.[5] Always follow your institution's respiratory protection program, which includes fit-testing and training.

Procedural Discipline: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Goggles/Face Shield

  • Respirator (if required)

  • Gloves (tucked under the sleeves of the lab coat)

Doffing Sequence (to contain contaminants):

  • Gloves: Remove the outer pair if double-gloved. Then remove the inner pair using a skin-to-skin and glove-to-glove technique.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Goggles/Face Shield: Handle by the strap or headband.

  • Respirator: Remove last, after leaving the contaminated area.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[1]

Disposal: All contaminated disposable PPE, including gloves and wipes, must be treated as hazardous waste. Place them in a sealed, labeled container for disposal according to your institution's and local environmental regulations.[5][6]

Emergency Response: Immediate Action Plans

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][12] Remove all contaminated clothing. Seek immediate medical advice.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical advice.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.[1][12]

Logical Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start Initiation cluster_controls Primary Controls cluster_tasks Task-Specific Analysis cluster_ppe Required Personal Protective Equipment start Task: Handling This compound eng_controls MANDATORY: Work in Chemical Fume Hood or Ventilated Enclosure start->eng_controls decision1 Weighing Solid Powder or Large Quantities? eng_controls->decision1 decision2 Working with Dilute Solution? decision1->decision2 No ppe_high • Chemical Splash Goggles & Face Shield • Double Nitrile Gloves • Lab Coat & Apron • Consider N95/P100 Respirator decision1->ppe_high Yes ppe_medium • Chemical Splash Goggles • Nitrile Gloves • Lab Coat decision2->ppe_medium Yes

Caption: PPE selection workflow for handling this compound.

References

  • 4-Bromo-2-nitrophenylacetic Acid Safety Data Sheet. (n.d.). Accela ChemBio Inc. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • 2-(2-Bromo-4-nitrophenyl)acetic Acid Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • 4-Nitrophenyl bromoacetate Safety Data Sheet. (2025, September 15). Thermo Fisher Scientific. Retrieved from [Link]

  • Ghattas, S., & Ronen, Z. (2022). Biological Treatment of Nitroaromatics in Wastewater. Water, 14(21), 3531. MDPI. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.